Deoxycholic acid-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4,11,11-heptadeuterio-3,12-dihydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,13D2,16D |
InChI Key |
KXGVEGMKQFWNSR-QYXIWQAASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)([2H])[2H])C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Deoxycholic acid-d6: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound. It is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative bioanalysis and metabolic studies.
Core Chemical and Physical Properties
This compound is the deuterated form of Deoxycholic acid, a secondary bile acid. The inclusion of six deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from its endogenous analogue by mass spectrometry, making it an ideal internal standard for pharmacokinetic and metabolomic studies.[1][2]
Structural and Identification Data
The structure of this compound is identical to Deoxycholic acid, with deuterium atoms replacing hydrogen at the 2, 2, 4, 4, 11, and 11 positions.
Table 1: Structural and Identification Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Deoxycholic acid (2,2,4,4,11,11-D₆) | [3][4] |
| Synonyms | Cholanoic Acid-d6; Desoxycholic acid-d6 | [1][2] |
| Molecular Formula | C₂₄H₃₄D₆O₄ | [3][5] |
| Molecular Weight | 398.61 g/mol | [1][3][5] |
| CAS Number | 2483832-09-1 | [2][3][5] |
| InChI Key | KXGVEGMKQFWNSR-UEKQVLGMSA-N | [4][6] |
| SMILES String | [2H]C1([2H])--INVALID-LINK--C([2H])([2H])C(CCC2C3C([2H])([2H])--INVALID-LINK--[C@@]4(C)C2CC[C@H]4--INVALID-LINK--C)[C@]3(C)C1 | [4] |
| Mass Shift | M+6 | [4][6] |
Physicochemical and Safety Data
Table 2: Physicochemical and Handling Properties of this compound
| Property | Value | Reference(s) |
| Physical Form | White to off-white crystalline powder/solid | [1][4][7] |
| Chemical Purity | ≥98% | [1][3][4] |
| Isotopic Purity | ≥98 atom % D | [4][6] |
| Solubility | Soluble in Methanol, DMSO, Ethanol, DMF | [1] |
| Storage Conditions | Powder: -20°C (long-term), 4°C (short-term). In Solvent: -80°C (months), -20°C (weeks). | [1][4] |
| Hazard Classifications | Acute Toxicity 4 (Oral); Eye Irritant 2; Skin Irritant 2; Specific Target Organ Toxicity SE 3 (Respiratory) | [4] |
| Signal Word | Warning | [4] |
Biological Context: TGR5 Signaling Pathway
Deoxycholic acid is a natural agonist for the Takeda G protein-coupled receptor 5 (TGR5), a key regulator in metabolic processes.[2] Activation of TGR5 by bile acids like deoxycholic acid initiates a signaling cascade that influences glucose homeostasis, energy expenditure, and inflammatory responses.[2][3] this compound, being chemically identical, is expected to elicit the same biological response.
Experimental Protocols
Deuterated standards like this compound are indispensable for accurate quantification in complex biological matrices, correcting for variability during sample preparation and analysis.[1][5]
Protocol: Quantification of Deoxycholic Acid in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for bile acid analysis and the use of deuterated internal standards.[4][5]
a. Materials and Reagents:
-
Deoxycholic acid (analyte) and this compound (internal standard, IS)
-
Blank human plasma (K₂EDTA)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Microcentrifuge tubes or 96-well plates
b. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Deoxycholic acid and this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the Deoxycholic acid stock solution with methanol:water (1:1) to create calibration standards (e.g., 50 to 5000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 200 ng/mL.
c. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (calibrators, QCs, or unknown study samples) into microcentrifuge tubes.
-
Add 200 µL of the IS working solution in acetonitrile to each tube (except for blank matrix samples, to which 200 µL of acetonitrile is added).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials or a 96-well plate for analysis.
d. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., BEH C18, 2.1 × 50 mm, 1.7 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient starting with high aqueous phase, ramping up to high organic phase to elute the analytes.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[4]
-
MRM Transitions:
-
Deoxycholic acid: m/z 391.3 → 345.3
-
This compound: m/z 397.3 → 351.3 (Note: Based on M+6 shift from native compound)
-
Protocol: General Procedure for NMR Analysis
a. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or CDCl₃) in an NMR tube.
-
Vortex briefly to ensure complete dissolution.
b. NMR Acquisition:
-
Acquire standard 1D proton (¹H) and carbon (¹³C) NMR spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]
-
For full structural confirmation, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be performed.
c. Expected Spectral Features:
-
¹H NMR: The spectrum will resemble that of Deoxycholic acid, but the proton signals corresponding to the 2, 4, and 11 positions will be absent.
-
¹³C NMR: The spectrum will be similar to Deoxycholic acid, but the signals for the deuterated carbons (C2, C4, C11) will be significantly attenuated and may appear as multiplets due to C-D coupling.
Experimental and Analytical Workflows
The use of deuterated standards is central to modern bioanalytical workflows, ensuring high precision and accuracy.
Workflow for Pharmacokinetic Studies
This diagram illustrates a typical workflow for a pharmacokinetic study using a deuterated internal standard.
Logical Relationship: Correction for Experimental Variability
This diagram explains the logic of how a deuterated internal standard corrects for variations during analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Deoxycholic Acid and Application to a Pharmacokinetic Study in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 7. nssresearchjournal.com [nssresearchjournal.com]
- 8. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Deoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of deuterated deoxycholic acid. Deoxycholic acid, a secondary bile acid, and its deuterated analogues are crucial tools in metabolic research, drug metabolism studies, and as internal standards for mass spectrometry-based quantification. This document outlines a plausible synthetic pathway, detailed purification protocols, and analytical methods for quality control, supported by quantitative data and procedural diagrams.
Synthesis of Deuterated Deoxycholic Acid
The synthesis of deuterated deoxycholic acid can be strategically achieved from the readily available primary bile acid, cholic acid. The overall process involves the selective oxidation of the 7-hydroxyl group of cholic acid to a ketone, followed by a catalytic reduction of the keto group using a deuterium (B1214612) source. This method allows for the specific incorporation of deuterium at the C7 position.
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for deuterated deoxycholic acid.
Experimental Protocol: Synthesis
Step 1: Selective Oxidation of Cholic Acid to 7-keto-deoxycholic acid
This step involves the selective oxidation of the C7 hydroxyl group of cholic acid. While various oxidizing agents can be employed, pyridinium chlorochromate (PCC) is a suitable reagent for this transformation under controlled conditions.
-
Materials: Cholic acid, Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM), Silica (B1680970) gel.
-
Procedure:
-
Dissolve cholic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature. The amount of PCC should be carefully calculated to be slightly in molar excess relative to the cholic acid to ensure complete conversion of the secondary alcohol at C7.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts and excess PCC.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 7-keto-deoxycholic acid.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Step 2: Catalytic Deuteration of 7-keto-deoxycholic acid
The key deuteration step is the reduction of the 7-keto group to a hydroxyl group using a deuterium source. Catalytic deuteration with deuterium gas over a palladium catalyst is an effective method.
-
Materials: 7-keto-deoxycholic acid, 10% Palladium on carbon (Pd/C), Deuterium gas (D₂), Ethyl acetate (B1210297) or a similar solvent.
-
Procedure:
-
Dissolve the 7-keto-deoxycholic acid in a suitable solvent such as ethyl acetate in a high-pressure reaction vessel (autoclave).
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge it with an inert gas, followed by pressurizing with deuterium gas to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain it under vigorous stirring for a prolonged period (e.g., 60 hours).
-
Monitor the reaction for the consumption of deuterium gas.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess deuterium gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deuterated deoxycholic acid.
-
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Reference Analogy |
| Selective Oxidation | Cholic Acid | Pyridinium Chlorochromate (PCC) | 7-keto-deoxycholic acid | 80-90% | Oxidation of steroidal alcohols |
| Catalytic Deuteration | 7-keto-deoxycholic acid | 10% Pd/C, D₂ gas | Deuterated Deoxycholic Acid | >90% | Catalytic reduction of ketones |
Purification of Deuterated Deoxycholic Acid
High purity of the final product is essential, particularly for its use in sensitive analytical applications. Recrystallization is a highly effective method for purifying deoxycholic acid. A two-step recrystallization process can yield a product with purity exceeding 99%.[1]
A logical workflow for the purification process is as follows:
Caption: Two-step recrystallization workflow for high-purity deuterated deoxycholic acid.
Experimental Protocol: Purification
First Recrystallization
-
Materials: Crude deuterated deoxycholic acid, Methylene chloride, Methanol (B129727).
-
Procedure:
-
Dissolve the crude deuterated deoxycholic acid in a minimal amount of a mixture of methanol in methylene chloride (e.g., 2 mol% methanol in methylene chloride) at an elevated temperature (e.g., 35-37°C) to ensure complete dissolution.[1]
-
Slowly cool the solution to room temperature and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methylene chloride.
-
Dry the crystals under vacuum.
-
Second Recrystallization
-
Materials: Partially purified deuterated deoxycholic acid, Ethanol (B145695), Deionized water.
-
Procedure:
-
Dissolve the product from the first recrystallization in a mixture of deionized water in ethanol (e.g., 10% deionized water in ethanol) at an elevated temperature.[1]
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the final product under vacuum to a constant weight.
-
| Purification Step | Solvent System | Key Conditions | Expected Purity | Reference |
| First Recrystallization | Methanol in Methylene Chloride | Dissolution at 35-37°C, slow cooling | >98% | [1] |
| Second Recrystallization | Deionized Water in Ethanol | Elevated temperature dissolution, slow cooling | >99.5% | [1] |
Analytical Characterization
Thorough analytical characterization is critical to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated deoxycholic acid. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing both the chemical purity and the isotopic enrichment of deuterated compounds. Due to the low volatility of bile acids, derivatization is necessary prior to GC-MS analysis.
Derivatization Protocol (Methylation followed by Trimethylsilylation)
-
Materials: Deuterated deoxycholic acid, Methanolic HCl (for methylation), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation).
-
Procedure:
-
Methylation: Treat a dried sample of the deuterated deoxycholic acid with methanolic HCl and heat to convert the carboxylic acid to its methyl ester.
-
Silylation: After removing the methylation reagent, treat the sample with BSTFA + 1% TMCS and heat to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
The resulting derivatized sample is then ready for GC-MS analysis.
-
GC-MS Analysis
-
Column: A non-polar capillary column (e.g., Rxi-5ms) is suitable for the separation of bile acid derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the molecular ion and fragmentation patterns, confirming the structure. For quantitative analysis of isotopic enrichment, selected ion monitoring (SIM) of the molecular ion cluster is performed. The relative intensities of the ions corresponding to the unlabeled, singly deuterated, doubly deuterated, etc., species are used to calculate the percentage of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the position of deuterium labeling and the overall structure of the molecule. Both ¹H NMR and ²H NMR can be utilized.
-
¹H NMR: In the ¹H NMR spectrum of the deuterated deoxycholic acid, the signal corresponding to the proton at the C7 position should be significantly diminished or absent, confirming successful deuteration at this site.
-
²H NMR: A ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterium nucleus at the C7 position, providing direct evidence of the isotopic label.
| Analytical Technique | Purpose | Sample Preparation | Key Information Obtained |
| GC-MS | Purity and Isotopic Enrichment | Derivatization (Methylation and Silylation) | Chemical purity, percentage of deuteration, identification of impurities. |
| ¹H NMR | Structural Confirmation and Position of Labeling | Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Absence of proton signal at the deuterated position. |
| ²H NMR | Direct Detection of Deuterium | Dissolution in a non-deuterated solvent | Presence of a deuterium signal at the specific labeled position. |
By following the synthetic, purification, and analytical procedures outlined in this guide, researchers can confidently prepare and characterize high-quality deuterated deoxycholic acid for a wide range of scientific applications.
References
Deoxycholic Acid-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Deoxycholic acid-d6, a deuterated analog of the secondary bile acid, deoxycholic acid. This guide is intended to be a valuable resource for researchers utilizing this compound in metabolic studies, as a tracer, or as an internal standard in analytical methodologies.
Core Physical and Chemical Properties
Deuterium-labeled deoxycholic acid (this compound) is a stable, non-radioactive isotopologue of deoxycholic acid. Its physical and chemical properties are fundamentally similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of six deuterium (B1214612) atoms. This property makes it an ideal internal standard for mass spectrometry-based quantification of endogenous deoxycholic acid.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄D₆O₄ | [1] |
| Molecular Weight | 398.61 g/mol | [1] |
| CAS Number | 2483832-09-1 | [2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Chemical Purity | ≥98% | [2] |
| Isotopic Purity | ≥98 atom % D | |
| Melting Point | 171-178 °C (for non-deuterated form) | [4][5] |
| Storage Temperature | -20°C or Room Temperature (protect from light and moisture) | [6] |
Note: The melting point for this compound is not explicitly reported in the available literature but is expected to be very similar to the non-deuterated form. A boiling point is not typically reported as bile acids tend to decompose at high temperatures.
Solubility
This compound exhibits solubility characteristics comparable to deoxycholic acid.
| Solvent | Solubility | Reference |
| Alcohol (Ethanol) | Soluble | [7] |
| Acetic Acid | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Aqueous Buffers | Sparingly soluble | [6] |
Experimental Protocols
The following sections outline generalized experimental protocols for the characterization and analysis of this compound. These are based on established methods for bile acids and deuterated compounds. Researchers should adapt these protocols based on their specific experimental requirements and available instrumentation.
Synthesis of this compound
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially.
-
As the temperature approaches the expected melting point (based on the non-deuterated form), reduce the heating rate to 1-2 °C/min to ensure accurate determination.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the identity and isotopic purity of this compound.
Sample Preparation Protocol:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).[10]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube and label it appropriately.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
The absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the corresponding changes in the ¹³C NMR spectrum will confirm the isotopic labeling.
Mass Spectrometry Analysis
Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), is the primary technique for the quantitative analysis of this compound, often used as an internal standard.
LC-MS/MS Protocol Outline:
-
Sample Preparation: Perform a protein precipitation of the biological matrix (e.g., plasma) using a cold organic solvent like acetonitrile (B52724) containing a known concentration of this compound as the internal standard.[12]
-
Chromatographic Separation: Separate the bile acids using a C18 reversed-phase column with a gradient elution of mobile phases typically consisting of ammonium (B1175870) acetate (B1210297) and formic acid in water and methanol.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both deoxycholic acid and this compound. For deoxycholic acid, a common transition is m/z 391.2 → 345.2, and for Deoxycholic acid-d4 (a similar internal standard), the transition is m/z 395.2 → 349.2.[2] The transitions for this compound would be expected at a higher m/z value.
Signaling Pathways of Deoxycholic Acid
Deoxycholic acid is not merely a digestive aid but also a signaling molecule that interacts with various cellular receptors and pathways. As this compound is chemically and biologically equivalent to its non-deuterated form, it is expected to engage in the same signaling cascades. The diagrams below illustrate key signaling pathways influenced by deoxycholic acid.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway Activation by Deoxycholic Acid.
Caption: TGR5-Mediated Signaling Cascade Initiated by Deoxycholic Acid.
Conclusion
This compound is an indispensable tool for researchers studying the multifaceted roles of bile acids in health and disease. Its stability, purity, and distinct mass make it the gold standard for use as an internal standard in quantitative mass spectrometric assays. This guide provides a foundational understanding of its properties and the experimental methodologies for its use, empowering researchers to conduct robust and reproducible studies in the field of metabolomics and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Deoxycholic Acid and Application to a Pharmacokinetic Study in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Deoxycholic Acid [sorachim.com]
- 5. 83-44-3 CAS MSDS (Deoxycholic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. agilent.com [agilent.com]
Deoxycholic Acid-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Deoxycholic acid-d6, a deuterated analog of the secondary bile acid, deoxycholic acid. This document furnishes essential technical data, detailed experimental protocols for its application as an internal standard in mass spectrometry, and a review of the key signaling pathways influenced by its non-deuterated counterpart.
Core Technical Data
Quantitative information for this compound is summarized below, providing a quick reference for laboratory use.
| Parameter | Value | Reference(s) |
| CAS Number | 2483832-09-1 | [1][2][3] |
| Molecular Weight | 398.61 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₄H₃₄D₆O₄ | [1][2] |
Application in Quantitative Analysis: Experimental Protocol
This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of deoxycholic acid and other bile acids in biological matrices. Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, with a distinct mass-to-charge ratio (m/z) that allows for its differentiation and accurate measurement.
Protocol: Quantification of Bile Acids in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a standard procedure for the extraction and analysis of bile acids from human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 250 µL of human plasma (collected with EDTA), add 900 µL of acetonitrile. This solution should contain this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) solution of methanol (B129727) and water.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for the separation of bile acids.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.012% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic bile acids. For example:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Deoxycholic acid: m/z 391.3 → 347.3
-
This compound: m/z 397.3 → 353.3
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte to achieve maximum signal intensity.
4. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte (deoxycholic acid) to the peak area of the internal standard (this compound) against the concentration of the analyte standards.
-
Determine the concentration of deoxycholic acid in the unknown plasma samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways of Deoxycholic Acid
Deoxycholic acid (DCA), the non-deuterated form of the subject compound, is a biologically active molecule known to modulate several critical signaling pathways. This compound serves as an invaluable tool for studying the pharmacokinetics and metabolic fate of DCA as it engages with these pathways.
Wnt/β-catenin Signaling Pathway
DCA has been shown to activate the Wnt/β-catenin signaling pathway, which is centrally involved in cell proliferation, differentiation, and tumorigenesis.
Membrane Perturbation and EGFR Signaling
DCA can physically perturb the plasma membrane, leading to the activation of the Epidermal Growth Factor Receptor (EGFR) and downstream signaling cascades, which can influence cell survival and proliferation.
Conclusion
This compound is an essential tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its role as an internal standard enables the accurate and precise quantification of endogenous bile acids, facilitating a deeper understanding of their physiological and pathological roles. The detailed protocol and pathway diagrams provided in this guide serve as a valuable resource for the design and execution of experiments involving this important deuterated compound.
References
- 1. LC/MS Analysis of Bile Acids and Their Conjugates on Ascentis® Express C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. Improvement of a sample preparation method assisted by sodium deoxycholate for mass-spectrometry-based shotgun membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Deoxycholic Acid-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Deoxycholic acid-d6 in common organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the well-established solubility profile of its non-deuterated counterpart, Deoxycholic acid (DCA). The minor structural modification from deuterium (B1214612) labeling is generally considered to have a negligible impact on solubility in organic solvents. This guide presents quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Core Data Presentation: Solubility of Deoxycholic Acid
The following table summarizes the approximate solubility of Deoxycholic acid in various organic solvents. These values are provided as a strong proxy for the solubility of this compound.
| Organic Solvent | Chemical Formula | Solubility (mg/mL) |
| Dimethylformamide (DMF) | C₃H₇NO | ~30[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~20[1] |
| Ethanol | C₂H₅OH | ~20[1] |
| Acetic Acid | CH₃COOH | Soluble[2] |
| Alcohol | R-OH | Soluble[2] |
Note: Deoxycholic acid is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[1]
Experimental Protocols: Determining Solubility
The following are generalized yet detailed methodologies for determining the solubility of a compound such as this compound. These protocols are based on standard laboratory procedures.
Method 1: Visual Assessment of Solubility (Saturated Solution)
This method provides a rapid, semi-quantitative assessment of solubility.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, DMSO, Ethanol)
-
Vortex mixer
-
Calibrated micropipettes
-
Small, clear glass vials (e.g., 1.5 mL)
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) and place it into a vial.
-
Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 100 µL) to the vial.
-
Mixing: Vigorously mix the solution using a vortex mixer for at least 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Incremental Solvent Addition: If the solid has completely dissolved, add another known weight of this compound and repeat the mixing and observation steps. If undissolved solid remains, incrementally add more of the solvent (e.g., in 10 µL aliquots), vortexing after each addition, until the solid is fully dissolved.
-
Calculation: The solubility is calculated based on the total mass of the compound dissolved in the final volume of the solvent.
Method 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This method offers a precise, quantitative determination of solubility.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of methanol (B129727) and an appropriate buffer)
-
Syringe filters (e.g., 0.22 µm)
-
Autosampler vials
Procedure:
-
Preparation of Saturated Solution: Prepare a supersaturated solution of this compound in the chosen organic solvent by adding an excess amount of the compound to a known volume of the solvent.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: Filter the supernatant through a syringe filter to remove any undissolved solid. This step is critical to prevent clogging of the HPLC system.
-
Dilution: Accurately dilute a known volume of the clear, filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.
-
Solubility Calculation: Calculate the original solubility in the organic solvent by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
References
Deoxycholic Acid-d6: A Technical Deep Dive into its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxycholic acid (DCA), a secondary bile acid, is a well-established cytolytic agent utilized for the localized reduction of adipose tissue. Its deuterated analogue, deoxycholic acid-d6 (DCA-d6), is primarily employed as an internal standard in analytical chemistry. However, the introduction of deuterium (B1214612) atoms has the potential to alter its metabolic fate and, consequently, its biological activity through the kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of the established mechanism of action of deoxycholic acid and explores the potential implications of deuteration, offering a scientific framework for researchers and drug development professionals. While direct experimental data on the biological mechanism of DCA-d6 is scarce, this document synthesizes the known principles of DCA's action with the theoretical and observed effects of deuteration on pharmacokinetics to provide a reasoned analysis.
The Core Mechanism of Action of Deoxycholic Acid
Deoxycholic acid's primary mechanism of action in a therapeutic context is non-specific cytolysis, leading to the destruction of cell membranes, particularly those of adipocytes.[1][2][3] This detergent-like property is harnessed for the aesthetic reduction of submental fat.[1][3] Beyond this primary function, as a naturally occurring bile acid, DCA is involved in the emulsification and absorption of dietary fats and acts as a signaling molecule, interacting with various cellular pathways.[2][4]
Adipocytolysis: The Primary Therapeutic Action
When injected into subcutaneous adipose tissue, deoxycholic acid disrupts the integrity of adipocyte cell membranes.[1][2] This leads to cell lysis and the release of cellular contents, triggering a localized inflammatory response.[1] Macrophages are subsequently recruited to the site to clear the cellular debris and lipids.[1] This process ultimately results in a reduction of localized fat deposits.[3]
Signaling Pathways Modulated by Deoxycholic Acid
Deoxycholic acid is not merely a passive detergent but an active signaling molecule that can influence a variety of cellular processes. Its interactions with specific receptors and pathways are critical to understanding its broader biological effects.
-
Farnesoid X Receptor (FXR) and G-protein Coupled Bile Acid Receptor 1 (TGR5): As a bile acid, DCA can bind to and activate nuclear receptors like FXR and cell surface receptors like TGR5.[5] TGR5 activation has been linked to the stimulation of brown adipose tissue (BAT) thermogenic activity.[6]
-
Wnt/β-catenin Pathway: In the context of colorectal cancer, DCA has been shown to activate the Wnt/β-catenin signaling pathway, which can promote tumorigenesis.
-
IL-6/STAT3 Pathway: Studies have indicated that DCA can upregulate the expression of reprogramming factors through the IL-6/STAT3 signaling pathway in esophageal adenocarcinoma cells.
-
NAPE-PLD Activation: Deoxycholic acid can bind to and activate the membrane enzyme N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), which is involved in the synthesis of bioactive lipid signaling molecules like anandamide.[7]
This compound: The Impact of Deuteration
The most commonly available form of deuterated deoxycholic acid is Deoxycholic-2,2,4,4,11,11-d6 acid .[6][7] The six deuterium atoms are located on the steroid nucleus. The introduction of these heavier isotopes of hydrogen can potentially alter the molecule's behavior in biological systems, primarily through the kinetic isotope effect.
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[8] The C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[8] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium.[8][9] This effect is particularly relevant for metabolic reactions catalyzed by enzymes, such as the cytochrome P450 (CYP) family.[2][9]
Metabolism of Deoxycholic Acid and the Potential Role of KIE
The metabolism of deoxycholic acid is a key factor in its overall biological effect and clearance. While it is stated that DCA is not metabolized to a significant extent under normal conditions,[5] studies have shown that it can be hydroxylated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A7, at the 1β-position.
The deuteration in Deoxycholic-2,2,4,4,11,11-d6 acid does not occur at the known primary site of metabolism (1β-position). However, the presence of deuterium at positions 2, 4, and 11 could potentially influence its metabolism through a few mechanisms:
-
Secondary Kinetic Isotope Effects: While the C-D bonds are not directly broken during 1β-hydroxylation, their presence could exert a secondary KIE, subtly altering the rate of metabolism. The magnitude of such an effect is generally smaller than a primary KIE.
-
Alternative Metabolic Pathways: Deuteration at one site can sometimes lead to "metabolic switching," where the molecule is metabolized at alternative, non-deuterated sites. It is conceivable that if metabolism at or near positions 2, 4, or 11 occurs, it would be slowed in DCA-d6. However, significant metabolism at these specific positions for DCA has not been prominently reported.
Given the available information, the primary cytolytic mechanism of action of Deoxycholic-2,2,4,4,11,11-d6 acid is expected to be identical to that of non-deuterated deoxycholic acid, as this is a physicochemical process of membrane disruption rather than an enzymatic one. The key difference is likely to lie in its metabolic profile. A reduced rate of metabolism could lead to a longer half-life and prolonged tissue exposure, which could theoretically enhance its therapeutic effect or alter its side-effect profile. However, without direct comparative studies, this remains a well-founded hypothesis rather than an established fact. The primary and validated application of DCA-d6 remains as a stable isotope-labeled internal standard for accurate quantification of DCA in biological matrices.
Quantitative Data
Currently, there is a lack of publicly available quantitative data directly comparing the biological activity (e.g., IC50 for cytotoxicity, receptor binding affinities) of deoxycholic acid and this compound. The primary quantitative use of DCA-d6 is in mass spectrometry-based assays to determine the concentration of endogenous or administered DCA.
Experimental Protocols
As there are no specific published studies detailing the investigation of the mechanism of action of this compound, the following are representative experimental protocols used to study the effects of non-deuterated deoxycholic acid. These protocols can be adapted for comparative studies with DCA-d6.
Adipocyte Viability Assay
Objective: To determine the cytotoxic effect of deoxycholic acid on adipocytes.
Methodology:
-
Cell Culture: Culture a suitable adipocyte cell line (e.g., 3T3-L1 differentiated into adipocytes) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of deoxycholic acid (and in a comparative study, this compound) for a specified period (e.g., 1, 4, or 24 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell viability is lost).
Western Blot Analysis for Signaling Pathway Activation
Objective: To investigate the effect of deoxycholic acid on the activation of specific signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., colorectal cancer cells for Wnt/β-catenin pathway analysis) and treat with deoxycholic acid or this compound.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., β-catenin, STAT3).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein activation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying adipocytolysis.
Caption: Key signaling pathways modulated by deoxycholic acid.
Caption: The kinetic isotope effect on DCA metabolism.
Conclusion
The mechanism of action of this compound in biological systems is predicated on the well-established activities of its non-deuterated counterpart. The primary, therapeutically relevant action is adipocytolysis through membrane disruption. Concurrently, it engages with a network of signaling pathways, influencing cellular processes from metabolism to proliferation. The defining characteristic of DCA-d6 is the potential for an altered pharmacokinetic profile due to the kinetic isotope effect, which may slow its metabolism if the deuterated positions are subject to enzymatic modification. While this suggests the possibility of a modified duration of action or side-effect profile, the current body of scientific literature does not provide direct evidence to support a fundamentally different biological mechanism. Therefore, the principal application of this compound remains as a highly valuable tool in analytical research, enabling precise quantification of deoxycholic acid in complex biological samples. Further comparative studies are warranted to fully elucidate the subtle yet potentially significant biological differences between deoxycholic acid and its deuterated analogue.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000626) [hmdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deoxycholic Acid-[D6] [chemicalbook.com]
- 6. Deoxycholic-2,2,4,4,11,11-d6 acid ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]
- 7. Deoxycholic acid (2,2,4,4,11,11-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9546-0.01 [isotope.com]
- 8. Synthesis and biological activity of novel deoxycholic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Deoxycholic Acid-d6: A Technical Guide on Isotopic Abundance and Application in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the topic of deoxycholic acid-d6, with a primary focus on its natural abundance and its critical role in modern biomedical research. A key finding of this guide is that This compound is not a naturally occurring molecule in any detectable quantity. The natural isotopic abundance of deuterium (B1214612) (²H) is exceedingly low, making the spontaneous formation of a deoxycholic acid molecule containing six deuterium atoms statistically insignificant.
However, synthetically produced this compound is an indispensable tool in quantitative bioanalysis, particularly in mass spectrometry-based methods. Its near-identical chemical and physical properties to endogenous deoxycholic acid, combined with its distinct mass, make it the gold standard for use as an internal standard. This guide provides an in-depth overview of the principles behind the use of deuterated standards, detailed experimental protocols for the quantification of deoxycholic acid in biological matrices, and a summary of reported concentrations of the natural analyte in human samples. Furthermore, it visualizes the key signaling pathways influenced by deoxycholic acid, offering a comprehensive resource for researchers in the field.
The Question of Natural Abundance: An Isotopic Perspective
Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron in its nucleus. In contrast, the far more common hydrogen isotope, protium (B1232500) (¹H), has only a proton. The natural abundance of deuterium is approximately 0.0156% on Earth, meaning there is about one deuterium atom for every 6,420 hydrogen atoms[1][2].
Deoxycholic acid (C₂₄H₄₀O₄) is a secondary bile acid with 40 hydrogen atoms. The probability of a single hydrogen position being occupied by a deuterium atom is roughly 1 in 6,420. The probability of six specific hydrogen atoms in a single molecule being deuterium is infinitesimally small, rendering the natural occurrence of this compound virtually nonexistent. Therefore, any this compound utilized in a research or clinical setting is of synthetic origin.
This compound as an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for accurate and precise quantification. The IS is a compound of known concentration added to a sample, which helps to correct for variations during sample preparation, injection, and ionization.
Deuterated compounds, such as this compound, are considered the ideal internal standards for several reasons[3][4]:
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change in the chemical properties of the molecule. This ensures that the deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.
-
Mass Distinction: Despite its chemical similarity, the increased mass of the deuterated standard allows it to be distinguished from the endogenous analyte by the mass spectrometer.
-
Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the deuterated internal standard, variations in the analytical process can be effectively compensated for, leading to highly reliable quantitative data.
Quantification of Endogenous Deoxycholic Acid: Experimental Protocols
The use of a deuterated internal standard like this compound is central to the accurate measurement of endogenous deoxycholic acid in biological samples such as plasma, serum, and feces. Below is a generalized experimental protocol based on common ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like bile acids from plasma or serum.
-
Sample Aliquoting: Pipette a precise volume (e.g., 100 µL) of the biological sample (plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound stock solution to the sample.
-
Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile (B52724) containing 0.1% formic acid, to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol. The gradient is optimized to achieve good separation of deoxycholic acid from other bile acids and matrix components.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored for both deoxycholic acid and its deuterated internal standard. This highly selective detection method minimizes interferences from other molecules in the matrix.
The following diagram illustrates a typical workflow for the quantification of deoxycholic acid using a deuterated internal standard.
Concentrations of Deoxycholic Acid in Human Biological Samples
The following tables summarize the concentrations of endogenous deoxycholic acid reported in various human biological matrices. These values were determined using mass spectrometry methods, often employing deuterated internal standards for accurate quantification.
Table 1: Deoxycholic Acid Concentrations in Human Serum/Plasma
| Population | Matrix | Deoxycholic Acid Concentration (µmol/L) | Reference |
| Men with colorectal adenomas | Serum | 1.70 ± 0.59 | [5] |
| Male controls | Serum | 1.16 ± 0.39 | [5] |
| Combined sexes with colorectal adenomas | Serum | 1.47 ± 0.78 | [5] |
| Combined sexes controls | Serum | 1.08 ± 0.39 | [5] |
| Urolithiasis patients | Plasma | Related to fecal water concentration | [6] |
Table 2: Deoxycholic Acid Concentrations in Human Feces
| Population | Matrix | Deoxycholic Acid Concentration | Reference |
| Patients with Primary Sclerosing Cholangitis (PSC) | Feces | 3,684 ± 2,845 pmol/mg | [7] |
| Healthy controls | Feces | 7,512 ± 3,684 pmol/mg | [7] |
| Patients with Drug-Induced Liver Injury (DILI) | Feces | Decreased compared to controls | [8] |
Deoxycholic Acid Signaling Pathways
Deoxycholic acid is not merely a byproduct of cholesterol metabolism; it is also a signaling molecule that can influence various cellular processes. One of the most studied pathways affected by deoxycholic acid is the Wnt/β-catenin signaling pathway, which is implicated in cell proliferation and cancer development, particularly colorectal cancer[9][10][11][12].
Activation of the Wnt/β-catenin Pathway
In the context of colorectal cancer, deoxycholic acid has been shown to activate the Wnt/β-catenin signaling pathway. This can lead to increased cell proliferation and invasiveness[9][10]. The proposed mechanism involves the tyrosine phosphorylation of β-catenin, which leads to its stabilization and translocation into the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of target genes such as c-Myc and cyclin D1, which promote cell growth[10][13].
The following diagram illustrates the activation of the Wnt/β-catenin signaling pathway by deoxycholic acid.
Conclusion
While this compound is not found in nature, its synthetic counterpart is a cornerstone of modern quantitative bioanalysis. Its use as an internal standard in mass spectrometry has enabled researchers to accurately measure the concentrations of endogenous deoxycholic acid in a variety of biological matrices, providing valuable insights into its role in health and disease. Understanding the signaling pathways modulated by deoxycholic acid, such as the Wnt/β-catenin pathway, is crucial for elucidating its role in conditions like colorectal cancer. This technical guide provides a comprehensive overview for researchers and drug development professionals, clarifying the non-existent natural abundance of this compound and highlighting its essential application in advancing scientific knowledge.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. qlarivia.com [qlarivia.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Increased serum deoxycholic acid levels in men with colorectal adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma deoxycholic acid is related to deoxycholic acid in faecal water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fecal deoxycholic acid associates with diet, intestinal microbes, and total bilirubin in primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Analysis of Serum and Fecal Metabolites Reveals the Role of Bile Acid Metabolism in Drug-induced Liver Injury: Implications for Diagnostic and Prognostic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxycholic Acid Activates the Wnt/β-catenin Signaling Pathway to Enhance Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 12. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Deoxycholic Acid-d6: A Technical Guide to Commercial Sources, Availability, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and key applications of Deoxycholic acid-d6 (DCA-d6), a deuterated analog of the secondary bile acid, Deoxycholic acid. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing DCA-d6 in their studies.
Commercial Sources and Availability
This compound is available from several reputable suppliers of stable isotope-labeled compounds. The products are typically offered with high chemical and isotopic purity, suitable for demanding analytical applications. Below is a summary of offerings from prominent vendors.
| Supplier | Product Name | Catalog Number (Example) | Chemical Purity | Isotopic Purity (atom % D) | Available Formats | Storage Temperature |
| Sigma-Aldrich | Deoxycholic-2,2,4,4,11,11-d6 acid | 809675 | ≥98% (CP) | ≥98 | Powder | -20°C |
| Cambridge Isotope Laboratories, Inc. | Deoxycholic acid (2,2,4,4,11,11-D₆, 98%) | DLM-9546 | 98% | Not specified, implied high | Neat solid, Solution in methanol (B129727) | Room temperature (solution), Not specified (solid) |
| MedChemExpress | This compound | HY-N0593S2 | >98% | Not specified, implied high | Solid | Powder: -20°C (3 years) |
| Toronto Research Chemicals | Deoxycholic Acid-d5 | Not specified | Not specified | Not specified | Solid | Not specified |
| Cayman Chemical | Deoxycholic Acid-d4 | Not specified | ≥98% | Not specified | Solid | -20°C |
Note: Product specifications, such as catalog numbers and pricing, are subject to change. It is recommended to consult the respective supplier's website for the most current information. Certificates of Analysis (CoA) with lot-specific purity and isotopic enrichment data are typically available from the suppliers upon request or on their websites.[1][2]
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of deoxycholic acid and other bile acids in biological matrices by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical identity to the endogenous analyte, while its mass shift allows for clear differentiation in MS analysis. This is crucial for accurate quantification in complex samples such as plasma, serum, feces, and tissue homogenates.
Experimental Protocols: Quantification of Bile Acids using this compound as an Internal Standard
The following is a representative protocol for the analysis of bile acids in human serum, synthesized from methodologies reported in peer-reviewed literature.
Materials and Reagents
-
This compound (from a reputable commercial source)
-
Reference standards for all bile acids to be quantified
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human serum samples
-
96-well plates
-
Centrifuge
Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw frozen serum samples on ice.
-
Prepare Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 1 µg/mL.
-
Protein Precipitation:
-
To 50 µL of serum in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 140 µL of ice-cold methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the bile acids.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection of the parent and product ions of each bile acid and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Deoxycholic acid | 391.3 | 345.3 |
| This compound | 397.3 | 351.3 |
| Cholic acid | 407.3 | 341.3 |
| Chenodeoxycholic acid | 391.3 | 391.3 |
| Lithocholic acid | 375.3 | 375.3 |
| Glycodeoxycholic acid | 448.3 | 74.0 |
| Taurodeoxycholic acid | 498.3 | 80.0 |
This table provides example MRM transitions. These should be optimized for the specific instrument being used.
Data Analysis
The concentration of each bile acid in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve generated using known concentrations of the bile acid standards.
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for Bile Acid Analysis using DCA-d6
Deoxycholic Acid Signaling Pathways
Deoxycholic acid is a known signaling molecule that can activate several receptors, including the Takeda G-protein-coupled receptor 5 (TGR5) and the Farnesoid X receptor (FXR).[3][4][5][6][7]
Caption: Figure 2: Simplified Deoxycholic Acid Signaling through TGR5 and FXR
References
- 1. Deoxycholic-2,2,4,4,11,11-d6 acid ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]
- 2. Deoxycholic acid (2,2,4,4,11,11-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9546-C [isotope.com]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxycholic Acid-d6: A Comprehensive Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination of the Certificate of Analysis (CoA) for Deoxycholic acid-d6, a deuterated stable isotope-labeled compound. Understanding the CoA is critical for ensuring the quality, identity, and purity of this material, which is essential for its use in various research and development applications, including as an internal standard in quantitative mass spectrometry-based assays.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by the manufacturer that confirms a specific batch of a product meets its predetermined specifications.[1][2] It is a critical document for ensuring the traceability, reproducibility, and reliability of experimental results.[3] For a deuterated standard like this compound, the CoA provides essential data on its identity, chemical purity, and isotopic enrichment.
Quantitative Data Summary
The following table summarizes the typical analytical tests, methodologies, and specifications presented in a Certificate of Analysis for this compound.
| Test | Method | Specification | Example Result |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Identity | ¹H NMR Spectroscopy | Conforms to Structure | Conforms |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms | |
| Chemical Purity | HPLC with Charged Aerosol Detection (CAD) | ≥98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry (MS) | ≥98.0% | 99.6% |
| Isotopic Enrichment | Mass Spectrometry (MS) | Report Value | d6 > 99% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the compound by comparing its ¹H NMR spectrum to the known spectrum of Deoxycholic acid. The presence and integration of signals, as well as the reduction in signal intensity at the deuterated positions, confirm the identity and labeling pattern.
Methodology:
-
Sample Preparation: A precisely weighed sample (5-10 mg) of this compound is dissolved in a suitable deuterated solvent (e.g., Methanol-d4 or Chloroform-d) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T1, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, signal multiplicities, and integrations of the resulting spectrum are compared with a reference spectrum of non-deuterated Deoxycholic acid. A significant reduction in the signal integrals corresponding to the deuterated positions confirms the isotopic labeling.
Chemical Purity Determination by HPLC-CAD
Objective: To determine the chemical purity of the this compound lot by separating it from any non-deuterated and other related impurities using High-Performance Liquid Chromatography with Charged Aerosol Detection.[4][5]
Methodology:
-
Sample and Standard Preparation:
-
A stock solution of this compound is prepared by dissolving a known amount of the substance in a suitable diluent (e.g., 80:20 v/v methanol (B129727)/water) to a concentration of 1 mg/mL.[5]
-
Working solutions for the calibration curve are prepared by serial dilution of the stock solution.[5]
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient is run to separate Deoxycholic acid from its impurities (e.g., starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Data Analysis: The peak area of this compound is measured and compared to the total area of all peaks in the chromatogram to calculate the area percent purity.
Isotopic Purity and Enrichment Analysis by Mass Spectrometry
Objective: To confirm the molecular weight of this compound and to determine the isotopic distribution and enrichment of the deuterated species.[6]
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is used.[7]
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or through an LC system.
-
A full scan mass spectrum is acquired in the appropriate mass range to observe the molecular ion of this compound.
-
-
Data Analysis:
-
The mass spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound.
-
The isotopic distribution of the molecular ion cluster is examined. The relative intensities of the ions corresponding to the d0, d1, d2, d3, d4, d5, and d6 species are measured.
-
The isotopic purity is calculated based on the relative abundance of the target deuterated species (d6) compared to the sum of all isotopologues.[7]
-
The isotopic enrichment is determined by the percentage of the d6 isotopologue in the cluster.
-
Conclusion
The Certificate of Analysis for this compound is a vital document that provides comprehensive data on the identity, purity, and isotopic enrichment of the material. A thorough understanding of the presented data and the underlying analytical methodologies is crucial for researchers and scientists to ensure the quality and reliability of their work. This guide serves as a technical resource for interpreting the CoA and understanding the rigorous testing that these standards undergo.
References
- 1. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 2. artsyltech.com [artsyltech.com]
- 3. purelifepeptides.com [purelifepeptides.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Critical Role of Isotopic Purity in Deoxycholic Acid-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of the isotopic purity of Deoxycholic acid-d6, a deuterated analog of the secondary bile acid, deoxycholic acid. High isotopic purity is paramount for its application as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry. This guide will delve into the methods for determining isotopic purity, its impact on experimental accuracy, detailed experimental protocols for its use, and the biological signaling pathways of its non-deuterated counterpart.
Understanding Isotopic Purity in Deuterated Standards
Deuterated compounds, such as this compound, are synthesized by replacing one or more hydrogen atoms with their heavier isotope, deuterium (B1214612). The isotopic purity of such a standard is a critical parameter, indicating the percentage of the molecule that contains the desired number of deuterium atoms at specific labeled positions. However, it is practically impossible to achieve 100% isotopic purity during synthesis. Consequently, a batch of this compound will inevitably contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., containing five, four, or fewer deuterium atoms).
The importance of high isotopic purity in a deuterated internal standard cannot be overstated. In quantitative mass spectrometry-based assays, the deuterated standard is added to a sample at a known concentration to correct for variations in sample preparation and instrument response. If the isotopic purity is low, or if the distribution of isotopologues is not well-characterized, it can lead to inaccurate quantification of the target analyte.
Quantitative Data on Isotopic Purity
Commercial suppliers of this compound typically guarantee a high isotopic purity, often greater than or equal to 98 atom % D.[1][2] This value represents the percentage of deuterium enrichment at the specified labeled positions. The actual distribution of isotopologues in a given batch can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3][4]
Below is a representative table summarizing the expected isotopic distribution for a batch of this compound with a stated isotopic purity of ≥98 atom % D. The relative abundance of each isotopologue is crucial for accurate quantification, as the less-deuterated species can contribute to the signal of the analyte, leading to an overestimation.
| Isotopologue | Number of Deuterium Atoms | Expected Relative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.5 |
| d2 | 2 | < 1.0 |
| d3 | 3 | < 2.0 |
| d4 | 4 | ~5.0 |
| d5 | 5 | ~15.0 |
| d6 | 6 | > 75.0 |
Note: This table presents a theoretical distribution and the actual values may vary between different batches and suppliers. It is crucial to refer to the certificate of analysis for the specific lot of the internal standard being used.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of endogenous deoxycholic acid in biological matrices such as plasma, serum, and tissue. Below is a detailed methodology for a typical LC-MS/MS workflow.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of deoxycholic acid from human plasma or serum.
-
Thaw Samples : Thaw plasma or serum samples on ice.
-
Aliquoting : Aliquot 50 µL of the sample into a microcentrifuge tube.[5]
-
Internal Standard Spiking : Add 50 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration and instrument sensitivity) to each sample, calibrator, and quality control sample.[5]
-
Protein Precipitation : Add 800 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.[5]
-
Vortexing : Vortex the tubes for 10 minutes to ensure thorough mixing and precipitation.
-
Centrifugation : Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 35% methanol (B129727) in water).[5]
-
Final Centrifugation : Centrifuge the reconstituted samples at 16,000 x g for 5 minutes to remove any remaining particulate matter.
-
Transfer to Vials : Transfer the final supernatant to LC-MS vials for analysis.
Caption: Workflow for the extraction of deoxycholic acid from biological samples.
LC-MS/MS Conditions
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of deoxycholic acid and its deuterated internal standard. Optimization will be required for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[7] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Deoxycholic acid | Precursor Ion (m/z): 391.3 → Product Ion (m/z): 345.3[7] |
| This compound | Precursor Ion (m/z): 397.3 → Product Ion (m/z): 351.3 |
| Collision Energy | Optimized for each transition (typically 15-25 eV) |
| Source Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
Signaling Pathways of Deoxycholic Acid
Deoxycholic acid is not merely a digestive aid; it is also a signaling molecule that interacts with various cellular receptors, influencing metabolic and proliferative pathways. Understanding these pathways is crucial for researchers in drug development and disease modeling.
Farnesoid X Receptor (FXR) and Takeda G-protein coupled Receptor 5 (TGR5) Signaling
Deoxycholic acid is a known ligand for the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5.[8][9][10][11] Activation of these receptors by deoxycholic acid plays a significant role in regulating bile acid homeostasis, glucose metabolism, and inflammatory responses.
Caption: Deoxycholic acid signaling through FXR and TGR5 receptors.
Wnt/β-catenin Signaling Pathway
Deoxycholic acid has been shown to activate the Wnt/β-catenin signaling pathway, which is critically involved in cell proliferation, differentiation, and tumorigenesis. This interaction is of particular interest in the context of colorectal cancer research.
Caption: Activation of the Wnt/β-catenin pathway by deoxycholic acid.
Conclusion
The isotopic purity of this compound is a cornerstone of its utility as an internal standard in quantitative bioanalysis. A thorough understanding of its isotopic distribution, coupled with robust and validated experimental protocols, is essential for generating accurate and reproducible data. Furthermore, an appreciation of the complex signaling roles of its non-deuterated counterpart provides a deeper context for its application in biomedical research and drug development. This guide provides a foundational understanding for researchers and scientists working with this critical analytical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. agilent.com [agilent.com]
- 7. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Deoxycholic Acid and Application to a Pharmacokinetic Study in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Deoxycholic acid-d6 in Metabolomics Research
Abstract
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Bile acids, once considered mere digestive surfactants, are now recognized as critical signaling molecules that regulate metabolic pathways and inflammation. Deoxycholic acid (DCA), a secondary bile acid produced by gut microbiota, is implicated in a host of physiological and pathological processes. Accurate quantification of DCA in complex biological matrices is paramount for understanding its role in health and disease. This technical guide details the pivotal role of stable isotope-labeled this compound (DCA-d6) as an internal standard in mass spectrometry-based metabolomics, ensuring analytical accuracy and precision. We provide an overview of its application, detailed experimental protocols, and the signaling pathways it helps to elucidate.
Introduction: The Significance of Deoxycholic Acid and its Quantification
Deoxycholic acid (DCA) is a secondary bile acid formed from the primary bile acid cholic acid by the action of intestinal bacteria. Beyond its role in fat emulsification, DCA acts as a signaling molecule, modulating pathways through receptors like the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5)[1][2][3]. Dysregulation of DCA levels has been linked to metabolic diseases, including type 2 diabetes, liver injury, and gastrointestinal cancers[4][5].
Given its biological importance, the precise and accurate quantification of DCA in various biological samples (e.g., plasma, serum, feces, tissue) is crucial for metabolomics research. However, analyzing bile acids presents significant challenges due to their structural similarity, isomeric forms, and the complex nature of biological matrices, which can cause ion suppression or enhancement effects during mass spectrometry analysis[4][6].
To overcome these challenges, the isotope dilution mass spectrometry (ID-MS) method is employed, which is considered the gold standard for quantitative analysis[7]. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass. This compound (or more commonly, d4) is the ideal internal standard for DCA quantification.
The Core Role of this compound: An Internal Standard
This compound (typically Deoxycholic acid-2,2,4,4-d4) is a deuterated form of DCA. Its utility in metabolomics stems from its ability to mimic the behavior of endogenous, non-labeled DCA throughout the entire analytical process, from sample extraction to detection.
Principle of Isotope Dilution: A known amount of DCA-d6 is spiked into a biological sample at the very beginning of the sample preparation process[8]. Because DCA-d6 is structurally and chemically almost identical to the endogenous DCA, it experiences the same loss during sample preparation (e.g., extraction, derivatization) and the same ionization efficiency and matrix effects in the mass spectrometer[9][10]. The mass spectrometer can distinguish between the endogenous DCA and the labeled DCA-d6 based on their mass difference. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the SIL internal standard, the concentration of the endogenous analyte can be calculated with high accuracy and precision, as the ratio remains constant regardless of sample loss or matrix effects[11].
Data Presentation: Properties and Mass Spectrometric Parameters
The selection of a deuterated standard is critical for robust bioanalysis. DCA-d6 shares key physicochemical properties with DCA, ensuring they behave similarly during analysis.
Table 1: Physicochemical Property Comparison
| Property | Deoxycholic Acid (DCA) | Deoxycholic acid-d4 (DCA-d4) | Rationale for Use as Internal Standard |
|---|---|---|---|
| Chemical Formula | C₂₄H₄₀O₄ | C₂₄H₃₆D₄O₄ | Identical carbon skeleton and functional groups ensure similar chemical behavior[9]. |
| Molecular Weight | 392.58 g/mol | 396.60 g/mol | Sufficient mass difference for MS detection without altering chemical properties[9]. |
| Structure | Steroid backbone | Identical to DCA with four deuterium (B1214612) atoms on the steroid ring | High structural similarity ensures comparable behavior during sample processing and analysis[9]. |
| Polarity | Hydrophobic | Hydrophobic | Similar polarity leads to co-elution in reversed-phase chromatography, ideal for internal standard correction[9]. |
Table 2: Typical LC-MS/MS Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Deoxycholic Acid (DCA) | 391.2 | 345.2 | Negative ESI |
| Deoxycholic acid-d4 (DCA-d4) | 395.2 | 349.2 | Negative ESI |
Data sourced from a validated UPLC-MS/MS method for DCA quantification in human plasma[12].
Experimental Protocols: A Guide to Bile Acid Quantification
This section outlines a generalized, robust protocol for the quantification of Deoxycholic acid in biological samples (e.g., serum, plasma) using DCA-d6 as an internal standard, based on common methodologies in metabolomics literature[4][6][13][14].
Materials and Reagents
-
Analytes: Deoxycholic acid (DCA) standard
-
Internal Standard (IS): Deoxycholic acid-d4 (DCA-d4)
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid
-
Sample Collection Tubes: Appropriate for the biological matrix (e.g., serum separator tubes)
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, analytical balance, UPLC-MS/MS system
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting bile acids from serum or plasma[6].
-
Aliquoting: Thaw frozen samples on ice. Aliquot 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the DCA-d4 working solution (e.g., at 250 ng/mL) to each sample, calibrator, and quality control (QC) sample. Vortex briefly. This initial step is crucial to ensure the IS accounts for variability in all subsequent steps[8].
-
Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Mixing and Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C[6].
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 35% methanol in water)[6]. Vortex to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted samples one last time to pellet any remaining particulates before transferring the final extract to autosampler vials for analysis.
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column (e.g., BEH C18, 2.1 × 50 mm, 1.7 µm)[12].
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A gradient elution is used to separate the bile acids from other matrix components.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the DCA and DCA-d4 MRM transitions.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (DCA/DCA-d4) against the known concentrations of the prepared calibrator samples. A linear regression with 1/x² weighting is often used.
-
Concentration Calculation: Determine the concentration of DCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Elucidating Signaling Pathways with DCA Quantification
Accurate DCA quantification using DCA-d6 is instrumental in studying the signaling pathways through which bile acids exert their effects. Metabolomics studies integrated with other 'omics' data can reveal how DCA modulates cellular processes.
For instance, research has shown that DCA can promote certain viral infections by modulating host cell signaling. A combined metabolomic and transcriptomic analysis revealed that DCA enhances transmissible gastroenteritis virus (TGEV) replication by inhibiting the phosphorylation of key inflammatory and immune response regulators, NF-κB and STAT3[15].
Similarly, DCA has been shown to modulate IL-17 and TNF inflammatory signaling pathways in the liver, which can be protective in certain contexts of chronic liver injury[16]. These intricate biological stories can only be unraveled with high-quality, quantitative data, underscoring the foundational importance of using appropriate internal standards like DCA-d6.
Conclusion
This compound is an indispensable tool in modern metabolomics research. As a stable isotope-labeled internal standard, it enables the accurate and precise quantification of endogenous deoxycholic acid by mitigating the analytical variability inherent in complex biological samples. This precision is fundamental for researchers, scientists, and drug development professionals seeking to delineate the complex roles of bile acids in metabolic regulation, gut-microbiome interactions, and disease pathogenesis. The robust methodologies and workflows it supports are critical for discovering new biomarkers, understanding mechanisms of action, and ultimately advancing therapeutic strategies for a wide range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Deoxycholic acid ameliorates obesity and insulin resistance by enhancing lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. texilajournal.com [texilajournal.com]
- 12. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Deoxycholic Acid and Application to a Pharmacokinetic Study in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. Integrated Metabolomic and transcriptomic analyses reveal deoxycholic acid promotes transmissible gastroenteritis virus infection by inhibiting phosphorylation of NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-omics reveals deoxycholic acid modulates bile acid metabolism via the gut microbiota to antagonize carbon tetrachloride-induced chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Deoxycholic Acid-d6 as a Tracer for In Vivo Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of deoxycholic acid-d6 (DCA-d6) as a stable isotope tracer for in vivo metabolic research. It covers the core principles, experimental methodologies, data interpretation, and the signaling pathways influenced by deoxycholic acid, offering a valuable resource for designing and implementing robust metabolic studies.
Introduction to Deoxycholic Acid and Stable Isotope Tracing
Deoxycholic acid (DCA) is a secondary bile acid, formed in the intestine through the metabolic action of gut microbiota on the primary bile acid, cholic acid.[1] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[2] Beyond its digestive functions, DCA acts as a signaling molecule, modulating various metabolic pathways through interactions with cell membrane receptors and nuclear receptors.[3][4]
Stable isotope tracing is a powerful technique used to investigate the dynamics of metabolic pathways in vivo.[5] By introducing a labeled compound, such as DCA-d6, into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The use of deuterated tracers, like DCA-d6, offers the advantage of being non-radioactive and can be readily distinguished from their endogenous counterparts by mass spectrometry.[6] This allows for the precise quantification of metabolic fluxes and the determination of key pharmacokinetic parameters.[5]
Signaling Pathways of Deoxycholic Acid
DCA exerts its biological effects through various signaling pathways, making it a molecule of significant interest in metabolic research.
-
Membrane Perturbation and Receptor Tyrosine Kinase Activation: DCA can alter the structure of the plasma membrane, leading to the ligand-independent activation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. This initiates downstream signaling cascades involved in cell proliferation and survival.[3]
-
Wnt/β-catenin Signaling: DCA has been shown to activate the Wnt/β-catenin signaling pathway, which is critically involved in cell growth and has been implicated in the progression of colorectal cancer.[7]
-
Nuclear and G-protein Coupled Receptor Interactions: DCA is a ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.[7] It also interacts with the G-protein coupled receptor TGR5, which is involved in regulating energy metabolism.[4]
dot
References
- 1. Metabolite of the month - Deoxycholic acid - biocrates life sciences gmbh [biocrates.com]
- 2. Comparative formation of lithocholic acid from chenodeoxycholic and ursodeoxycholic acids in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simulation of the metabolism and enterohepatic circulation of endogenous deoxycholic acid in humans using a physiologic pharmacokinetic model for bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Fate of Deoxycholic Acid-d6 in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to study the biological fate of deuterated deoxycholic acid (DCA-d6) in cell culture models. While specific quantitative data for DCA-d6 is not extensively published, this document synthesizes established principles of stable isotope tracing and the known biological activities of deoxycholic acid (DCA) to provide a comprehensive framework for researchers. The content herein is intended to guide the design and execution of experiments aimed at elucidating the cellular uptake, metabolic conversion, and signaling consequences of DCA-d6 exposure.
Introduction: Deoxycholic Acid and the Role of Stable Isotope Tracing
Deoxycholic acid (DCA) is a secondary bile acid produced by the metabolic activity of gut microbiota. It is known to play a significant role in fat digestion and has been implicated in the pathogenesis of various diseases, including colorectal cancer.[1][2] In the context of colorectal cancer, DCA has been shown to promote cell proliferation, migration, and invasion.[3][4] Understanding the precise mechanisms by which DCA exerts its effects is a critical area of research.
Stable isotope tracing is a powerful technique for dissecting metabolic pathways and quantifying the flux of molecules through these pathways.[5][6] By introducing a stable isotope-labeled compound, such as Deoxycholic acid-d6 (DCA-d6), into a biological system, researchers can track its journey and distinguish it from its endogenous, unlabeled counterpart. This allows for the precise measurement of uptake, metabolic transformation, and incorporation into cellular components.
Quantitative Data Summary
While specific experimental data on the metabolic fate of DCA-d6 in cell culture is limited in publicly available literature, the following table presents a hypothetical, yet plausible, dataset that could be generated from a stable isotope tracing experiment. This data is for illustrative purposes to demonstrate how results from such an experiment would be presented. The experimental conditions are assumed to be treatment of a human colorectal cancer cell line (e.g., HCT116) with 50 µM DCA-d6 for 24 hours.
| Analyte | Cellular Fraction (pmol/mg protein) | Extracellular Medium (µM) |
| This compound (DCA-d6) | 150.2 ± 12.5 | 45.8 ± 2.1 |
| Glyco-deoxycholic acid-d6 (GDCA-d6) | 25.7 ± 3.1 | 1.2 ± 0.3 |
| Tauro-deoxycholic acid-d6 (TDCA-d6) | 8.1 ± 1.5 | 0.4 ± 0.1 |
| Other hydroxylated DCA-d6 metabolites | 2.3 ± 0.5 | Not Detected |
This table is a hypothetical representation of potential experimental results and is intended for illustrative purposes only.
Experimental Protocols
The following sections detail the methodologies for conducting a stable isotope tracing experiment to determine the biological fate of DCA-d6 in cell culture.
Cell Culture and Isotope Labeling
A human colorectal cancer cell line, such as HT29, is a suitable model for these studies.[7]
Materials:
-
HT29 human colorectal adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
This compound (DCA-d6)
-
Sterile tissue culture plates and flasks
Protocol:
-
Cell Seeding: Seed HT29 cells in 6-well plates at a density of 2 x 10^5 cells per well in complete DMEM (containing 10% FBS and 1% penicillin-streptomycin).
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Isotope Labeling: Prepare a stock solution of DCA-d6 in a suitable solvent (e.g., DMSO). Dilute the stock solution in DMEM with 10% dialyzed FBS to a final concentration of 50 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the DCA-d6 containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Sample Preparation for LC-MS/MS Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Acetonitrile (B52724), ice-cold
-
Internal standards (e.g., d4-Cholic Acid, d4-Chenodeoxycholic Acid)
-
Centrifuge
-
Lyophilizer
Protocol:
-
Medium Collection: At each time point, collect the cell culture medium and store at -80°C for analysis of extracellular metabolites.
-
Cell Washing: Wash the cells twice with ice-cold PBS to remove any remaining extracellular DCA-d6.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Processing:
-
Transfer the supernatant (containing the extracted metabolites) to a new tube.
-
Add internal standards to both the cell extracts and the collected medium samples.
-
Dry the samples using a lyophilizer or a speed vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Quantification of DCA-d6 and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids and their deuterated analogs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
General LC-MS/MS Method:
-
Chromatographic Separation: Utilize a C18 reverse-phase column to separate DCA-d6 and its potential metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for DCA-d6 and its expected metabolites (e.g., GDCA-d6, TDCA-d6) need to be determined.
-
Quantification: Generate calibration curves using known concentrations of DCA-d6 and its metabolite standards. The concentration of each analyte in the samples is determined by comparing its peak area to the calibration curve, normalized to the internal standard.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for studying the biological fate of DCA-d6 in cell culture.
Deoxycholic Acid Signaling Pathways
DCA is known to influence several key signaling pathways implicated in cancer progression. The diagram below provides a simplified overview of these pathways.
Conclusion
This technical guide provides a foundational framework for investigating the biological fate of this compound in cell culture. By employing stable isotope tracing coupled with sensitive analytical techniques like LC-MS/MS, researchers can gain valuable insights into the uptake, metabolism, and downstream signaling effects of this important secondary bile acid. The experimental protocols and conceptual diagrams presented herein serve as a valuable resource for designing and interpreting studies in this critical area of research, with implications for understanding the role of bile acids in colorectal cancer and other diseases.
References
- 1. Microbial metabolites promote colon cancer by suppressing anti-tumor responses [microbiomepost.com]
- 2. Promotion of Deoxycholic Acid Effect on Colonic Cancer Cell Lines In Vitro by Altering the Mucosal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of deoxycholic acid on proliferation of neoplastic and differentiated colonocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Bile Acids Using Deoxycholic acid-d6
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1][2] Beyond their digestive functions, bile acids act as signaling molecules that regulate their own synthesis and transport, as well as influence glucose homeostasis, lipid metabolism, and inflammation through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as TGR5.[3][4] The bile acid pool consists of primary bile acids (e.g., cholic acid and chenodeoxycholic acid) synthesized in the liver, and secondary bile acids (e.g., deoxycholic acid and lithocholic acid) formed by the metabolic activity of the gut microbiota.[2][5]
The quantification of individual bile acids in biological matrices is of significant interest in preclinical and clinical research to understand liver function, gut microbiome activity, and the pathophysiology of various diseases, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and colorectal cancer.[6][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of bile acids due to its ability to resolve structurally similar isomers.[1]
Stable isotope-labeled internal standards are essential for accurate quantification by LC-MS/MS, as they compensate for variations in sample preparation and matrix effects. Deoxycholic acid-d6 (DCA-d6) is a suitable internal standard for the quantification of deoxycholic acid and other related bile acids. This document provides a detailed protocol for the extraction and quantification of bile acids from human plasma using DCA-d6 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Deoxycholic acid (DCA), Cholic acid (CA), Chenodeoxycholic acid (CDCA), Lithocholic acid (LCA), Glycodeoxycholic acid (GDCA), Taurodeoxycholic acid (TDCA), and other bile acid standards of interest.
-
Internal Standard: this compound (DCA-d6).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (H₂O), Formic acid (FA) - all LC-MS grade.
-
Biological Matrix: Human plasma (or serum). Use charcoal-stripped serum for calibration standards to minimize endogenous bile acid levels.[8][9]
-
96-well plates or microcentrifuge tubes.
-
Refrigerated centrifuge.
-
Nitrogen evaporator or vacuum concentrator.
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each bile acid standard and DCA-d6 in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all bile acids of interest at a suitable concentration (e.g., 10 µg/mL) by diluting the primary stock solutions with methanol.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Prepare a working solution of DCA-d6 in methanol. The optimal concentration should be determined based on the expected endogenous levels of DCA in the samples.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of bile acids from plasma or serum.[8][10][11][12][13]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 50 µL of plasma or serum sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Addition: Add 10 µL of the DCA-d6 internal standard working solution to each sample, standard, and QC, except for the blank matrix samples.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube/well.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes/plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 13,000 rpm for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to LC-MS vials for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A reversed-phase C18 column is commonly used, for example, a BEH C18 column (2.1 x 50 mm, 1.7 µm).[14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step. An example gradient is as follows:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each bile acid and the internal standard. The collision energy (CE) and other compound-specific parameters should be optimized for each analyte.
Data Presentation
Table 1: MRM Transitions and Retention Times for Selected Bile Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Deoxycholic Acid (DCA) | 391.3 | 391.3 | 35 | ~5.5 |
| This compound (DCA-d6) (IS) | 397.3 | 397.3 | 35 | ~5.5 |
| Cholic Acid (CA) | 407.3 | 407.3 | 40 | ~4.2 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | 35 | ~5.3 |
| Lithocholic Acid (LCA) | 375.3 | 375.3 | 35 | ~6.8 |
| Glycodeoxycholic Acid (GDCA) | 448.3 | 74.0 | 30 | ~4.8 |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 | 55 | ~4.5 |
Note: The pseudo-MRM transition (precursor -> precursor) is often used for unconjugated bile acids due to their limited fragmentation in negative ion mode.[15] Retention times are approximate and will vary depending on the specific LC system and conditions.
Table 2: Calibration Curve and LLOQ Data
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | R² |
| Deoxycholic Acid (DCA) | 5 - 2000 | 5 | >0.99 |
| Cholic Acid (CA) | 5 - 2000 | 5 | >0.99 |
| Chenodeoxycholic Acid (CDCA) | 5 - 2000 | 5 | >0.99 |
| Lithocholic Acid (LCA) | 2 - 1000 | 2 | >0.99 |
| Glycodeoxycholic Acid (GDCA) | 5 - 2000 | 5 | >0.99 |
| Taurodeoxycholic Acid (TDCA) | 5 - 2000 | 5 | >0.99 |
Calibration curves should be prepared in the same matrix as the samples (e.g., charcoal-stripped plasma) and analyzed with each batch of samples. The linearity of the response should be assessed, and a weighting factor (e.g., 1/x²) may be applied.
Mandatory Visualizations
Caption: Experimental workflow for bile acid quantification.
Caption: Bile acid synthesis and signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Deoxycholic Acid? [synapse.patsnap.com]
- 3. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 6. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxycholic Acid Activates the Wnt/β-catenin Signaling Pathway to Enhance Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. nssresearchjournal.com [nssresearchjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. medpace.com [medpace.com]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Deoxycholic Acid and Application to a Pharmacokinetic Study in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deoxycholic Acid-d6 for Pharmacokinetic Analysis of Deoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycholic acid (DCA) is a secondary bile acid involved in fat emulsification and absorption. Its synthetic form is utilized in aesthetic medicine for the reduction of submental fat. Accurate and robust bioanalytical methods are crucial for the pharmacokinetic (PK) analysis of DCA in drug development and clinical studies. The use of a stable isotope-labeled internal standard, such as deoxycholic acid-d6 (DCA-d6), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte allows for the correction of matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the pharmacokinetic analysis of deoxycholic acid in plasma.
Pharmacokinetic Parameters of Deoxycholic Acid
Understanding the pharmacokinetic profile of deoxycholic acid is essential for designing and interpreting bioanalytical studies. The following table summarizes key pharmacokinetic parameters of deoxycholic acid observed in human subjects.
| Parameter | Value | Reference |
| Tmax (h) | 0.83 ± 0.41 | [1] |
| Cmax (ng/mL) | 1024 ± 324 | [2] |
| AUC0-24 (ng·h/mL) | 7896 ± 2042 | [2] |
| Protein Binding | ~98% | [3] |
| Metabolism | Joins the endogenous bile acid pool and is largely excreted unchanged. | [3] |
| Elimination Half-life (t½) | Not applicable as exogenous DCA returns to endogenous levels within 24 hours. | [3] |
| Excretion | Primarily in feces. | [3] |
Experimental Protocols
Bioanalytical Method Workflow
The following diagram illustrates the overall workflow for the quantification of deoxycholic acid in plasma samples using this compound as an internal standard.
References
Method Development for Deoxycholic Acid-d6 Analysis in Plasma by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxycholic acid (DCA), a secondary bile acid, plays a significant role in physiological and pathophysiological processes. It is involved in the emulsification of fats for absorption and acts as a signaling molecule, primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). The quantification of DCA in biological matrices such as plasma is crucial for pharmacokinetic studies, particularly in the development of drugs targeting bile acid metabolism or for therapies utilizing deoxycholic acid itself. Stable isotope-labeled internal standards, such as deoxycholic acid-d6 (DCA-d6), are essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for matrix effects and variations in sample processing.
This document provides a detailed protocol for the analysis of this compound in plasma using a robust and sensitive LC-MS/MS method. The methodology covers sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway of Deoxycholic Acid
Deoxycholic acid exerts its biological effects by activating specific receptors, most notably FXR and TGR5. The activation of these receptors triggers a cascade of downstream signaling events that regulate various metabolic processes, including bile acid homeostasis, lipid and glucose metabolism, and energy expenditure.
Caption: Deoxycholic acid signaling through FXR and TGR5 receptors.
Experimental Workflow
The analytical workflow for the quantification of this compound in plasma involves sample preparation, LC separation, and MS/MS detection. A schematic of this workflow is presented below.
Caption: Overview of the sample preparation and analysis workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Deoxycholic acid (DCA) reference standard
-
This compound (DCA-d6) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade) or Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Standard and Internal Standard Stock Solutions
-
DCA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of DCA in methanol.
-
DCA-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of DCA-d6 in methanol.
-
Working Solutions: Prepare working solutions of DCA for calibration standards and quality controls by serial dilution of the stock solution with 50% methanol. Prepare a working solution of DCA-d6 for spiking into plasma samples.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 50 µL of the DCA-d6 internal standard working solution to all samples except for the blank, to which 50 µL of 50% methanol is added.
-
Vortex briefly to mix.
-
Add 800 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of 50% methanol in water.[1]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation.[2]
-
Mobile Phase A: Water with 2 mM ammonium formate or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation of DCA from endogenous plasma components. An example gradient is provided in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.[2]
-
Ion Source Parameters:
-
Capillary Voltage: -3.0 to -4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Nebulizer Gas Flow: Optimized for the instrument.
-
Drying Gas Flow: Optimized for the instrument.
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
The following MRM transitions should be monitored. The transition for this compound is inferred based on the fragmentation pattern of deoxycholic acid and its d4 analog, which typically involves the loss of a water molecule and carbon monoxide.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Deoxycholic acid (DCA) | 391.2 | 345.2 | 100-200 | 15-25 |
| This compound (DCA-d6) | 397.6 | 351.6 | 100-200 | 15-25 |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of deoxycholic acid in plasma. These values are provided as a reference and should be established for each specific laboratory and method.
Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 50 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Deoxycholic acid | 85 - 110 | 90 - 110 |
| This compound | 85 - 110 | 90 - 110 |
Recovery is calculated as the peak area of the analyte in a spiked plasma sample versus the peak area in a pure solution at the same concentration. Matrix Effect is calculated as the peak area of the analyte in a post-extraction spiked blank plasma sample versus the peak area in a pure solution.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for pharmacokinetic studies in drug development and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and procedural losses. This application note and protocol serve as a comprehensive guide for researchers and scientists in the field.
References
Application Note: High-Throughput and Selective Sample Preparation Techniques for the Quantification of Deoxycholic Acid using Deoxycholic Acid-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in metabolomics, clinical diagnostics, and pharmacokinetic studies.
Introduction Deoxycholic acid (DCA) is a secondary bile acid formed by the metabolic action of gut bacteria on primary bile acids. It plays a crucial role in fat digestion and absorption and acts as a signaling molecule in various metabolic pathways.[1] Accurate quantification of DCA in biological matrices such as plasma, serum, feces, and tissue is vital for understanding its role in health and disease.[1][2][3]
To overcome challenges in bioanalysis like matrix effects and variations in extraction efficiency, stable isotope-labeled (SIL) internal standards are essential.[4][5] Deoxycholic acid-d6 (DCA-d6) is an ideal SIL internal standard for the quantification of endogenous DCA due to its near-identical physicochemical properties, which ensures it behaves similarly during sample preparation and analysis, leading to high accuracy and precision.[6][7]
This document provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the isolation of deoxycholic acid from biological samples prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Overall Quantification Workflow
The general workflow for quantifying endogenous Deoxycholic Acid (DCA) involves introducing a known amount of this compound (DCA-d6) as an internal standard at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and analysis.
Protein Precipitation (PPT)
Principle: Protein precipitation is a rapid and straightforward method for removing proteins from biological fluids like plasma or serum.[8] It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample, which denatures and precipitates the proteins.[9][10] The supernatant, containing the analyte and internal standard, is then collected for analysis. Acetonitrile is often preferred as it tends to form larger protein particulates that are easier to separate.[10]
Experimental Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to the sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (a 4:1 solvent-to-sample ratio is common) to the tube to precipitate proteins.[7]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6][11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).[6][9][11]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any fine particulates before transferring it to an autosampler vial for analysis.
Quantitative Data & Comparison:
| Parameter | Description |
| Speed | Very fast; suitable for high-throughput screening. |
| Cost | Low cost, requires minimal reagents and consumables. |
| Selectivity | Low; potential for matrix effects as other soluble components are not removed.[12] |
| Analyte Recovery | Generally good, but can be affected by co-precipitation. |
| Common Solvents | Acetonitrile, Methanol.[9][10] |
| Typical Ratio | 3:1 to 5:1 (solvent:sample).[10] |
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[13][14] Analytes like deoxycholic acid partition into the organic phase, leaving behind polar, interfering substances (like salts and proteins) in the aqueous phase.[15]
Experimental Protocol:
-
Sample & IS: In a glass tube, combine 100 µL of the biological sample with 10 µL of the this compound internal standard.
-
Extraction Solvent Addition: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). This corresponds to a 5:1 solvent-to-sample ratio.[16]
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate for 5 minutes. For a sharper separation, the aqueous layer can be frozen in a dry ice/ethanol (B145695) bath, allowing the organic solvent to be easily decanted.[16]
-
Collection: Transfer the top organic layer to a new clean tube.
-
Re-extraction (Optional): To maximize recovery, repeat steps 2-5 with a fresh aliquot of organic solvent and combine the organic fractions.[16]
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data & Comparison:
| Parameter | Description |
| Speed | Moderate; more time-consuming than PPT.[15] |
| Cost | Moderate; requires high-purity solvents. |
| Selectivity | Good; provides a cleaner extract than PPT by removing polar interferences. |
| Analyte Recovery | Good, but can be variable and dependent on solvent choice and technique. |
| Common Solvents | Ethyl acetate, Diethyl ether, Dichloromethane.[9][16] |
| Considerations | Can be labor-intensive and difficult to automate. |
Solid-Phase Extraction (SPE)
Principle: SPE is a highly selective and versatile technique that separates components of a mixture based on their physical and chemical properties.[9] For bile acids, a reversed-phase (e.g., C18) sorbent is commonly used. The sample is loaded onto the sorbent, which retains the nonpolar bile acids. The column is then washed to remove polar interferences, and finally, the purified bile acids are eluted with an organic solvent.[11][17]
Experimental Protocol:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of 70% ethanol through it. Do not let the cartridge run dry.[11]
-
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Elution: Elute the deoxycholic acid and DCA-d6 from the cartridge using 2 mL of methanol. Collect the eluate.
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase.
Quantitative Data & Comparison:
| Parameter | Description |
| Speed | Slowest of the three methods, but can be automated. |
| Cost | Highest cost due to cartridges and multiple solvents. |
| Selectivity | Excellent; provides the cleanest extracts and reduces matrix effects significantly.[9] |
| Analyte Recovery | High and reproducible. Recoveries of 89.1% to 100.2% have been reported for bile acids using C18 SPE.[9][17][18] |
| Sorbent Type | Reversed-phase C18 is most common for bile acids.[11][17] |
| LOD/LOQ | Can achieve very low limits of detection (LOD) and quantification (LOQ), in the range of 2.0–5.7 µg L⁻¹ and 10.0–25.0 µg L⁻¹, respectively.[19] |
Summary and Recommendations
The choice of sample preparation technique depends on the specific requirements of the study, such as throughput, required sensitivity, and available resources.
| Technique | Throughput | Selectivity | Cost | Recommendation |
| Protein Precipitation (PPT) | High | Low | Low | Ideal for rapid screening and high-throughput applications where matrix effects can be managed. |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | A good balance between speed and cleanliness, suitable for smaller sample batches. |
| Solid-Phase Extraction (SPE) | Low (manual) | High | High | Recommended for method validation and clinical studies requiring the highest accuracy, precision, and sensitivity. |
For all methods, the use of this compound as an internal standard is critical to ensure reliable and accurate quantification of Deoxycholic acid in complex biological matrices.
References
- 1. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The quantitative estimation of bile acids and their conjugates in human biological fluids. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 16. arborassays.com [arborassays.com]
- 17. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Deoxycholic Acid in Biological Matrices using a Validated UPLC-MS/MS Method with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Deoxycholic acid (DCA) in biological matrices such as plasma and serum. The method utilizes Deoxycholic acid-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol employs a straightforward protein precipitation step for sample cleanup, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput bioanalysis in clinical research and drug development settings.
Experimental Protocols
Materials and Reagents
-
Deoxycholic acid (DCA) reference standard
-
This compound (DCA-d6) internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
LC-MS grade formic acid or ammonium (B1175870) hydroxide
-
Control biological matrix (e.g., human plasma, serum)
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of DCA and DCA-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DCA stock solution with 50:50 methanol/water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the DCA-d6 stock solution with acetonitrile to a final concentration (e.g., 2 µM) that will be used for sample precipitation.[1]
-
Calibration Curve and QC Samples: Spike the appropriate volume of DCA working standard solutions into the control biological matrix to prepare a calibration curve with a minimum of 6-8 non-zero concentration levels.[2][3] Prepare at least three levels of QC samples (low, medium, and high concentration) in the same manner.[4]
Sample Preparation Protocol
A simple and rapid protein precipitation procedure is used for sample cleanup. This method is effective for removing the majority of proteins from the biological matrix prior to injection.
-
Aliquot 50 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to the tube and vortex briefly.[1]
-
Add 800 µL of ice-cold acetonitrile (containing the IS) to precipitate proteins.[1]
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 4200 rpm or 16,000 x g) for 10 minutes to pellet the precipitated proteins.[1][2]
-
Carefully transfer the supernatant to a new vial or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 35-60 °C.[1][2]
-
Reconstitute the dried extract in 200 µL of a suitable solvent, such as 35% methanol in water.[1]
-
Vortex, centrifuge, and transfer the final extract for UPLC-MS/MS analysis.
UPLC-MS/MS Method Parameters
The following tables summarize the typical instrument conditions for the analysis of Deoxycholic acid. Optimization may be required depending on the specific instrumentation used.
UPLC Parameters
| Parameter | Typical Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50-150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.1% NH4OH in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | 0-2 min: 0% B; 2-20 min: 0-100% B; 20-28 min: 100% B |
| Column Temperature | 40 - 55 °C[2] |
| Injection Volume | 5 - 10 µL |
Note: The gradient should be optimized to ensure chromatographic separation from other isomeric bile acids and matrix components.[1]
MS/MS Parameters
Mass spectrometry is performed using a triple quadrupole instrument in negative ion mode, which is optimal for bile acid analysis.[3][5]
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -2.0 to -4.2 kV |
| Source Temperature | 150 °C[3] |
| Desolvation Temp. | 290 - 600 °C[2][3] |
| Cone Gas Flow | ~50 L/hr[3] |
| Desolvation Gas | Nitrogen (~1000 L/hr)[3] |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The MRM transitions for the analyte and internal standard must be optimized. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Deoxycholic acid | 391.3 | 391.3* or other fragment | Optimized | Optimized |
| This compound | 397.3 | 397.3* or other fragment | Optimized | Optimized |
*Unconjugated bile acids often exhibit limited fragmentation, so monitoring the precursor ion as the product ion can be a viable strategy.[1]
Results and Discussion
Principle of Internal Standard Correction
The use of a stable isotope-labeled internal standard like DCA-d6 is critical for accurate quantification in complex biological matrices.[6] Endogenous components can co-elute with the analyte of interest, causing ion suppression or enhancement, which alters the instrument's response.[7][8] Because the SIL-IS is chemically identical and chromatographically co-elutes with the analyte, it experiences the same matrix effects and variability during sample processing.[9] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to accurate and precise quantification.[10]
Method Validation Summary
The developed method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 over 5 - 5000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤20% | 5 ng/mL[3] |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | 85 - 115%[3] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Intra- and Inter-day CVs < 10%[3][11] |
| Extraction Recovery | Consistent and reproducible | 88 - 101%[11] |
| Matrix Effect | IS-normalized factor within acceptable limits | Assessed and minimized[8] |
| Stability | Analyte stable under tested conditions | Stable for freeze-thaw cycles and storage[11] |
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Deoxycholic acid in biological matrices. The use of a stable isotope-labeled internal standard, this compound, is essential for mitigating matrix-induced variability, ensuring data integrity. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic, clinical, and metabolic studies in the field of drug development and biomedical research.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. mdpi.com [mdpi.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deoxycholic acid-d6 in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycholic acid (DCA) is a secondary bile acid synthesized from cholic acid by intestinal microbiota. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond its digestive functions, DCA acts as a signaling molecule, modulating various cellular pathways implicated in inflammation, cell proliferation, and apoptosis. Targeted metabolomics, a quantitative approach to measure a predefined set of metabolites, is increasingly utilized to understand the role of bile acids in health and disease. The use of stable isotope-labeled internal standards is paramount for accurate and precise quantification in mass spectrometry-based metabolomics. Deoxycholic acid-d6 (DCA-d6), a deuterated analog of DCA, serves as an ideal internal standard for the quantification of endogenous DCA due to its similar physicochemical properties and co-elution with the unlabeled analyte, which compensates for variations in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in targeted metabolomics studies, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
I. Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of LC-MS/MS methods for the analysis of Deoxycholic acid using a deuterated internal standard, such as this compound. These values are compiled from various validated methods and provide a reference for expected performance.
Table 1: Method Performance for Deoxycholic Acid Quantification in Serum/Plasma
| Parameter | Reported Value Range | Citation |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | [1][2] |
| Limit of Detection (LOD) | 0.01 - 1.612 nM | [3][4] |
| Linearity (R²) | > 0.99 | [1][2] |
| Intra-day Precision (%CV) | < 10% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Recovery | 87% - 110% | [1][4] |
Table 2: Linearity and LLOQ for a Multi-Bile Acid Panel in Human Serum
| Analyte | Linearity Range (nM) | LLOQ (nM) | Citation |
| Deoxycholic acid (DCA) | 1 - 1000 | 0.1 - 0.5 | [2] |
| Cholic acid (CA) | 1 - 1000 | 0.1 - 0.5 | [2] |
| Chenodeoxycholic acid (CDCA) | 1 - 1000 | 0.1 - 0.5 | [2] |
| Glycodeoxycholic acid (GDCA) | 1 - 1000 | 0.1 - 0.5 | [2] |
| Taurodeoxycholic acid (TDCA) | 1 - 1000 | 0.1 - 0.5 | [2] |
II. Experimental Protocols
A. Protocol 1: Protein Precipitation for Plasma/Serum Sample Preparation
This protocol is a rapid and straightforward method for extracting bile acids from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
This compound (internal standard working solution in methanol)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or an LC-MS vial.
-
The supernatant can be directly injected into the LC-MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for analysis.
B. Protocol 2: Liquid Chromatography for Bile Acid Separation
This protocol describes a typical reversed-phase liquid chromatography method for the separation of deoxycholic acid and other bile acids.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 50 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 12.0 | 30 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
C. Protocol 3: Tandem Mass Spectrometry for Detection and Quantification
This protocol outlines the mass spectrometry parameters for the targeted analysis of Deoxycholic acid and its deuterated internal standard.
Instrumentation:
-
Triple quadrupole mass spectrometer.
Ionization Source:
-
Electrospray Ionization (ESI) in negative ion mode.
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deoxycholic acid (DCA) | 391.3 | 391.3 | 25 |
| This compound (DCA-d6) | 397.3 | 397.3 | 25 |
Note: Collision energy should be optimized for the specific instrument used.
III. Visualization of Pathways and Workflows
A. Deoxycholic Acid Metabolic Pathway
The following diagram illustrates the formation of Deoxycholic acid from Cholic acid by gut microbiota.
B. Experimental Workflow for Targeted Metabolomics
This diagram outlines the key steps in a targeted metabolomics experiment for Deoxycholic acid analysis.
C. Deoxycholic Acid Signaling Pathways
Deoxycholic acid has been shown to influence several key signaling pathways involved in inflammation and cell fate.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Deoxycholic Acid-d6: Application Notes and Protocols for Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycholic acid (DCA) is a secondary bile acid, formed through the metabolic activity of intestinal bacteria. It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins. In clinical chemistry, the quantitative analysis of bile acids in biological fluids such as serum, plasma, and urine is essential for diagnosing and monitoring various hepatobiliary and metabolic diseases. Stable isotope-labeled internal standards are critical for achieving accurate and precise quantification in mass spectrometry-based assays by compensating for variations in sample preparation and matrix effects.[1][2][3][4] Deoxycholic acid-d6 (DCA-d6), a deuterated analog of deoxycholic acid, is widely employed as an internal standard for the quantification of deoxycholic acid and other bile acids in clinical research.[1][5] This document provides detailed application notes and protocols for the use of this compound in clinical chemistry.
Applications in Clinical Chemistry
The primary application of this compound in clinical chemistry is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of bile acids.[1][5] Its structural and physicochemical similarity to the native analyte ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for potential analytical errors.[1][4] This leads to improved accuracy, precision, and reliability of the quantitative results.[3]
Key applications include:
-
Diagnosis and Monitoring of Liver Diseases: Aberrant bile acid profiles are indicative of various liver disorders, including cholestasis, hepatitis, and cirrhosis.
-
Metabolic Studies: Bile acids are increasingly recognized as signaling molecules involved in glucose, lipid, and energy metabolism.[6] Their quantification is vital in metabolic research and in understanding diseases like diabetes and obesity.[7][8]
-
Gut Microbiome Research: The gut microbiota plays a significant role in bile acid metabolism.[8][9] Analyzing bile acid profiles helps in understanding the complex interactions between the host and their gut microbes.
-
Drug Development: Monitoring bile acid levels is important during the development of new drugs to assess potential drug-induced liver injury.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various LC-MS/MS methods that utilize deuterated internal standards for bile acid analysis. While specific data for this compound was not always individually reported, the performance characteristics are representative of methods employing this internal standard.
Table 1: Linearity and Quantification Limits
| Analyte(s) | Matrix | Linearity Range | LLOQ | Reference |
| 40 Bile Acids | Serum | 1 - 1000 ng/mL | 0.1 - 0.5 nM | [10] |
| 18 Bile Acids | Urine | Not Specified | Not Specified | [7] |
| 15 Bile Acids | Plasma | 5 - 5000 ng/mL | 5 ng/mL | [11] |
| Multiple Bile Acids | Serum | Not Specified | Not Specified | [6] |
Table 2: Method Precision and Accuracy
| Analyte(s) | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| 40 Bile Acids | Serum | < 10% | Not Specified | Not Specified | [10] |
| 18 Bile Acids | Urine | 1.02% - 11.07% | 0.42% - 11.47% | 85.75% - 110.99% | [7] |
| Multiple Bile Acids | Serum | 1.53% - 10.63% | 3.01% - 13.98% | Not Specified | [6] |
| 15 Bile Acids | Plasma | < 10% | < 10% | 85% - 115% | [11] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Bile Acids in Human Serum by LC-MS/MS
This protocol is adapted from a method for the analysis of 40 bile acids in serum.[10]
1. Materials and Reagents:
-
This compound and other deuterated bile acid internal standards
-
Bile acid standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human serum samples, calibrators, and quality controls
2. Sample Preparation:
-
To 100 µL of serum, calibrator, or quality control in a 1.5 mL microcentrifuge tube, add a specific volume of the internal standard working solution containing this compound.
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an MS vial containing 200 µL of water.
-
Cap the vial and vortex.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm)
-
Column Temperature: 50 °C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid
-
Flow Rate: 0.65 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0.0 min: 40% B
-
7.5 min: 70% B
-
7.6 min: 98% B
-
9.0 min: 98% B
-
9.1 min: 40% B
-
10.0 min: End of run
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Selected Reaction Monitoring (SRM)
4. Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard (this compound) against a calibration curve.
Protocol 2: Quantitative Analysis of Bile Acids in Human Plasma by LC-MS/MS
This protocol is based on a method for the analysis of 17 bile acids in human plasma.[12]
1. Materials and Reagents:
-
This compound and other deuterated bile acid internal standards
-
Bile acid standards
-
Acetonitrile (ice-cold)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma samples, calibrators, and quality controls
2. Sample Preparation:
-
To a designated volume of plasma, add 50 µL of the internal standard mixture containing this compound and vortex.
-
Add 800 µL of ice-cold acetonitrile for protein precipitation.
-
Vortex and then centrifuge at 4200 rpm for 10 minutes.
-
Transfer the supernatant to a new vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 60 °C.
-
Reconstitute the residue in 200 µL of 35% methanol in water.
3. LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid[13]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.012% formic acid[13]
-
Flow Rate: 0.6 mL/min[13]
-
Column Temperature: 40 °C[13]
-
Injection Volume: 10 µL[13]
-
Gradient: 70% to 95% B in 10 minutes, hold for 4 minutes[13]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of each analyte to its corresponding internal standard against the concentration. Determine the concentration of bile acids in the plasma samples from the calibration curves.
Visualizations
Experimental Workflow for Serum Bile Acid Analysis
Caption: Workflow for serum bile acid analysis.
Experimental Workflow for Plasma Bile Acid Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted quantitative analysis of urinary bile acids by liquid chromatography-tandem mass spectrometry: Method development and application to healthy and obese children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 13. LC/MS Analysis of Bile Acids and Their Conjugates on Ascentis® Express C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Deoxycholic acid-d6 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycholic acid (DCA), a secondary bile acid produced by gut microbiota, is a significant signaling molecule involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. Its deuterated analog, Deoxycholic acid-d6 (DCA-d6), offers a stable isotope-labeled standard for use in mass spectrometry-based tracer studies and pharmacokinetic analysis, allowing researchers to track its metabolic fate and quantify its presence in complex biological samples.[1][2][3] The replacement of hydrogen atoms with deuterium (B1214612) can also enhance metabolic stability, potentially leading to a longer half-life in vitro and in vivo without significantly altering the molecule's biological activity.[2][4][5]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cellular signaling pathways and functions.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C24H34D6O4 | [1] |
| Molecular Weight | 398.61 g/mol | [1] |
| Appearance | Crystalline solid | [6] |
| Storage | Store at -20°C for long-term stability. | [1][6] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers. | [6] |
Stock Solution Preparation:
To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO.[6] For example, to prepare a 10 mM stock solution, dissolve 3.99 mg of DCA-d6 in 1 mL of DMSO. For cell-based assays, it is recommended to first dissolve DCA-d6 in an organic solvent and then dilute it with the appropriate aqueous buffer or cell culture medium to the desired final concentration.[6] Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Cellular Mechanisms and Signaling Pathways
Deoxycholic acid has been shown to influence several key signaling pathways, making it a molecule of interest in cancer research and metabolic studies.
1. β-Catenin Signaling Pathway:
In colon cancer cells, DCA at physiologically relevant concentrations (5-50 µM) can activate the β-catenin signaling pathway.[7][8][9] This activation involves the tyrosine phosphorylation of β-catenin, leading to its stabilization and translocation into the nucleus.[7][8] In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of target genes such as urokinase-type plasminogen activator (uPA), its receptor (uPAR), and cyclin D1.[7][8][9] This cascade of events can promote cancer cell proliferation, invasion, and metastasis.[7][8]
References
- 1. This compound (Cholanoic Acid-d6; Desoxycholic acid-d6) | Endogenous Metabolite | | Invivochem [invivochem.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Deoxycholic Acid-d6 for Absolute Quantification of Bile Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are crucial signaling molecules in lipid, glucose, and energy metabolism, making their accurate quantification essential for studying various physiological and pathological states, including liver and metabolic diseases.[1][2][3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of individual bile acids in complex biological matrices.[1][2] The use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2][4] Deoxycholic acid-d6 (DCA-d6), a deuterated analog of the secondary bile acid deoxycholic acid, serves as an excellent internal standard for the absolute quantification of a panel of bile acids. This application note provides a detailed protocol and quantitative data for the analysis of bile acids in human serum using an LC-MS/MS method with deuterated internal standards.
Principle
The method relies on the principle of stable isotope dilution. A known amount of the deuterated internal standard, including this compound, is added to the biological sample at the beginning of the sample preparation process.[2] The endogenous, non-labeled bile acids and their corresponding deuterated internal standards are extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the signal intensity of the endogenous analyte to that of the internal standard is used to calculate the absolute concentration of the analyte, thereby compensating for any analyte loss during sample processing and ionization suppression or enhancement in the mass spectrometer.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of bile acids from serum or plasma samples.[1][2][3][6][7]
Materials:
-
Human serum or plasma samples
-
This compound (and other deuterated bile acid internal standards)
-
Methanol (B129727) (LC-MS grade)[1]
-
Acetonitrile (LC-MS grade)[1]
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw serum/plasma samples on ice.
-
Prepare an internal standard (IS) working solution containing this compound and other relevant deuterated bile acids in methanol.
-
In a microcentrifuge tube, add 50 µL of serum or plasma sample.[3][6]
-
Add 10 µL of the IS working solution to the sample.[3]
-
Add 140 µL of ice-cold methanol for protein precipitation.[3]
-
Vortex the mixture vigorously for 20 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples at 18,000 x g for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[1][6]
-
For some methods, the supernatant may be dried down under a stream of nitrogen and reconstituted in a suitable mobile phase for injection.[6][8]
Experimental Workflow
Caption: Workflow for bile acid quantification using a deuterated internal standard.
LC-MS/MS Method
The following parameters are a representative example and may require optimization for specific instruments and applications.[1][3]
Liquid Chromatography (LC) Parameters:
-
System: Acquity UHPLC I-Class System or similar[1]
-
Column: Cortecs T3 2.7 µm (2.1 x 30 mm) or equivalent C18 column[1]
-
Column Temperature: 60 °C[1]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 2 mM ammonium acetate[1]
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0 min: 5% B
-
5.5 min: 50% B
-
6.2 min: 98% B
-
6.2-7.0 min: Re-equilibration at 5% B[1]
-
Mass Spectrometry (MS) Parameters:
-
System: Xevo TQ-S micro MS/MS detector or similar triple quadrupole mass spectrometer[1]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C[9]
-
Ion Spray Voltage: -4500 V[9]
MRM Transitions: The specific MRM transitions for each bile acid and its deuterated internal standard need to be optimized. For unconjugated bile acids that show poor fragmentation, the precursor ion may be monitored as the product ion.[1][3]
Quantitative Data
The following tables summarize typical quantitative performance data for an LC-MS/MS method for bile acid analysis using deuterated internal standards.
Table 1: Linearity and Limits of Quantification
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |
| Cholic Acid (CA) | 5 - 5000 | 5 | >0.99 |
| Chenodeoxycholic Acid (CDCA) | 5 - 5000 | 5 | >0.99 |
| Deoxycholic Acid (DCA) | 5 - 5000 | 5 | >0.99 |
| Ursodeoxycholic Acid (UDCA) | 5 - 5000 | 5 | >0.99 |
| Glycocholic Acid (GCA) | 5 - 5000 | 5 | >0.99 |
| Taurocholic Acid (TCA) | 5 - 5000 | 5 | >0.99 |
| Glycodeoxycholic Acid (GDCA) | 5 - 5000 | 5 | >0.99 |
| Taurodeoxycholic Acid (TDCA) | 5 - 5000 | 5 | >0.99 |
| (Data synthesized from reported values)[1] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| DCA | Low | <10 | <10 | 85 - 115 |
| Medium | <10 | <10 | 85 - 115 | |
| High | <10 | <10 | 85 - 115 | |
| GCA | Low | <10 | <10 | 85 - 115 |
| Medium | <10 | <10 | 85 - 115 | |
| High | <10 | <10 | 85 - 115 | |
| TCA | Low | <10 | <10 | 85 - 115 |
| Medium | <10 | <10 | 85 - 115 | |
| High | <10 | <10 | 85 - 115 | |
| (Data represents typical performance criteria from validated methods)[1] |
Table 3: Recovery
| Analyte | Recovery (%) |
| Unconjugated Bile Acids | 92 - 110 |
| Glycine-conjugated Bile Acids | 92 - 110 |
| Taurine-conjugated Bile Acids | 92 - 110 |
| (Data based on reported recovery ranges)[1] |
Bile Acid Metabolism and Signaling
Bile acids are synthesized from cholesterol in the liver, forming primary bile acids such as cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][4] These can be conjugated with glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[4] In the intestine, gut microbiota metabolize primary bile acids into secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA).[4][5]
Caption: Overview of primary and secondary bile acid synthesis.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the absolute quantification of bile acids in biological matrices. The protocol described, based on simple protein precipitation followed by UPLC-MS/MS analysis, offers high throughput, sensitivity, and accuracy. This method is well-suited for clinical research and drug development applications where precise measurement of bile acid profiles is crucial.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Analysis of Serum Bile Acid Profile Characteristics and Identification of New Biomarkers in Lean Metabolic Dysfunction-Associated Fatty Liver Disease Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Deoxycholic Acid-d6 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycholic acid (DCA), a secondary bile acid, is a significant signaling molecule involved in various physiological and pathological processes, including fat metabolism, cell signaling, and the development of certain cancers. Its deuterated analog, Deoxycholic acid-d6 (DCA-d6), serves as an invaluable tool in metabolic research and quantitative analysis, particularly in studies utilizing mass spectrometry. The stable isotope label allows for its use as an internal standard, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. This document provides detailed protocols for the preparation of this compound stock and working solutions for use in mass spectrometry and cell culture applications.
Data Presentation
Solubility of Deoxycholic Acid
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Methanol (B129727) | Soluble | [2] |
| Water | Sparingly soluble | [1] |
| PBS (pH 7.2) with 1:1 DMF | ~0.5 mg/mL | [1] |
Recommended Concentrations for Working Solutions
| Application | Recommended Concentration | Solvent |
| LC-MS Internal Standard | 1 µg/mL | Methanol |
| Cell Culture Experiments | 5 - 50 µM | Growth Medium with <0.1% DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL) for Mass Spectrometry
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol, suitable for use as an internal standard in LC-MS applications.
Materials:
-
This compound (neat powder)
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL and 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Amber glass vials with screw caps
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder using a calibrated analytical balance. To minimize variability, ensure the compound is non-hygroscopic and handle it in a controlled environment.
-
Dissolving: Quantitatively transfer the weighed powder into a 1 mL Class A volumetric flask.
-
Solubilization: Add a small amount of LC-MS grade methanol to the flask to dissolve the powder completely. Gently swirl the flask to ensure full solubilization.
-
Dilution: Once fully dissolved, bring the solution to the 1 mL mark with methanol.
-
Mixing: Cap the flask and mix the solution thoroughly by inverting it several times.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store at -20°C for long-term stability. It is advisable to prepare aliquots to minimize freeze-thaw cycles.[3]
Protocol 2: Preparation of this compound Working Solution (1 µg/mL) for Mass Spectrometry
This protocol details the dilution of the stock solution to a working concentration commonly used as an internal standard in LC-MS analysis.[4]
Materials:
-
This compound stock solution (1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Class A volumetric flask (e.g., 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Amber glass vials with screw caps
Procedure:
-
Equilibration: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature before use.
-
Dilution: Using a calibrated pipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Final Volume: Add methanol to the flask to bring the final volume to 10 mL.
-
Mixing: Cap the flask and mix the solution thoroughly by inverting it several times.
-
Storage: Transfer the working solution to a clearly labeled amber glass vial. This solution can be stored at 4°C for short-term use or at -20°C for longer periods.[3]
Protocol 3: Preparation of this compound Working Solutions for Cell Culture
This protocol describes the preparation of working solutions for treating cells in culture to investigate the effects of Deoxycholic acid on cellular processes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare a High-Concentration Stock in DMSO:
-
Accurately weigh an appropriate amount of this compound.
-
Dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the final DMSO concentration in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Store the DMSO stock solution in aliquots at -20°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 5 µM, 50 µM). For example, to prepare a 50 µM working solution from a 10 mM stock, you would perform a 1:200 dilution.
-
Always prepare fresh working solutions from the stock for each experiment. Do not store aqueous solutions for more than one day.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Deoxycholic acid activation of the Wnt/β-catenin signaling pathway.[5][6]
Caption: Deoxycholic acid-mediated EGFR-MAPK signaling pathway.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxycholic Acid Activates the Wnt/β-catenin Signaling Pathway to Enhance Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxycholic acid mediates non-canonical EGFR-MAPK activation through the induction of calcium signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deoxycholic Acid-d6 in Lipidomics Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycholic acid (DCA), a secondary bile acid produced by gut microbiota, is a critical signaling molecule in lipid metabolism and cellular pathways. Its dysregulation is implicated in various metabolic diseases and cancer. Accurate quantification of DCA in biological matrices is therefore essential for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as Deoxycholic acid-d6 (DCA-d6), is the gold standard for quantitative analysis by mass spectrometry. The deuterium (B1214612) labels provide a distinct mass shift, allowing for precise differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures accurate correction for variations during sample preparation and analysis, including extraction efficiency and matrix effects.[1][2]
These application notes provide a comprehensive guide to the use of DCA-d6 as an internal standard for the quantitative analysis of deoxycholic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways Involving Deoxycholic Acid
Deoxycholic acid exerts its biological effects through complex signaling cascades, primarily impacting cell survival, apoptosis, and proliferation. Two major pathways are highlighted below.
Dual Regulation of Cell Fate via EGFR and Fas Receptor Signaling
DCA can paradoxically induce both pro-survival and pro-apoptotic signals. It causes ligand-independent activation of the Epidermal Growth Factor Receptor (EGFR), which triggers downstream pro-survival signaling through the Ras-PI3K-MAPK pathway.[3][4] Concurrently, DCA can activate the Fas death receptor, initiating the extrinsic apoptosis pathway via caspase-8 activation. The pro-survival EGFR signaling often counteracts the apoptotic signals from the Fas receptor.[3][4]
Mitochondrial (Intrinsic) Pathway of Apoptosis
DCA can also trigger the intrinsic pathway of apoptosis by directly affecting mitochondrial membranes.[5][6] It perturbs the mitochondrial outer membrane (MOM), leading to changes in membrane order and preceding the mitochondrial permeability transition (MPT).[6] This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[7][8]
Quantitative Analysis Protocols
Experimental Workflow Overview
The general workflow for the quantitative analysis of DCA in biological samples using DCA-d6 involves sample preparation (extraction and protein precipitation), LC-MS/MS analysis, and data processing. An internal standard, such as DCA-d6, should be added at the very beginning of the sample preparation process to account for analyte loss and variability throughout the procedure.
Detailed Experimental Protocol: Quantification of DCA in Human Plasma
This protocol describes a robust method for quantifying deoxycholic acid in human plasma using this compound as an internal standard, adapted from established methods for bile acid analysis.[6]
1. Materials and Reagents
-
Deoxycholic acid (DCA) standard
-
This compound (DCA-d6) internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid and/or ammonium (B1175870) formate
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge, vortex mixer, and nitrogen evaporator
2. Preparation of Solutions
-
DCA Stock Solution (1 mg/mL): Accurately weigh and dissolve DCA in methanol.
-
DCA-d6 Internal Standard (IS) Working Solution (e.g., 2 µM): Prepare by diluting a stock solution of DCA-d6 in methanol. The exact concentration should be optimized based on the expected endogenous levels of DCA and instrument sensitivity.
-
Calibration Standards and Quality Control (QC) Samples: Serially dilute the DCA stock solution with a surrogate matrix (e.g., charcoal-stripped plasma or a methanol/water mixture) to prepare calibration standards at various concentrations (e.g., 0.05 to 5 µM). Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the DCA-d6 IS working solution to each tube and vortex briefly.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-60°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 35% methanol in water). Vortex and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water (or 10 mM ammonium formate).
-
Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid.
-
Flow Rate: 0.65 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of B to elute the bile acids, followed by a re-equilibration step.
-
Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
DCA Transition: Monitor the specific precursor-to-product ion transition for DCA.
-
DCA-d6 Transition: Monitor the corresponding mass-shifted transition for the internal standard.
-
Data Presentation and Method Performance
The use of DCA-d6 ensures high accuracy and precision. Below are tables summarizing typical quantitative performance data from validated LC-MS/MS methods for deoxycholic acid analysis using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Specification | Performance Data |
| Linearity (R²) | > 0.99 | > 0.995 |
| LLOQ (Lower Limit of Quantification) | S/N > 10; Accuracy ±20%; Precision ≤ 20% | 0.1 - 0.5 nM |
| LOD (Limit of Detection) | S/N > 3 | 0.1 - 0.5 nM |
| Recovery (SPE) | Consistent and reproducible | 89.1% - 100.2%[3] |
| Recovery (Protein Precipitation) | 85% - 115% | 87% - 110%[6] |
Table 2: Interday Accuracy and Precision for Deoxycholic Acid (DCA)
This table presents representative data on the accuracy (% Recovery) and precision (% RSD) of the method at the Lower Limit of Quantification (LLOQ) and three different Quality Control (QC) concentration levels.
| Analyte | LLOQ (0.05 µM) | Low QC (0.1 µM) | Medium QC (0.5 µM) | High QC (1 µM) |
| Deoxycholic Acid (DCA) | ||||
| % Recovery (Accuracy) | 98.5% | 102.1% | 100.3% | 99.2% |
| % RSD (Precision) | 10.2% | 8.8% | 6.5% | 5.1% |
(Data adapted from a representative study on 17 bile acids in human plasma)[3]
Conclusion
This compound is an essential tool for the accurate and precise quantification of endogenous deoxycholic acid in complex biological matrices. Its use as an internal standard in LC-MS/MS-based lipidomics workflows mitigates variability from sample preparation and matrix effects, enabling reliable data for research, clinical diagnostics, and drug development. The protocols and data presented here provide a robust framework for implementing this critical analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
Application of Deoxycholic Acid-d6 in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of deuterated deoxycholic acid (Deoxycholic acid-d6) in drug metabolism and pharmacokinetic (DMPK) studies. It includes detailed application notes, experimental protocols, and data presentation to guide researchers in utilizing this stable isotope-labeled internal standard for accurate and robust bioanalysis.
Application Notes
Deuterated deoxycholic acid, most commonly as deoxycholic acid-d4 (DCA-d4), serves as an invaluable tool in drug metabolism research, primarily as an internal standard (IS) for the quantitative analysis of endogenous deoxycholic acid (DCA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte of interest throughout sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects.[4]
The accurate quantification of DCA is crucial in various research areas, including the study of bile acid homeostasis, drug-induced liver injury, and the therapeutic development of DCA itself for conditions like submental fat reduction.[5] DMPK studies, which investigate the absorption, distribution, metabolism, and excretion of a drug, rely on precise bioanalytical methods to characterize the pharmacokinetic profile of a compound.[6][7] this compound enables the development of highly sensitive, specific, and reproducible LC-MS/MS methods for this purpose.[2]
Beyond its role as an internal standard, the study of DCA metabolism and its signaling pathways is a significant area of research. DCA is a secondary bile acid formed by the metabolism of primary bile acids by gut bacteria. It is a key signaling molecule that activates the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[8][9][10] Understanding how xenobiotics affect DCA levels and its downstream signaling is critical for assessing potential drug-drug interactions and off-target effects.
Key Applications:
-
Internal Standard for Bioanalysis: The primary application of this compound is as an internal standard for the accurate quantification of endogenous deoxycholic acid in biological matrices such as plasma, serum, and feces.[1][3][11]
-
Pharmacokinetic (PK) Studies: Used in clinical and preclinical trials to determine the PK profile of administered deoxycholic acid.[2]
-
Drug-Drug Interaction (DDI) Studies: Facilitates the investigation of the effects of new chemical entities on the metabolism and homeostasis of bile acids.
-
Metabolomics Research: Employed in targeted metabolomics studies to investigate the role of deoxycholic acid in various physiological and pathological states.
-
Clinical Diagnostics: Supports the development of diagnostic assays for liver diseases and metabolic disorders where bile acid profiles are altered.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of deoxycholic acid using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [3] |
| 0.005 - 5 µmol/L | [12] | |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 nM | [3] |
| Intra-day Precision (%CV) | < 15% | [12] |
| Inter-day Precision (%CV) | < 15% | [12] |
| Accuracy (%Bias) | Within ±15% | [12] |
| Extraction Recovery | 88 - 101% | [12] |
Table 2: Example MRM Transitions for Deoxycholic Acid (DCA) and Deoxycholic Acid-d4 (DCA-d4)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deoxycholic Acid (DCA) | 391.2 | 345.2 | Varies |
| Deoxycholic Acid-d4 (DCA-d4) | 395.2 | 349.2 | Varies |
Note: Collision energies are instrument-dependent and require optimization.
Experimental Protocols
This section provides a detailed, generalized protocol for the quantification of deoxycholic acid in human plasma using Deoxycholic acid-d4 as an internal standard with LC-MS/MS.
Materials and Reagents
-
Deoxycholic acid (DCA) reference standard
-
Deoxycholic acid-d4 (DCA-d4) internal standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and water
-
Ammonium (B1175870) formate (B1220265) and formic acid
-
Human plasma (preferably bile acid-free or charcoal-stripped for calibration standards)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Standard and Sample Preparation
2.1. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of DCA and DCA-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of DCA by serial dilution of the stock solution with methanol:water (1:1, v/v).
-
Prepare a working internal standard solution of DCA-d4 at a suitable concentration (e.g., 250 ng/mL) in methanol:water (1:1, v/v).
2.2. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Spike blank human plasma with the DCA working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2.3. Sample Extraction (Protein Precipitation Method) [3]
-
To 200 µL of plasma sample, calibrator, or QC, add 20 µL of the DCA-d4 internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or well plate.
-
Add 200 µL of water to the supernatant before injection into the LC-MS/MS system.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions [1]
-
Column: C18 reverse-phase column (e.g., Cortecs T3, 2.7 µm, 2.1 x 30 mm)
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% of 200 mM ammonium formate and 0.01% formic acid
-
Flow Rate: 1 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 10 µL
-
Gradient:
-
0-5.5 min: 5% to 50% B
-
5.5-6.2 min: 50% to 98% B
-
6.2-7.0 min: Re-equilibrate at 5% B
-
3.2. Mass Spectrometry (MS) Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM):
-
DCA: 391.2 → 345.2 m/z
-
DCA-d4: 395.2 → 349.2 m/z
-
-
Capillary Voltage: 2 kV
-
Cone Voltage: 60 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 600 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 1000 L/h
Data Analysis and Quantification
-
Integrate the peak areas for DCA and DCA-d4 from the MRM chromatograms.
-
Calculate the peak area ratio of DCA to DCA-d4.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of DCA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
This compound Application Workflow
Caption: Workflow for the quantification of deoxycholic acid using this compound.
Deoxycholic Acid Signaling via Farnesoid X Receptor (FXR)
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. Efficacy, safety, and potential industry bias in using deoxycholic acid for submental fat reduction ‒ A systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Important Role of Bacterial Metabolites in Development and Adjuvant Therapy for Hepatocellular Carcinoma [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
- 11. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Deoxycholic Acid-d6 for Normalizing Analytical Variability in Quantitative Bioanalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), analytical variability can arise from multiple sources, including sample preparation, instrument performance, and matrix effects.[1] To ensure the accuracy and reproducibility of analytical data, it is crucial to employ normalization strategies that can correct for these variations. The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for this purpose.[1] Deoxycholic acid-d6 (DCA-d6), a deuterated analog of the secondary bile acid deoxycholic acid, serves as an excellent internal standard for the quantification of endogenous bile acids and other structurally related analytes. Its physicochemical properties closely mimic those of the target analyte, allowing it to compensate for variability throughout the analytical workflow, from extraction to detection.[2]
These application notes provide detailed protocols and data to guide researchers, scientists, and drug development professionals in the effective use of this compound for normalizing analytical variability in LC-MS-based quantitative analysis.
Principle of Normalization using this compound
The core principle behind using DCA-d6 as an internal standard is that it is added at a known, constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the earliest stage of sample preparation.[3] Because DCA-d6 is structurally almost identical to its unlabeled counterpart, it experiences similar losses during sample processing and similar ionization suppression or enhancement in the mass spectrometer.[2] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations are normalized, leading to more accurate and precise quantification.
Data Presentation
The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative methods. The following tables summarize typical performance data from validated LC-MS/MS methods for the analysis of bile acids using a deuterated internal standard.
Table 1: Precision and Accuracy of a Validated LC-MS/MS Method for Bile Acid Quantification using a Deuterated Internal Standard.
| Analyte | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |
| Deoxycholic Acid | Low QC (10 ng/mL) | < 10 | < 10 | 85-115 |
| Mid QC (100 ng/mL) | < 10 | < 10 | 85-115 | |
| High QC (1000 ng/mL) | < 10 | < 10 | 85-115 |
Data synthesized from typical validation results reported in literature where intra- and inter-assay CVs are consistently below 10% for bile acid analysis using deuterated internal standards.[4]
Table 2: Linearity of Calibration Curves for Bile Acid Analysis.
| Analyte | Calibration Curve Range | Correlation Coefficient (r²) |
| Deoxycholic Acid | 5 - 5000 ng/mL | > 0.99 |
This data demonstrates the excellent linearity achieved when using an internal standard to normalize calibration standards across a wide dynamic range.[4]
Experimental Protocols
This section provides a detailed protocol for the quantification of deoxycholic acid in human serum using this compound as an internal standard. This protocol can be adapted for other bile acids and biological matrices.
Materials and Reagents
-
Deoxycholic Acid (DCA) analytical standard
-
This compound (DCA-d6) internal standard
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid
-
Human serum (charcoal-stripped for calibration standards, and pooled for QCs)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Preparation of Solutions
-
DCA Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of DCA in 1 mL of methanol.
-
DCA-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of DCA-d6 in 1 mL of methanol.
-
DCA Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DCA stock solution with methanol to create calibration standards with concentrations ranging from 5 ng/mL to 5000 ng/mL.
-
DCA-d6 Internal Standard Working Solution (1 µg/mL): Dilute the DCA-d6 stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation Protocol
A protein precipitation method is commonly used for the extraction of bile acids from serum.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (calibration standard, QC, or unknown serum sample).
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL DCA-d6 internal standard working solution to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitนte the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following are typical LC-MS/MS parameters for bile acid analysis. These may need to be optimized for your specific instrument and application.
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) over several minutes to separate the bile acids.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DCA: Precursor ion > Product ion (e.g., m/z 391.3 > 391.3)
-
DCA-d6: Precursor ion > Product ion (e.g., m/z 397.3 > 397.3)
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of DCA and DCA-d6.
-
Response Ratio Calculation: For each sample, calculate the peak area ratio of DCA to DCA-d6.
-
Calibration Curve Construction: Plot the response ratios of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of DCA in the unknown samples by interpolating their response ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Conceptual diagram of normalization with an internal standard.
Conclusion
The use of this compound as an internal standard is a robust and reliable method for normalizing analytical variability in the quantitative analysis of bile acids and related compounds by LC-MS. By following the detailed protocols provided in these application notes, researchers can significantly improve the accuracy, precision, and overall quality of their bioanalytical data. The implementation of a stable isotope-labeled internal standard strategy is a critical step in generating high-quality, reproducible results for research, clinical, and drug development applications.
References
Application Notes and Protocols: Deoxycholic Acid-d6 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for elucidating the rates of metabolic reactions within biological systems. The use of stable isotope-labeled compounds, such as Deoxycholic acid-d6 (DCA-d6), as tracers provides a powerful method to quantitatively track the fate of metabolites through complex biochemical networks. Deoxycholic acid, a secondary bile acid formed by the metabolism of cholic acid by gut microbiota, plays a significant role in lipid digestion and signaling pathways. Understanding its metabolic flux is crucial for research in gastroenterology, hepatology, metabolic disorders, and drug metabolism.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in metabolic flux analysis studies, catering to both in vitro and in vivo experimental designs.
Principle of Application
Deuterium-labeled Deoxycholic acid (DCA-d6) serves as a stable isotope tracer. When introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. By using mass spectrometry to differentiate between the labeled (DCA-d6) and unlabeled (DCA) species and their downstream metabolites, researchers can quantify the rates of DCA synthesis, conversion, and excretion. This approach allows for the determination of metabolic fluxes through the bile acid pathways, providing insights into the dynamics of enterohepatic circulation and the impact of physiological, pathological, or pharmacological perturbations.
Key Applications
-
Gastrointestinal Research: Studying the role of gut microbiota in the conversion of primary to secondary bile acids.
-
Hepatology: Investigating enterohepatic circulation and the impact of liver diseases on bile acid metabolism.
-
Metabolic Disorders: Assessing alterations in bile acid pools and fluxes in conditions such as non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity.
-
Drug Development: Evaluating the influence of new chemical entities on bile acid homeostasis and potential drug-drug interactions.
Quantitative Data Summary
The following table summarizes data from a study investigating the effect of deoxycholic acid ingestion on bile acid kinetics in healthy volunteers. While this study did not use DCA-d6, it provides relevant quantitative data on the impact of increased DCA levels on bile acid pool sizes and synthesis rates, which is what a DCA-d6 tracer study would aim to quantify.
| Parameter | Before Deoxycholic Acid Ingestion (mean ± SD) | After Deoxycholic Acid Ingestion (mean ± SD) | Fold Change |
| Bile Acid Pool Size (mmol) | |||
| Cholic Acid | 1.2 ± 0.4 | 0.6 ± 0.2 | ↓ 2.0x |
| Chenodeoxycholic Acid | 1.1 ± 0.3 | 0.5 ± 0.2 | ↓ 2.2x |
| Deoxycholic Acid | 0.6 ± 0.2 | 2.4 ± 0.8 | ↑ 4.0x |
| Total Bile Acids | 2.9 ± 0.8 | 3.5 ± 1.0 | ↑ 1.2x |
| Daily Synthesis Rate (mmol/day) | |||
| Cholic Acid | 0.6 ± 0.2 | 0.3 ± 0.1 | ↓ 2.0x |
| Chenodeoxycholic Acid | 0.5 ± 0.1 | 0.25 ± 0.1 | ↓ 2.0x |
Data adapted from a study on the effects of oral deoxycholic acid administration[1]. This table illustrates the types of quantitative changes in bile acid metabolism that can be assessed using tracer studies.
Experimental Protocols
In Vivo Metabolic Flux Analysis using this compound in a Rodent Model
This protocol describes an in vivo experiment to trace the metabolic fate of this compound.
1. Materials and Reagents:
-
This compound (DCA-d6)
-
Vehicle for administration (e.g., corn oil, saline with a solubilizing agent)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection tools
-
Liquid nitrogen
-
Internal standards for LC-MS/MS (e.g., other deuterated bile acids not being traced)
-
Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile, water, formic acid)
2. Experimental Procedure:
-
Animal Acclimation: Acclimate animals (e.g., mice or rats) to the experimental conditions for at least one week.
-
Tracer Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle.
-
Administer a single bolus of DCA-d6 to the animals via oral gavage or intravenous injection. The dose will depend on the specific research question and should be determined in pilot studies.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or saphenous vein bleeding.
-
At the final time point, anesthetize the animals and collect terminal blood via cardiac puncture.
-
Perfuse the liver with ice-cold saline and collect liver, gallbladder, intestinal contents, and fecal samples.
-
Immediately flash-freeze all tissue and fecal samples in liquid nitrogen and store at -80°C until analysis.
-
Centrifuge blood samples to separate plasma and store at -80°C.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suite of deuterated bile acid internal standards (excluding DCA-d6).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).
-
-
Tissues (Liver):
-
Weigh approximately 50 mg of frozen liver tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol containing internal standards.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Process the supernatant as described for plasma samples.
-
-
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Separate bile acids using a C18 reverse-phase column with a gradient elution of water and acetonitrile/methanol, both containing a small percentage of formic acid or ammonium (B1175870) acetate.
-
Use multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) in negative ion mode to detect and quantify DCA, DCA-d6, and its potential metabolites (e.g., taurine (B1682933) or glycine (B1666218) conjugates).
-
-
Data Analysis:
-
Calculate the concentration of DCA-d6 and its labeled metabolites in each sample.
-
Determine the rate of appearance and disappearance of the labeled species to model the metabolic flux.
-
Use compartmental modeling software to estimate flux rates through the different parts of the bile acid metabolic network.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Deoxycholic acid-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Deoxycholic acid-d6 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is low and variable across different samples. What could be the cause?
A: Low and variable signals for your this compound internal standard are classic indicators of matrix effects, particularly ion suppression. When analyzing complex biological matrices such as plasma, serum, or urine, endogenous components like phospholipids (B1166683), salts, and proteins can co-elute with your analyte and internal standard.[1] These co-eluting substances interfere with the ionization process in the mass spectrometer's ion source, leading to a suppressed signal.[2] Since the concentration and composition of these matrix components can vary from sample to sample, the degree of ion suppression can also be inconsistent, resulting in high variability in your internal standard signal.
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS) like this compound. Shouldn't that automatically correct for matrix effects?
A: While a SIL-IS like this compound is the gold standard for mitigating matrix effects, it is not always a complete solution.[1] The underlying principle is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus allowing for accurate quantification. However, issues can still arise. For instance, significant matrix effects can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised.[3] Furthermore, in some rare cases, matrix components can cause differential effects between the analyte and the SIL-IS, leading to inaccurate results. One study noted that matrix effects can even alter the retention time and peak shape of deoxycholic acid.[4]
Q3: How can I definitively determine if matrix effects are impacting my analysis?
A: There are two primary experimental methods to assess matrix effects: the post-column infusion experiment for a qualitative assessment, and the post-extraction spike experiment for a quantitative assessment.[1][5] The post-column infusion experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6] The post-extraction spike experiment quantifies the extent of these effects by comparing the signal of the analyte in a clean solvent to its signal in a sample matrix extract.[3][7]
Q4: What are the most effective strategies to reduce or eliminate matrix effects when analyzing Deoxycholic acid?
A: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering your analyte. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation (PPT).[8]
-
Improve Chromatographic Separation: Modifying your LC method to separate Deoxycholic acid and its internal standard from the regions of ion suppression identified by a post-column infusion experiment can significantly improve data quality.[6]
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[9]
Troubleshooting Guide
Issue 1: High Variability or Poor Peak Shape for this compound
Symptoms:
-
Inconsistent peak areas for the internal standard across a batch of samples.
-
Split or broad peaks for this compound.
-
Shifting retention times for this compound.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent internal standard signals.
Issue 2: Low Recovery of Deoxycholic Acid and this compound
Symptoms:
-
Low signal intensity for both the analyte and the internal standard, even in calibration standards prepared in a clean solvent.
-
Quantitative results from the post-extraction spike experiment show a matrix effect close to 100%, but the overall signal is weak.
Troubleshooting Workflow:
Caption: A workflow for addressing issues of low analyte and internal standard recovery.
Data Presentation: Illustrative Recovery and Matrix Effects
The following table provides illustrative data on the recovery and matrix effects for Deoxycholic acid using different sample preparation methods. These values are representative and may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Analyte | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Protein Precipitation (PPT) | This compound | 95.2 | 8.5 | 65.7 (Suppression) | 12.3 |
| Deoxycholic acid | 96.1 | 8.2 | 68.1 (Suppression) | 11.9 | |
| Liquid-Liquid Extraction (LLE) | This compound | 90.5 | 5.1 | 88.3 (Suppression) | 6.8 |
| Deoxycholic acid | 91.3 | 4.9 | 89.5 (Suppression) | 6.5 | |
| Solid-Phase Extraction (SPE) | This compound | 92.8 | 3.2 | 97.2 (Minimal Effect) | 4.1 |
| Deoxycholic acid | 93.5 | 3.5 | 98.1 (Minimal Effect) | 3.9 |
Recovery and matrix effect values are calculated based on the post-extraction spike experiment. A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase composition at a known concentration.
-
Set B (Post-Spike Matrix Sample): Process a blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike the analyte and this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Spike Matrix Sample): Spike the analyte and this compound into the blank biological matrix before the sample preparation procedure.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [7]
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Caption: Workflow for the post-extraction spike experiment to assess matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acid Analysis
Objective: To effectively remove phospholipids and other interfering components from biological samples. One study reported recovery rates of 89.1% to 100.2% for 19 bile acids using a C18-based SPE procedure.[10]
Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma or serum with 100 µL of 0.5 M triethylamine (B128534) sulfate, pH 7. Add your this compound internal standard. Heat at 60-64°C for 10 minutes.[11]
-
Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can further remove impurities.
-
Elute: Elute the Deoxycholic acid and its internal standard with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase for LC-MS/MS analysis.[12]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Waters Corporation [waters.com]
- 8. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 9. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Optimizing Deoxycholic Acid-d6 (DCA-d6) as an Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of deoxycholic acid-d6 (DCA-d6) as an internal standard in analytical assays. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary in my analytical method?
An internal standard is a known amount of a compound added to all samples, including calibrators and quality controls, during quantitative analysis.[1] Its primary purpose is to correct for variability that can occur during sample preparation, injection, and analysis.[2][3][4] By using the ratio of the analyte signal to the internal standard signal for quantification, variations such as inconsistent sample recovery, injection volume differences, and matrix effects can be normalized, leading to improved accuracy and precision of the results.[5][6]
Q2: What makes this compound (DCA-d6) a suitable internal standard?
This compound is a stable isotope-labeled (SIL) version of the endogenous molecule deoxycholic acid.[7][8] SIL internal standards are considered the gold standard in mass spectrometry-based bioanalysis for several reasons:[9][10]
-
Similar Physicochemical Properties: DCA-d6 has nearly identical chemical and physical properties to the unlabeled deoxycholic acid. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[3]
-
Co-elution: It typically co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement).[9]
-
Mass Difference: The deuterium (B1214612) labels provide a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the native analyte by the mass spectrometer.[5]
Q3: At what concentration should I use DCA-d6?
The optimal concentration of the internal standard is a critical parameter that should be determined during method development. A common practice is to use a concentration that is in the middle of the calibration curve range for the analyte.[11] Another approach suggests using a concentration that provides a signal intensity approximately 50% of the highest calibration standard.[12] The goal is to use a concentration that provides a stable and reproducible signal across all samples without interfering with the analyte measurement or saturating the detector.[13]
Q4: Can I use one internal standard for multiple analytes in the same run?
While it may seem efficient, using a single internal standard for a panel of analytes is generally not recommended for achieving the highest accuracy.[14] Different analytes can have varying physicochemical properties, leading to differences in extraction recovery and ionization efficiency. For the most accurate results, a dedicated stable isotope-labeled internal standard should be used for each analyte.[14]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when using this compound as an internal standard.
| Problem | Potential Causes | Solutions |
| Poor reproducibility of the analyte/DCA-d6 area ratio | Inconsistent sample preparation. | Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and reconstitution.[4] |
| Variability in instrument performance. | Check for fluctuations in the LC and MS systems. Perform system suitability tests before each run.[15] | |
| Inappropriate internal standard concentration. | Re-optimize the DCA-d6 concentration. A concentration that is too low may result in poor signal-to-noise, while a concentration that is too high can lead to detector saturation.[12] | |
| DCA-d6 signal is highly variable across samples | Inconsistent addition of the internal standard. | |
| Matrix effects impacting the IS differently than the analyte. | While DCA-d6 is designed to mimic the analyte, severe matrix effects can sometimes cause differential behavior. Optimize sample cleanup procedures to remove interfering matrix components.[16][17] | |
| Stability issues with DCA-d6 in the sample or final extract. | Investigate the stability of DCA-d6 under your specific storage and analytical conditions. | |
| Analyte and DCA-d6 peaks are not co-eluting | Chromatographic conditions are not optimal. | Adjust the mobile phase composition, gradient profile, or column temperature to achieve co-elution.[14] |
| Isotope effect. | A slight chromatographic shift can sometimes occur between the deuterated and non-deuterated compounds. While often minimal, significant shifts may require chromatographic optimization.[9] | |
| Column degradation. | The performance of the analytical column can degrade over time. Replace the column if necessary.[9] | |
| High background signal at the m/z of DCA-d6 in blank samples | Contamination of the analytical system. | Thoroughly clean the LC-MS system, including the autosampler, injection port, and column. |
| Impurity in the DCA-d6 standard. | Verify the purity of your DCA-d6 standard. It may contain trace amounts of unlabeled deoxycholic acid.[18] |
Experimental Protocols
Protocol 1: Preparation of DCA-d6 Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a known amount of DCA-d6 powder.
-
Dissolve the powder in a suitable solvent (e.g., methanol, DMSO) to achieve a final concentration of 1 mg/mL.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.[19]
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the appropriate solvent to prepare working solutions at various concentrations.
-
The concentration of the final working solution should be chosen so that a small, accurate volume can be added to each sample to achieve the desired final concentration of the internal standard.
-
Protocol 2: Determining the Optimal DCA-d6 Concentration
-
Prepare a series of DCA-d6 concentrations:
-
Based on the expected concentration range of your analyte, prepare several different concentrations of the DCA-d6 working solution. A good starting point is to aim for concentrations that will result in final in-sample concentrations near the low, middle, and high points of your calibration curve.
-
-
Analyze replicates of each concentration:
-
Prepare at least six replicate samples for each DCA-d6 concentration in a blank matrix (a sample matrix that does not contain the analyte).
-
Process and analyze these samples using your established LC-MS/MS method.
-
-
Evaluate the results:
-
Calculate the mean peak area and the percentage relative standard deviation (%RSD) for the replicates at each concentration.
-
The optimal concentration should provide a stable and reproducible signal with a low %RSD (typically <15%).[13]
-
| DCA-d6 Concentration (ng/mL) | Mean Peak Area | %RSD | Recommendation |
| 10 | 15,000 | 25% | Too low, poor precision |
| 50 | 78,000 | 12% | Acceptable precision |
| 100 | 155,000 | 8% | Good precision and signal intensity |
| 250 | 380,000 | 9% | Acceptable, but may be unnecessarily high |
| 500 | 750,000 | 11% | Potential for detector saturation |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for optimizing DCA-d6 concentration.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound (Cholanoic Acid-d6; Desoxycholic acid-d6) | Endogenous Metabolite | | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deoxycholic-2,2,4,4,11,11-d6 acid ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]
Technical Support Center: Deoxycholic Acid-d6 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Deoxycholic acid-d6 (DCA-d6) by Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, ensuring accurate and reliable quantification of DCA-d6 in biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
Problem: Low Signal Intensity or Complete Signal Loss of this compound
Possible Cause 1: Ion Suppression from Matrix Components
Biological samples such as plasma, serum, and feces are complex matrices containing endogenous compounds like phospholipids (B1166683), salts, and other bile acids that can co-elute with DCA-d6 and compete for ionization in the ESI source, leading to a significant decrease in signal intensity.[1][2][3]
-
Solution 1: Optimize Sample Preparation: A crucial step to remove interfering matrix components.[3][4]
-
Protein Precipitation (PPT): A simple and rapid method effective at removing the bulk of proteins. Acetonitrile (B52724) is often more effective than methanol (B129727) for cleaner extracts.[4] However, PPT may not adequately remove phospholipids, which are a major cause of ion suppression.[2]
-
Solid-Phase Extraction (SPE): Offers a more selective and thorough cleanup, significantly reducing matrix effects compared to PPT by isolating bile acids from other interfering substances.[2][4]
-
Liquid-Liquid Extraction (LLE): An alternative method for sample cleanup that can effectively separate bile acids based on their solubility differences in various solvents.[4]
-
-
Solution 2: Enhance Chromatographic Separation: Improve the separation of DCA-d6 from co-eluting matrix components.
-
Optimize Mobile Phase: The composition of the mobile phase, including pH and additives, significantly impacts the ionization of bile acids.[2] For negative ion mode ESI, which is typical for bile acids, mobile phases containing volatile buffers like ammonium (B1175870) acetate (B1210297) or low concentrations of formic acid are often used to improve signal and consistency.[2][5] Using trifluoroacetic acid should be avoided as it can cause signal suppression.[6][7]
-
Adjust Gradient Elution: Modifying the gradient profile can increase the resolution between DCA-d6 and interfering compounds.[2]
-
-
Solution 3: Sample Dilution: If the concentration of DCA-d6 is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[2]
Possible Cause 2: Suboptimal ESI Source Parameters
Incorrect ESI source settings can lead to inefficient ionization and poor signal intensity.
-
Solution: Optimize Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate to find the optimal conditions for DCA-d6 ionization.[2][8]
Possible Cause 3: Inadequate Internal Standard Strategy
Inconsistent ion suppression across different samples can lead to inaccurate quantification.
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[2][9] this compound is itself a stable isotope-labeled compound, often used as an internal standard. When quantifying endogenous deoxycholic acid, a different isotopologue (e.g., ¹³C-labeled deoxycholic acid) should be used as the internal standard if DCA-d6 is the analyte. The SIL-IS will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[3] This leads to a decreased signal intensity, which can result in poor sensitivity and inaccurate quantification.[9] Biological matrices are complex and contain many components that can cause ion suppression.[1][2]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A common method to assess matrix effects is the post-extraction spike experiment.[10] You compare the signal response of DCA-d6 in a neat solution to the response of DCA-d6 spiked into a blank matrix extract that has gone through the sample preparation process. A lower signal in the matrix extract indicates ion suppression.
Q3: Which sample preparation method is best for minimizing ion suppression for this compound?
A3: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT) is fast but may not be sufficient for complex matrices like plasma due to residual phospholipids.[2]
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and significantly reduces ion suppression, making it a robust choice for bioanalytical methods.[2][4]
-
Liquid-Liquid Extraction (LLE) is also an effective technique for cleaning up biological samples.[4]
For a quantitative comparison of the effectiveness of these methods, please refer to the data table below.
Q4: What are the ideal mobile phase conditions for this compound analysis in negative ion ESI-MS?
A4: For negative ion mode analysis of bile acids, a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol is typically used. The addition of a volatile buffer, such as ammonium acetate or a low concentration of formic acid (e.g., 0.1%), is recommended to control the pH and improve the stability and intensity of the deprotonated molecular ion signal.[5][11]
Q5: Why is a stable isotope-labeled internal standard like this compound so important?
A5: A stable isotope-labeled internal standard (SIL-IS) is crucial because it has nearly identical chemical and physical properties to the analyte.[2] This means it will behave similarly during sample preparation, chromatography, and ionization. By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression. Therefore, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate and precise quantification even in the presence of variable matrix effects.[9]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Bile Acid Analysis
| Sample Preparation Method | Matrix | Analyte Recovery | Reduction of Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma/Serum | Good (typically >85%) | Moderate | Simple, fast, and inexpensive. | May not effectively remove all interfering phospholipids and salts, leading to potential ion suppression.[2] |
| Solid-Phase Extraction (SPE) | Plasma/Serum/Urine | Excellent (often >90%)[4] | High | Provides very clean extracts, significantly reducing matrix components and ion suppression.[2][4] | More time-consuming and costly than PPT; requires method development. |
| Liquid-Liquid Extraction (LLE) | Plasma/Serum/Tissues | Good to Excellent (variable) | High | Effective at removing interferences and can be optimized for selectivity. | Can be labor-intensive and may use large volumes of organic solvents. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
This protocol provides a general guideline for SPE. Specific parameters may need to be optimized for your particular application and SPE cartridge.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Dilute 100 µL of plasma or serum with 400 µL of 0.1 M sodium hydroxide (B78521) and heat at 64°C.[1] Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Elution: Elute the bile acids, including DCA-d6, with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma/Serum
-
Sample Aliquoting: In a microcentrifuge tube, add 50 µL of plasma or serum sample.[5]
-
Internal Standard Spiking: Add an appropriate amount of the internal standard working solution.
-
Precipitation: Add 150 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2][4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for direct injection or after evaporation and reconstitution.[2][4]
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: Experimental workflow for sample preparation of this compound.
References
- 1. A rapid method for the quantitative extraction of bile acids and their conjugates from serum using commercially available reverse-phase octadecylsilane bonded silica cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Potential for isotopic exchange in Deoxycholic acid-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in Deoxycholic acid-d6 (DCA-d6). This resource is intended for researchers, scientists, and drug development professionals utilizing DCA-d6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a stable isotope-labeled version of deoxycholic acid, a secondary bile acid. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), as well as in nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its primary function is to serve as a tracer for quantification during drug development and metabolic research.[1][3]
Q2: What is isotopic exchange and why is it a concern?
Isotopic exchange, in this context, refers to the unintended swapping of deuterium atoms on DCA-d6 with hydrogen atoms from the surrounding solvent or other molecules. This phenomenon, also known as back-exchange, can compromise the isotopic purity of the standard.[4] If significant exchange occurs, it can lead to inaccurate quantification in analytical experiments.
Q3: Are the deuterium atoms on DCA-d6 susceptible to exchange?
The stability of the deuterium labels on DCA-d6 depends on their position on the steroid scaffold and the experimental conditions. Deuterium atoms attached to carbon atoms that are not adjacent to a carbonyl group or other activating functional group are generally stable. However, hydrogens (and therefore deuterium) on carbons alpha to a carbonyl group can be more susceptible to exchange, particularly under acidic or basic conditions. The specific positions of deuteration in commercially available DCA-d6 are crucial for assessing stability. For instance, in "Deoxycholic acid (2,2,4,4,11,11-D₆, 98%)", the deuterium atoms are located on carbons that are not immediately adjacent to the hydroxyl or carboxylic acid functional groups, suggesting good stability under normal conditions.
Q4: Under what conditions is isotopic exchange most likely to occur?
The rate of hydrogen-deuterium exchange is influenced by several factors:
-
pH: Exchange is generally catalyzed by both acid and base. The minimum rate of exchange for many organic molecules is observed around neutral pH, with significantly increased rates in strongly acidic or alkaline solutions. For some molecules, the minimum exchange rate is observed at a more acidic pH, for instance, pH 2.54 for backbone amide hydrogens in proteins.[5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms and facilitate exchange.
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate quantification when using DCA-d6 as an internal standard.
Potential Cause: Isotopic back-exchange may be occurring during sample preparation or analysis, leading to a decrease in the isotopic purity of the DCA-d6 standard.
Troubleshooting Steps:
-
Review Sample Preparation Protocol:
-
pH: Evaluate the pH of all solutions used. If highly acidic or basic conditions are employed, consider neutralizing the sample as soon as possible.
-
Temperature: Avoid prolonged exposure of the sample to high temperatures. If heating is necessary, minimize the duration.
-
Solvent: If possible, use aprotic solvents for sample reconstitution and storage. If aqueous solutions are required, use D₂O-based buffers for critical steps where the sample is held for extended periods, though this is not always practical.
-
-
LC-MS Method Optimization:
-
Mobile Phase: Ensure the pH of the mobile phase is as close to neutral as is feasible for the separation.
-
Run Time: Minimize the analysis time to reduce the opportunity for on-column exchange.
-
Temperature: Maintain the autosampler and column at a low, controlled temperature.
-
-
Isotopic Purity Check:
-
Analyze a fresh, unadulterated solution of the DCA-d6 standard to confirm its initial isotopic purity.
-
Compare this to the isotopic distribution of the standard in a blank matrix that has been subjected to the full sample preparation procedure. A shift in the isotopic pattern towards lower masses may indicate back-exchange. High-resolution mass spectrometry can be used for this purpose.[4]
-
Issue 2: Observing unexpected peaks or a broadened mass spectrum for DCA-d6.
Potential Cause: This could be a result of partial isotopic exchange, where a population of DCA-d6 molecules has undergone varying degrees of deuterium loss.
Troubleshooting Steps:
-
Systematic Evaluation of Reagents:
-
Prepare a series of solutions where the DCA-d6 is exposed to each individual reagent and solvent used in the protocol for the typical exposure time.
-
Analyze each of these solutions by MS to pinpoint the specific step or reagent causing the exchange.
-
-
Control Experiment:
-
Run a control experiment where the non-deuterated deoxycholic acid is subjected to the same experimental conditions in a deuterated solvent (e.g., D₂O). Observing the incorporation of deuterium into the unlabeled compound can help identify labile positions prone to exchange.
-
Data Presentation
The following table summarizes the relative risk of isotopic exchange for DCA-d6 under various hypothetical experimental conditions. This is based on general principles of hydrogen-deuterium exchange.
| Parameter | Condition | Relative Risk of Isotopic Exchange | Rationale |
| pH | < 4 | High | Acid-catalyzed exchange at susceptible positions.[6] |
| 4 - 8 | Low | Generally, the range of maximum stability for many organic molecules.[6] | |
| > 8 | Moderate to High | Base-catalyzed exchange, particularly for protons alpha to carbonyls. | |
| Temperature | 4°C | Low | Reduced reaction kinetics at lower temperatures. |
| 25°C (Room Temp) | Moderate | Baseline condition for many experiments. | |
| > 40°C | High | Increased thermal energy accelerates exchange reactions. | |
| Solvent | Aprotic (e.g., Acetonitrile (B52724), Hexane) | Very Low | Lack of exchangeable protons minimizes the risk. |
| Protic (e.g., Water, Methanol) | Moderate | Presence of exchangeable protons; risk is dependent on pH and temperature. | |
| Storage Time | < 24 hours (in solution) | Low | Minimized time for exchange to occur. |
| > 1 week (in solution) | Moderate to High | Increased opportunity for exchange, especially under non-optimal conditions. |
Experimental Protocols
Protocol 1: Recommended Handling Procedure for DCA-d6 to Minimize Isotopic Exchange
-
Stock Solution Preparation:
-
Dissolve the solid DCA-d6 in a high-purity aprotic organic solvent such as acetonitrile or methanol.
-
Store the stock solution at -20°C or lower in a tightly sealed container to prevent solvent evaporation and contamination with atmospheric moisture.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution immediately before use.
-
If aqueous buffers are necessary, use freshly prepared buffers and keep the solutions on ice.
-
-
Sample Processing:
-
Add the DCA-d6 internal standard to the sample at the latest possible stage of the sample preparation workflow to minimize its exposure to potentially harsh conditions.
-
If the protocol involves steps with extreme pH or high temperature, conduct these steps before adding the internal standard if feasible.
-
-
Analysis:
-
Use an autosampler set to a low temperature (e.g., 4°C).
-
Minimize the time samples spend in the autosampler before injection.
-
Mandatory Visualization
Caption: Figure 1. Recommended Experimental Workflow for DCA-d6.
Caption: Figure 2. Troubleshooting Logic for Isotopic Exchange.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Cholanoic Acid-d6; Desoxycholic acid-d6) | Endogenous Metabolite | | Invivochem [invivochem.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape of Deoxycholic acid-d6 in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Deoxycholic acid-d6 in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in reversed-phase chromatography?
Poor peak shape for this compound, an acidic compound, in reversed-phase chromatography often manifests as peak tailing, fronting, or splitting. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the carboxylic acid moiety of deoxycholic acid, leading to peak tailing.[1][2][3]
-
Mobile Phase pH Issues: If the mobile phase pH is close to or above the pKa of deoxycholic acid (approximately 6.4-6.6), the compound will exist in a partially or fully ionized state. This can lead to secondary interactions and poor peak shape.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[1][6]
-
Solvent Mismatch: A significant difference in elution strength between the sample solvent and the initial mobile phase can cause peak distortion.[1][7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to peak splitting or tailing.[4][6][8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[1][5]
Q2: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for acidic compounds like this compound. The likely reasons are:
-
Secondary Interactions: The primary cause is often unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol groups.[1][3]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not sufficiently acidic allows for the ionization of the carboxylic acid group, increasing its interaction with the stationary phase.[4][5]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts on the column, causing inconsistent ionization and peak tailing.[4][6]
Q3: What is causing my this compound peak to show fronting?
Peak fronting, where the leading edge of the peak is sloped, is typically caused by:
-
Sample Overload: Injecting a sample concentration that is too high for the column's capacity.[1][6]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting.[2]
-
Column Collapse: A physical change in the column bed, though less common, can also result in peak fronting.[2]
Q4: My this compound peak is split. What should I investigate?
Split peaks can be indicative of several issues occurring at the head of the column or during injection:
-
Blocked Column Frit: Particulate matter from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly.[6]
-
Column Void: A void or channel in the packing material at the column inlet can lead to a split flow path for the analyte.[2][8]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting.[1][7]
Troubleshooting Guide
Problem: Severe Peak Tailing of this compound
This guide provides a step-by-step approach to diagnose and resolve significant peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting poor peak shape of this compound.
Rationale: The primary step is to ensure the mobile phase pH is sufficiently low to keep the deoxycholic acid in its protonated, less polar form, which minimizes secondary interactions with the silica (B1680970) stationary phase.
Experimental Protocol:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Equilibrate the Column: Use a standard gradient (e.g., starting with 95% A and ramping to 95% B) to equilibrate the column for at least 15-20 minutes.
-
Inject a Standard: Analyze a known concentration of this compound.
-
Evaluate Peak Shape: Assess the peak for tailing. A USP tailing factor between 0.9 and 1.2 is generally considered good.
Quantitative Data Summary:
| Parameter | Initial Condition (Example) | Recommended Condition |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| pH | Neutral (approx. 7) | Acidic (approx. 2.7) |
Rationale: If adjusting the mobile phase does not resolve the issue, the problem may lie with the column itself. Residual silanol groups can strongly interact with acidic analytes.
Experimental Protocol:
-
Replace with a New Column: Substitute the current column with a new column of the same type to rule out column degradation.
-
Consider an End-capped Column: If tailing persists, switch to a column that is "end-capped." End-capping chemically modifies the stationary phase to block most of the residual silanol groups.[2][5]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample and prolong its life.[6]
Quantitative Data Summary:
| Column Type | Potential for Tailing | Recommended Use |
| Standard Silica C18 | High | Not ideal for acidic compounds without mobile phase modification |
| End-capped C18 | Low | Recommended for this compound analysis |
Rationale: Issues with the sample itself, such as high concentration or an inappropriate solvent, can lead to poor peak shape.
Experimental Protocol:
-
Check for Overloading: Reduce the injection volume or dilute the sample by a factor of 5 and 10 and re-inject. If the peak shape improves, the original sample was overloaded.[1][6]
-
Match Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Ideally, dissolve the sample in the initial mobile phase.[1][7]
Quantitative Data Summary:
| Parameter | Problematic Condition | Recommended Condition |
| Sample Concentration | > 100 µg/mL (example) | < 10 µg/mL (or as determined by linearity) |
| Injection Solvent | 100% Acetonitrile | Initial Mobile Phase Composition (e.g., 95:5 Water:Acetonitrile) |
Rationale: If the above steps do not improve the peak shape, the issue may be related to the HPLC system itself.
Experimental Protocol:
-
Minimize Extra-Column Volume: Check the length and internal diameter of all tubing between the injector, column, and detector. Replace with shorter, narrower tubing (e.g., 0.005" ID) where possible.[5]
-
Check for Leaks: Inspect all fittings for any signs of leaks, which can cause flow rate fluctuations and peak distortion.
-
Flush the System: If contamination is suspected, flush the entire system with a strong solvent like isopropanol.
This comprehensive guide should enable you to systematically troubleshoot and resolve poor peak shape issues encountered during the chromatographic analysis of this compound.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Overcoming solubility issues of Deoxycholic acid-d6 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Deoxycholic acid-d6 in aqueous solutions.
Troubleshooting Guide: Overcoming Precipitation and Cloudiness
Encountering precipitation or cloudiness when preparing aqueous solutions of this compound is a common challenge. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: My this compound solution is cloudy, has formed a precipitate, or the compound will not dissolve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best way to prepare an aqueous stock solution of this compound?
A1: Due to the low aqueous solubility of the free acid form, direct dissolution in neutral or acidic aqueous buffers is not recommended. The most reliable method is to first dissolve the this compound in an organic co-solvent and then dilute it with your aqueous buffer of choice.
Recommended Protocol:
-
Co-Solvent Dissolution: Dissolve the this compound in a minimal amount of an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1]
-
Aqueous Dilution: Slowly add the organic stock solution to your aqueous buffer while vortexing or stirring to ensure proper mixing and prevent localized precipitation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: It is recommended to store organic stock solutions of this compound at -20°C. Aqueous solutions are less stable and it is advisable to prepare them fresh for each experiment.[1] If storage of an aqueous solution is necessary, it should not be for more than one day.[1]
Solubility and Concentration
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound is expected to be very similar to that of Deoxycholic acid. The following table summarizes the solubility of Deoxycholic acid in various solvents.
| Solvent | Form | Concentration | Temperature |
| Water | Free Acid | 0.24 g/L | 15°C |
| Water | Sodium Salt | >333 g/L | 15°C |
| PBS (pH 7.2) | Sodium Salt Hydrate | ~1 mg/mL | Room Temperature |
| DMF:PBS (1:1, pH 7.2) | Free Acid | ~0.5 mg/mL | Room Temperature |
| DMSO | Free Acid | ~20 mg/mL | Room Temperature |
| DMF | Free Acid | ~30 mg/mL | Room Temperature |
| Ethanol | Free Acid | ~20 mg/mL | Room Temperature |
Data is for Deoxycholic acid and is expected to be comparable for this compound.[1][2][3]
Q4: Why is my this compound precipitating out of my aqueous solution?
A4: Precipitation of this compound in aqueous solutions is most commonly due to low pH. The free acid form is poorly soluble in water.[3] As the pH of the solution drops below the pKa of Deoxycholic acid (~6.6), the equilibrium will shift towards the less soluble free acid form, leading to precipitation. Aqueous solutions can precipitate as the pH is lowered to 5.[3]
Q5: How can I increase the concentration of this compound in my aqueous buffer?
A5: To achieve a higher concentration of this compound in an aqueous buffer, it is crucial to maintain a basic pH (e.g., >7.5). This ensures that the deoxycholic acid is in its more soluble salt form. For example, the sodium salt of deoxycholic acid is significantly more soluble in water than the free acid.[3]
Experimental Considerations
Q6: What is the Critical Micelle Concentration (CMC) of this compound?
A6: The Critical Micelle Concentration (CMC) for Deoxycholic acid is approximately 2.4–4 mM.[4] The CMC of this compound is expected to be in a similar range. Above this concentration, the molecules will self-assemble into micelles.
Q7: Can the presence of other components in my media cause precipitation?
A7: Yes, high concentrations of salts in your buffer or media can sometimes lead to the precipitation of deoxycholate, a phenomenon known as "salting out". If you are working with high salt buffers and observing precipitation, consider reducing the salt concentration if your experimental design allows.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (MW: ~398.61 g/mol for the d6 variant).
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mM this compound Working Solution in PBS (pH 7.4)
-
Thaw a 10 mM this compound stock solution in DMSO at room temperature.
-
Vortex the stock solution gently.
-
In a sterile tube, add 900 µL of sterile PBS (pH 7.4).
-
While vortexing the PBS, slowly add 100 µL of the 10 mM this compound stock solution.
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Use the freshly prepared 1 mM working solution for your experiment. Do not store for extended periods.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: this compound monomer and micelle relationship.
References
Deoxycholic acid-d6 interference from endogenous compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deoxycholic acid-d6 (DCA-d6). The focus is on identifying and mitigating interference from endogenous compounds during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound (DCA-d6) is a stable isotope-labeled (SIL) form of deoxycholic acid, a secondary bile acid naturally present in biological systems. In quantitative bioanalysis, DCA-d6 is most commonly used as an internal standard (IS) for the measurement of endogenous deoxycholic acid. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to more accurate and precise quantification.[1]
Q2: What are the primary sources of interference when quantifying deoxycholic acid with a DCA-d6 internal standard?
The primary sources of interference in the analysis of deoxycholic acid are:
-
Isobaric Interference: Structurally similar bile acids that have the same mass-to-charge ratio (m/z) as deoxycholic acid can co-elute and interfere with quantification. The most common isobars are chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA).[2][3]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source. Phospholipids, such as lysophosphatidylcholines, and triglycerides are major contributors to matrix effects.[4][5]
-
Cross-talk from Endogenous Analyte: In some cases, the isotopic purity of the analyte and internal standard can lead to a small contribution of the unlabeled analyte signal to the internal standard's mass channel, and vice-versa. This is generally a minor issue with high-purity labeled standards but should be assessed.
Q3: Why is chromatographic separation so critical for bile acid analysis?
Chromatographic separation is essential to resolve deoxycholic acid from its isobaric isomers, particularly chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA).[2][3] Since these compounds have the same mass, they cannot be distinguished by the mass spectrometer alone. Without adequate separation, the peaks for these isomers will overlap, leading to an overestimation of the deoxycholic acid concentration.
Q4: How can I minimize matrix effects in my assay?
Matrix effects can be minimized through several strategies:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components like phospholipids.[4][5]
-
Optimized Chromatography: Developing a chromatographic method that separates the analyte from the regions where matrix components elute can significantly reduce ion suppression or enhancement.[5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like DCA-d6 will co-elute with the analyte and be affected by matrix effects in a similar way, thus providing a reliable means of correction for any signal suppression or enhancement.[1]
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening) for DCA-d6
Poor peak shape can compromise the accuracy and precision of integration, leading to unreliable results.
-
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Column Contamination/Degradation | 1. Flush the column: Use a strong solvent to wash the column. 2. Back-flush the column: Reverse the column direction and flush (check manufacturer's instructions). 3. Replace the guard column: If a guard column is in use, replace it. 4. Replace the analytical column: If the above steps fail, the column may be irreversibly damaged. |
| Injection Solvent Mismatch | The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column. Reconstitute the sample in a solvent that matches or is weaker than the starting mobile phase composition. |
| Inappropriate Mobile Phase pH | Bile acids are acidic, and their ionization state is pH-dependent. Ensure the mobile phase pH is appropriate for good peak shape. Small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) are often used.[1] |
| Partially Blocked Frit or Tubing | Systematically check for blockages by disconnecting components and monitoring backpressure. Replace any blocked frits or tubing.[6] |
-
Troubleshooting Workflow
Troubleshooting workflow for poor peak shape.
Issue 2: Unexpected Peak Co-eluting with DCA-d6 or Endogenous DCA
An unexpected peak can indicate either an interfering substance or a problem with the analytical method.
-
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Isobaric Interference | An isobaric bile acid (e.g., CDCA, UDCA) is co-eluting. Optimize the chromatographic method to improve resolution. This may involve changing the mobile phase gradient, the organic solvent, the column chemistry (e.g., C18 vs. Phenyl-Hexyl), or temperature.[2][3] |
| Matrix Interference | A component from the sample matrix is co-eluting. 1. Improve sample cleanup: Use a more rigorous extraction method like SPE.[4][5] 2. Adjust chromatography: Modify the gradient to separate the interference from the analyte. |
| Carryover from Previous Injection | A "ghost peak" from a previous high-concentration sample is appearing. 1. Inject a blank solvent: Confirm that the peak appears after a sample injection. 2. Improve wash method: Increase the volume and/or strength of the autosampler wash solvent. 3. Extend run time: Ensure all components are eluted from the column in each run.[7] |
| Contamination | The interference may be from a contaminated solvent, reagent, or collection tube. Prepare fresh mobile phases and reagents and re-analyze. |
-
Troubleshooting Workflow
Troubleshooting workflow for unexpected peaks.
Issue 3: High Variability in DCA-d6 Internal Standard Response
Inconsistent internal standard response across a batch can lead to poor precision and inaccurate results.
-
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Variability in extraction recovery or pipetting errors. 1. Review pipetting technique: Ensure calibrated pipettes are used correctly. 2. Standardize extraction procedure: Ensure consistent timing, vortexing, and temperature for all samples. |
| Variable Matrix Effects | Different samples have different levels of interfering matrix components.[5] 1. Improve sample cleanup: A more robust sample preparation method (e.g., SPE) can reduce variability between samples.[4] 2. Diagnose with post-column infusion: This experiment can confirm if ion suppression/enhancement is occurring at the retention time of the analyte. |
| Internal Standard Instability | The DCA-d6 may be degrading in the sample or stock solution. Check the stability of the internal standard in the matrix and solvent under the storage conditions. |
| Instrument Instability | The mass spectrometer response is fluctuating. Run a system suitability test with a standard solution to check for instrument performance issues. |
-
Impact of Interferences on Quantification
| Interference Type | Potential Impact on DCA-d6 Signal | Consequence for Endogenous DCA Quantification |
| Co-eluting Isobars (e.g., CDCA) | No direct impact on DCA-d6 signal. | High risk of overestimation of endogenous DCA due to signal contribution from the co-eluting isobar. |
| Phospholipids | Ion Suppression (most common). The DCA-d6 signal will be lower than expected. | If suppression is variable, it can lead to poor precision . If the SIL-IS tracks perfectly, accuracy may be maintained. |
| Triglycerides | Can cause ion suppression and lead to column fouling over time. | Similar to phospholipids, can cause imprecision and inaccuracy . |
| High Endogenous DCA | No direct impact on DCA-d6 signal. | Can potentially lead to issues with detector saturation if the concentration is extremely high, and may require sample dilution. |
Experimental Protocols
Protocol 1: Chromatographic Separation of Isobaric Bile Acids
This protocol provides a starting point for separating deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA). Optimization will be required for specific instrumentation and applications.
-
LC System: UPLC or HPLC system capable of high-pressure gradients.
-
Column: A high-resolution reversed-phase column (e.g., C18, 1.8 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 20-30%) to retain the bile acids.
-
Implement a shallow, linear gradient to elute the isomers. The exact gradient will need to be optimized, but a slow increase of ~1-2% B per minute is a good starting point.
-
After elution of the bile acids, include a high-organic wash step (e.g., 95% B) to clean the column, followed by re-equilibration at initial conditions.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C. Elevated temperature can improve peak shape and resolution.
-
Injection Volume: 5 - 10 µL.
Protocol 2: Post-Column Infusion to Diagnose Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup:
-
Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Prepare a solution of DCA-d6 in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
-
Procedure:
-
Begin the LC gradient run with a blank matrix sample (a sample prepared using the same extraction procedure but without the analyte or internal standard).
-
Simultaneously, start infusing the DCA-d6 solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Monitor the signal for the DCA-d6 MRM transition throughout the entire chromatographic run.
-
-
Interpretation:
-
A stable, flat baseline for the DCA-d6 signal indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
If a significant dip or rise is observed at the retention time of your endogenous DCA, matrix effects are present and need to be addressed by improving sample cleanup or chromatography.
-
-
Post-Column Infusion Setup
Diagram of a post-column infusion setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. agilent.com [agilent.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Impact of different extraction methods on Deoxycholic acid-d6 recovery
Welcome to the technical support center for Deoxycholic acid-d6 (DCA-d6) analysis. This resource provides guidance on the impact of different extraction methods on the recovery of DCA-d6, a common internal standard for quantifying Deoxycholic acid in biological matrices. Here you will find troubleshooting guides and frequently asked questions to assist your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most suitable for this compound from plasma or serum?
A1: The choice of extraction method depends on several factors including the required sample cleanliness, throughput, and available equipment. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A rapid and straightforward method suitable for high-throughput screening. It is effective but may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT by partitioning DCA-d6 into an immiscible organic solvent, effectively removing many endogenous interferences.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration.[1] It is highly selective but is the most time-consuming and expensive of the three methods.[1] SPE can achieve high recovery rates, often ranging from 89.1% to 100.2% for bile acids.[2]
Q2: Why is an internal standard like this compound necessary?
A2: An internal standard (IS), particularly a stable isotope-labeled one like DCA-d6, is crucial for accurate quantification in mass spectrometry. It is chemically identical to the analyte (Deoxycholic acid) but has a different mass. Adding a known amount of DCA-d6 to samples before extraction helps to correct for analyte loss during sample preparation and for variations in instrument response (matrix effects), thereby improving the accuracy and precision of the results.[2][3]
Q3: Can I use the same extraction method for different biological matrices like urine or tissue?
A3: While the principles remain the same, the protocol may need optimization for different matrices. Urine, being a less complex matrix, may sometimes only require a simple dilution before analysis.[2] Tissue samples, however, require an initial homogenization step to release the analytes before proceeding with PPT, LLE, or SPE.[2]
Troubleshooting Guide
Problem 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Solution |
| Incomplete Protein Precipitation (PPT) | Ensure the ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to sample is sufficient, typically at least 3:1 or 4:1.[2] Vortex thoroughly and allow adequate incubation time at a low temperature (e.g., 4°C) to maximize protein removal.[2] |
| Inefficient Phase Separation (LLE) | Select an appropriate extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate). Ensure vigorous vortexing to maximize the interaction between the aqueous and organic phases.[4][5] Centrifuge at a sufficient speed and for enough time to achieve a clean separation of layers.[6] |
| Suboptimal SPE Protocol | Ensure the SPE cartridge sorbent (e.g., C18) is appropriate for bile acids.[2] Verify that the conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes.[1][7] Avoid letting the sorbent bed dry out between steps. |
| Protein Binding of Bile Acids | Bile acids can be tightly bound to proteins like albumin.[8] To disrupt this binding, you can shift the sample pH to extremes (pH <3 or >9) or use a protein denaturing agent before extraction.[8] |
Problem 2: High Variability in Results
| Potential Cause | Troubleshooting Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. When working with viscous biological fluids or volatile organic solvents, use reverse pipetting or positive displacement pipettes for better accuracy. |
| Incomplete Vortexing or Mixing | Standardize vortexing time and speed across all samples to ensure consistent extraction efficiency. |
| Evaporation to Complete Dryness | Over-drying the extract can make the analyte difficult to redissolve, leading to recovery loss.[9] Dry the sample under a gentle stream of nitrogen just until the solvent has evaporated.[9] |
| Precipitate Carryover | When collecting the supernatant after PPT or the organic layer after LLE, be careful not to disturb the protein pellet or the aqueous layer, respectively.[10] |
Problem 3: Significant Matrix Effects in LC-MS/MS
| Potential Cause | Troubleshooting Solution | | Insufficient Sample Cleanup | If using PPT, consider switching to a cleaner method like LLE or SPE. SPE is particularly effective at removing interfering substances like phospholipids.[1] | | Co-elution of Interferences | Optimize the liquid chromatography (LC) gradient to better separate DCA-d6 from matrix components that may suppress or enhance its ionization.[11][12] | | Incorrect Reconstitution Solvent | Ensure the dried extract is reconstituted in a solvent that is compatible with the initial mobile phase. This ensures good peak shape and minimizes the risk of the analyte precipitating before injection.[2] |
Comparative Data on Extraction Methods
The recovery of bile acids is highly dependent on the chosen method and the specific matrix. While data specifically for this compound is limited, the following table summarizes reported recovery rates for general bile acids, which are expected to be comparable.
| Extraction Method | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Variable, generally lower than LLE/SPE | Fast, simple, high-throughput | Less clean extract, high matrix effects |
| Liquid-Liquid Extraction (LLE) | 56% - 99%[5][13] | Good sample cleanup, removes lipids | More labor-intensive than PPT, uses more solvent |
| Solid-Phase Extraction (SPE) | >90% (often 89.1% - 100.2%)[2][13] | Cleanest extract, high concentration factor | Time-consuming, highest cost, requires protocol optimization |
Note: Recovery rates are method and matrix-dependent. It is crucial to validate the chosen method for your specific application.
Detailed Experimental Protocols & Workflows
Below are generalized protocols for the three main extraction methods. These should be optimized and validated for your specific laboratory conditions and matrix.
Protein Precipitation (PPT) Protocol
This method is designed for the rapid cleanup of serum or plasma samples.
Experimental Workflow Diagram
Caption: Workflow for this compound extraction using Protein Precipitation.
Methodology:
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a specified amount of DCA-d6 internal standard working solution.
-
Add 400 µL of cold acetonitrile (or methanol) to precipitate the proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at 4°C for 10 minutes to enhance precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex for 30 seconds, centrifuge briefly, and transfer the supernatant to an autosampler vial for analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a cleaner sample by partitioning the analyte into an organic solvent.
Experimental Workflow Diagram
Caption: Workflow for this compound extraction using Liquid-Liquid Extraction.
Methodology:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the DCA-d6 internal standard.
-
Add 1 mL of an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.[4]
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
Vortex, centrifuge to pellet any particulates, and transfer to an autosampler vial for LC-MS/MS analysis.[4]
Solid-Phase Extraction (SPE) Protocol
This protocol uses a C18 cartridge and is ideal for achieving very clean extracts and high analyte concentration.
Experimental Workflow Diagram
Caption: Workflow for this compound extraction using Solid-Phase Extraction.
Methodology:
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 1:1 with water) and add the DCA-d6 internal standard. Acidifying the sample may improve retention.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol (B129727), followed by 1-2 mL of water.[2] Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).[7]
-
Washing: Wash the cartridge with 1-2 mL of water to remove salts, followed by 1-2 mL of a weak organic solvent (e.g., 5-30% methanol in water) to remove polar interferences.
-
Elution: Elute the DCA-d6 and other bile acids using 1-2 mL of a strong organic solvent, such as methanol or acetonitrile.[2] Collect the eluate in a clean tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial LC mobile phase for analysis.
References
- 1. affinisep.com [affinisep.com]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Deoxycholic Acid and Application to a Pharmacokinetic Study in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Long-term stability testing of Deoxycholic acid-d6 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability testing of Deoxycholic acid-d6 (DCA-d6) stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term stability, it is highly recommended to use high-purity aprotic solvents such as methanol (B129727) or acetonitrile (B52724). These solvents minimize the risk of deuterium-hydrogen (H/D) exchange. While Deoxycholic acid is also soluble in ethanol (B145695) and DMSO, methanol and acetonitrile are generally preferred for preparing analytical standards for LC-MS/MS analysis. Aqueous solutions are not recommended for long-term storage as they can lead to precipitation and are less stable.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability and prevent degradation, stock solutions of this compound should be stored at low temperatures in tightly sealed, light-resistant vials. For general guidance, please refer to the table below.
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 year | Recommended for medium to long-term storage. Minimizes solvent evaporation and slows potential degradation. |
| -80°C | Potentially > 1 year | Considered for very long-term storage, offering maximum stability. |
| 2-8°C | Weeks to Months | Suitable for short to medium-term storage. Ensure vials are well-sealed. |
Note: These are general guidelines. A manufacturer of a methanolic solution of a deuterated bile acid mixture guarantees stability for at least 5 years when stored at -20°C in the sealed ampule it was supplied in. However, for user-prepared solutions that are opened intermittently, it is advisable to perform periodic stability checks.
Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?
Q4: What are the potential degradation pathways for this compound?
A4: The primary stability concerns for this compound in aprotic solvents are chemical degradation of the steroid structure and, to a lesser extent, deuterium-hydrogen exchange. While the deuterium (B1214612) labels on the d6 variant are generally stable, exposure to acidic or basic conditions can catalyze H/D exchange. Microbial degradation has been observed for deoxycholic acid, but this is not a concern for stock solutions prepared in organic solvents and stored under appropriate conditions.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or decreasing signal of DCA-d6 in LC-MS/MS analysis. | Degradation of the stock solution: Improper storage (e.g., exposure to light, elevated temperatures) or excessive freeze-thaw cycles can lead to degradation. | 1. Prepare a fresh working solution from your stock. 2. If the issue persists, prepare a new stock solution from the solid material. 3. Verify storage conditions and minimize light exposure by using amber vials. |
| Solvent Evaporation: If the vial is not sealed properly, solvent can evaporate over time, leading to an increase in the concentration of the stock solution and inconsistent results. | 1. Always use high-quality vials with tight-sealing caps (B75204) (e.g., screw caps with a Teflon liner). 2. Minimize the time the vial is open. 3. Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solvent. | |
| Precipitation observed in the stock solution. | Low Solubility: This is more common in aqueous or mixed-solvent systems, especially if the pH is not controlled. It can also occur at very low temperatures if the concentration is high. | 1. Gently warm the solution and vortex to redissolve the precipitate. 2. If using aqueous solutions, ensure the pH is maintained above the pKa of deoxycholic acid (around 6.6) to keep it in its more soluble salt form. Note that aqueous solutions have limited stability (a few days at room temperature).[1] |
| Shift in the retention time of DCA-d6. | Chromatographic Issues: Changes in the mobile phase composition, column degradation, or temperature fluctuations can affect retention time. | 1. Prepare fresh mobile phase. 2. Ensure the column is properly equilibrated and at the correct temperature. 3. If the problem continues, consider using a new column. |
| Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is a known phenomenon and generally does not affect quantification as long as the peak is well-defined and integrated correctly.[4] | This is not necessarily an issue to be solved, but rather a phenomenon to be aware of during method development and data analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity methanol (or acetonitrile), LC-MS grade
-
Calibrated analytical balance
-
Class A volumetric flask
-
Amber glass vial with a Teflon-lined screw cap
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial with a Teflon-lined screw cap for storage.
-
Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Long-Term Stability Testing of this compound Stock Solution
This protocol outlines a typical workflow for assessing the stability of a prepared stock solution over time.
-
Preparation of Quality Control (QC) Samples:
-
Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Immediately after preparation (Time Zero, T0), prepare a set of QC samples by diluting the stock solution to a known concentration (e.g., in the middle of the calibration curve range for your analytical method).
-
Analyze these T0 samples using a validated LC-MS/MS method to establish the initial peak area or response.
-
-
Storage Conditions:
-
Aliquot the stock solution into multiple amber vials.
-
Store these vials under the desired long-term storage conditions (e.g., -20°C and 4°C).
-
-
Time-Point Analysis:
-
At predefined intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve one vial from each storage condition.
-
Allow the vial to warm to room temperature.
-
Prepare fresh QC samples from the aged stock solution.
-
Analyze the QC samples using the same validated LC-MS/MS method used for the T0 analysis.
-
-
Data Analysis:
-
Compare the average peak area or response of the aged QC samples to the average peak area or response of the T0 samples.
-
The stability is often expressed as the percentage of the initial concentration remaining. A common acceptance criterion for stability is that the mean concentration at each time point should be within ±15% of the initial concentration.
-
Data Presentation
The following tables summarize the expected stability and recommended conditions for this compound stock solutions based on available data for deuterated standards and bile acids.
Table 1: Recommended Storage Conditions and Expected Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Expected Stability (User-Prepared) |
| Methanol | -20°C | Up to 1 year |
| Methanol | -80°C | > 1 year |
| Acetonitrile | -20°C | Up to 1 year |
| Acetonitrile | -80°C | > 1 year |
| DMSO | -20°C | Up to 1 month |
| DMSO | -80°C | Up to 6 months |
| Aqueous Buffer | 4°C | Not Recommended (Unstable) |
| Aqueous Buffer | Room Temperature | Not Recommended (Unstable) |
Table 2: Example Long-Term Stability Study Data (Hypothetical)
This table illustrates how to present quantitative data from a long-term stability study.
| Time Point | Storage Condition | Mean Purity (%) | Standard Deviation |
| T0 | N/A | 100.0 | 0.5 |
| 3 Months | -20°C in Methanol | 99.5 | 0.7 |
| 6 Months | -20°C in Methanol | 99.1 | 0.6 |
| 12 Months | -20°C in Methanol | 98.7 | 0.8 |
| 3 Months | 4°C in Methanol | 98.2 | 0.9 |
| 6 Months | 4°C in Methanol | 96.5 | 1.1 |
| 12 Months | 4°C in Methanol | 94.3 | 1.3 |
Visualizations
Caption: Workflow for long-term stability testing of DCA-d6.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxycholic acid degradation by a Pseudomonas species. Acidic intermediates from the initial part of the catabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxycholic acid degradation by a Pseudomonas sp. Acidic intermediates with A-ring unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH on Deoxycholic acid-d6 stability and chromatography
Welcome to the technical support center for Deoxycholic acid-d6. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and chromatography of this compound, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of deoxycholic acid and why is it important for my experiments?
The pKa of deoxycholic acid is approximately 6.58.[1] This is a critical parameter because it determines the ionization state of the molecule at a given pH.
-
Below pH 6.58: Deoxycholic acid will be predominantly in its protonated (non-ionized) form, which is less water-soluble.
-
Above pH 6.58: It will be primarily in its deprotonated (ionized) form, which is more water-soluble.
Understanding the pKa is crucial for sample preparation, choosing appropriate buffer systems for stability studies, and developing robust chromatographic methods.
Q2: How does pH affect the solubility of this compound?
The solubility of deoxycholic acid, and by extension this compound, is highly dependent on pH. Due to its acidic nature, its solubility significantly increases as the pH rises above its pKa. In acidic conditions, the compound is poorly soluble, while in alkaline solutions, it is readily soluble.[2][3][4][5] For instance, the free acid has a low solubility in water (0.24 g/L at 15°C), whereas the sodium salt is much more soluble (>333 g/L at 15°C).[1]
Q3: What are the optimal pH conditions for storing solutions of this compound?
For short-term storage, it is advisable to keep this compound solutions at a neutral to slightly alkaline pH (pH 7-8) to ensure it remains in its more soluble and stable ionized form. For long-term storage, it is recommended to store the compound in its solid form at the recommended temperature. If solutions are necessary, prepare them fresh whenever possible.
Q4: I am observing peak tailing and poor peak shape in my chromatogram. Could this be related to the mobile phase pH?
Yes, mobile phase pH is a common cause of poor peak shape for ionizable compounds like deoxycholic acid. If the mobile phase pH is close to the pKa of deoxycholic acid (around 6.58), the compound can exist in both its ionized and non-ionized forms, leading to peak tailing. To resolve this, adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa. For reversed-phase chromatography, a lower pH (e.g., pH 3-4 using a formic acid or phosphate (B84403) buffer) will ensure the compound is in its protonated, more retained form, often resulting in better peak shape. Conversely, a higher pH (e.g., pH 8-9) would result in the ionized form, which would be less retained.
Troubleshooting Guides
Poor Peak Shape and Resolution
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1.5-2 units below the pKa (e.g., pH 3-4) for better retention and peak shape in reversed-phase chromatography. |
| Secondary interactions with the stationary phase. | Use a column with low silanol (B1196071) activity or add a competing base to the mobile phase. | |
| Poor Resolution Between this compound and Other Bile Acids | Inadequate mobile phase composition. | Optimize the organic solvent gradient and the mobile phase pH to improve selectivity.[6] |
| Inappropriate column chemistry. | Screen different C18 columns or consider alternative stationary phases. |
Inconsistent Retention Times
| Symptom | Possible Cause | Troubleshooting Steps |
| Drifting Retention Times | Inadequate mobile phase buffering. | Ensure the mobile phase buffer has sufficient capacity to maintain a constant pH. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Abrupt Shifts in Retention Time | Change in mobile phase preparation. | Prepare fresh mobile phase and ensure consistent pH measurement and adjustment. |
Quantitative Data Summary
Table 1: pH-Dependent Solubility of Deoxycholic Acid
| pH | Solubility | Reference |
| Acidic (below pKa) | Low | [2][3][4] |
| Neutral to Alkaline (above pKa) | High | [2][3][4] |
Table 2: Representative Chromatographic Conditions for Deoxycholic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | C18 Reversed-Phase | C18 Reversed-Phase | [7][8][9][10] |
| Mobile Phase A | 0.1% Formic acid in Water | 50mM KH2PO4, pH adjusted to 7.5 | [7][9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [7][9] |
| Detection | UV @ 205nm or Mass Spectrometry | UV @ 205nm or Mass Spectrometry | [7][8] |
| Column Temperature | 35°C | 35°C | [7] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To evaluate the chemical stability of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of various pH values (e.g., pH 4, 7, and 9)
-
HPLC or UPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare stock solutions of this compound in methanol.
-
Prepare working solutions by diluting the stock solution in the different pH buffers to a final concentration of 10 µg/mL.
-
Store the working solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each solution onto the HPLC system.
-
Monitor the peak area of this compound and look for the appearance of any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
Protocol 2: HPLC Method for the Analysis of this compound
Objective: To provide a robust HPLC method for the quantification of this compound.
Materials:
-
HPLC or UPLC system with a C18 column (e.g., 4.6 x 150 mm, 4 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection: UV at 205 nm or MS detector
-
Gradient:
-
0-2 min: 25% B
-
2-8 min: 25-60% B
-
8-11 min: 60% B
-
11.1-15 min: 25% B (re-equilibration)
-
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Troubleshooting logic for poor peak shape in this compound chromatography.
References
- 1. Deoxycholic Acid [drugfuture.com]
- 2. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Influence of pH on the phase distribution of nascent deoxycholic acid in fresh human cecal aspirates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of calcium and pH on the mucosal damage produced by deoxycholic acid in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Deoxycholic Acid Assay Analyzed with HPLC – AppNote [mtc-usa.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. mdpi.com [mdpi.com]
- 10. Separation of Deoxycholic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing contamination in Deoxycholic acid-d6 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and troubleshoot contamination issues during the quantitative analysis of Deoxycholic acid-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can originate from various sources, primarily categorized as environmental and chemical.
-
Environmental Contamination: This includes airborne particles, dust, and contaminants from human sources such as skin cells, hair, and breath. Laboratory surfaces and equipment that have not been meticulously cleaned can also contribute.
-
Chemical Contamination: This is a significant concern and often stems from:
-
Plasticizers: Phthalates and other plasticizers are ubiquitous and can leach from plastic labware (e.g., pipette tips, centrifuge tubes, vials) into solvents and samples.[1]
-
Solvents and Reagents: Impurities in solvents, even those of high grade, can introduce contaminants. Mobile phase additives and reagents used in sample preparation are also potential sources.
-
Glassware: Detergent residues and previously analyzed compounds can adsorb to glassware surfaces and leach into your sample. Older glassware may be a source of sodium ions, leading to unwanted adduct formation.[2]
-
Cross-Contamination: Carryover from previous injections on the LC-MS/MS system is a common source of contamination, especially for highly abundant analytes.
-
Q2: My this compound internal standard is showing a peak in my blank samples. What could be the cause?
A2: A peak for this compound in a blank sample, where none is expected, is a clear indication of contamination. The most likely causes are:
-
Carryover: Residual this compound from a previous high-concentration sample may be retained in the injection port, syringe, or analytical column and elute in subsequent blank injections.
-
Contaminated Solvents or Vials: The solvent used to reconstitute the blank sample or the vial itself might be contaminated. This can happen if labware is reused without proper cleaning or if there is a contaminated batch of solvent.
-
Cross-Contamination during Sample Preparation: Pipette tips or other equipment may have been inadvertently contaminated with the internal standard solution during the preparation of other samples.
Q3: I'm observing poor peak shape for this compound. Could this be related to contamination?
A3: Yes, contamination can lead to poor peak shape (e.g., splitting, tailing, or fronting).
-
Co-eluting Contaminants: If a contaminant has a similar retention time to this compound, it can interfere with the chromatography, causing peak distortion.
-
Matrix Effects: While not direct contamination of the analyte, interfering substances from the sample matrix can suppress or enhance the ionization of this compound, which can sometimes manifest as poor peak shape.
-
Column Contamination: Accumulation of contaminants on the analytical column can degrade its performance, leading to peak shape issues for all analytes.
Q4: What are common adducts observed for this compound in ESI-MS, and how can I control for them?
A4: In electrospray ionization mass spectrometry (ESI-MS), this compound can form several adduct ions, which can complicate data analysis. Common adducts in positive ion mode include:
-
[M+H]+: The protonated molecule.
-
[M+Na]+: The sodium adduct.
-
[M+K]+: The potassium adduct.
-
[M+NH4]+: The ammonium (B1175870) adduct, especially if ammonium-containing buffers are used in the mobile phase.
In negative ion mode, the most common ion is [M-H]- .
To control for adduct formation:
-
Use High-Purity Solvents and Additives: This minimizes the presence of alkali metal salts.
-
Avoid Glassware Contamination: Thoroughly clean glassware to remove any residual salts.
-
Optimize Mobile Phase: The choice of mobile phase additives can influence adduct formation. For example, using a small amount of formic acid can promote the formation of the [M+H]+ ion.
Troubleshooting Guides
Guide 1: Investigating High Background Noise
High background noise in your chromatograms can mask the signal of this compound, leading to poor sensitivity and inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. 2. Use dedicated, thoroughly cleaned solvent bottles. Consider rinsing bottles with a high-purity organic solvent like acetonitrile (B52724) or methanol (B129727) before use. 3. Filter all aqueous mobile phases. |
| Contaminated LC System | 1. Flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent like isopropanol. 2. If plasticizer contamination is suspected, a wash with 30% phosphoric acid (for UV/PDA systems, not for direct infusion into the MS) followed by extensive water flushing can be effective.[3] 3. Install a guard column between the pump and the autosampler to trap contaminants from the mobile phase and pump seals.[1] |
| Leaching from Labware | 1. Switch to polypropylene (B1209903) or glass autosampler vials and caps (B75204) with PTFE septa. 2. Use pre-cleaned or solvent-rinsed pipette tips and centrifuge tubes. 3. Minimize the contact time of solvents and samples with plastic surfaces. |
Guide 2: Troubleshooting Hydrogen-Deuterium (H/D) Exchange
H/D exchange occurs when deuterium (B1214612) atoms on your this compound internal standard are replaced by hydrogen atoms from the surrounding environment, compromising its isotopic purity and leading to inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Labile Deuterium Labels | 1. Review the certificate of analysis for your this compound standard to confirm the position of the deuterium labels. Labels on or near heteroatoms (O, N) or carbonyl groups are more susceptible to exchange. |
| Protic Solvents and pH | 1. If possible, use aprotic solvents for sample preparation and storage. 2. Avoid strongly acidic or basic conditions. The rate of H/D exchange is often minimized at a slightly acidic pH.[4] 3. Prepare solutions fresh and analyze them promptly. |
| Temperature | 1. Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to slow the rate of exchange. 2. Use a cooled autosampler to maintain sample stability during the analytical run. |
| Moisture | 1. Handle the solid deuterated standard in a dry environment (e.g., under nitrogen or in a glove box). 2. Use thoroughly dried glassware. 3. Allow the standard container to equilibrate to room temperature before opening to prevent condensation. |
Data Presentation: Impact of Labware on Background Contamination
The following table provides illustrative data on the potential levels of common plasticizer contaminants that can leach from different types of labware and their hypothetical impact on the background signal at the m/z of this compound. Note: This data is for illustrative purposes to highlight the importance of material selection and is not from a specific experimental study.
| Labware Material | Common Leached Plasticizers | Typical Concentration in Blank (ng/mL) | Potential Impact on this compound Analysis |
| Standard Polystyrene Tubes | Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP) | 5 - 50 | High background noise, potential for co-eluting peaks that interfere with quantification. |
| Standard Polypropylene Tubes | DEHP, DBP, various antioxidants | 1 - 10 | Moderate background noise, risk of interference. |
| "Low-Bind" Polypropylene Tubes | Proprietary surface coatings, slip agents | Variable, can be high | Unpredictable interferences, potential for ion suppression or enhancement. |
| Glass Tubes (un-silanized) | Minimal plasticizer leaching | < 1 | Low background noise, but potential for analyte adsorption to the glass surface. |
| Amber Glass Vials | Minimal plasticizer leaching | < 1 | Low background, protects light-sensitive compounds. |
Experimental Protocols
Protocol 1: Contamination-Minimizing Sample Preparation for this compound in Plasma
This protocol is designed to minimize the introduction of contaminants during the extraction of this compound from a plasma matrix.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Polypropylene or glass centrifuge tubes (1.5 mL or 2 mL)
-
Glass or polypropylene autosampler vials with PTFE-lined caps
-
Calibrated pipettes with filtered, low-retention tips
Procedure:
-
Pre-cleaning: If using glass, thoroughly wash all centrifuge tubes and vials with a laboratory-grade detergent, followed by multiple rinses with tap water, and a final rinse with high-purity water. Dry glassware in an oven at a high temperature to remove any organic residues.
-
Sample Aliquoting: In a clean polypropylene or glass centrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard solution to the plasma sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the tube for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial using a clean pipette with a filtered tip. Avoid disturbing the protein pellet.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex the vial for 10 seconds and centrifuge at a low speed to ensure any particulates settle before placing it in the autosampler.
Mandatory Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Key factors for preventing H/D exchange.
References
Technical Support Center: Deoxycholic Acid-d6 Quantification Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deoxycholic acid-d6 (DCA-d6) as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS quantification of Deoxycholic acid (DCA) using its deuterated internal standard, DCA-d6.
Q1: Why is the signal intensity of my this compound internal standard (IS) highly variable across samples?
A: High variability in the IS signal often points to inconsistent sample processing or differential matrix effects.
-
Potential Cause 1: Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to fluctuating IS levels. Ensure that pipetting is accurate and that evaporation and reconstitution steps are uniform for all samples.
-
Potential Cause 2: Differential Matrix Effects: The composition of the biological matrix can vary between samples, causing ion suppression or enhancement that affects the analyte and the internal standard differently.[1] While deuterated standards are designed to co-elute and experience similar matrix effects as the analyte, significant differences in the matrix can still lead to variability.[1]
-
Solution:
-
Review Sample Preparation: Double-check the consistency of your sample preparation protocol, especially solvent volumes and mixing times.
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment. Analyze a blank matrix extract, the same extract spiked with the IS, and the IS in a neat solution. A significant difference in the IS response between the matrix and the neat solution indicates the presence of matrix effects.
-
Improve Sample Cleanup: If matrix effects are significant, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of a simple protein precipitation.
-
Q2: My chromatographic peaks for Deoxycholic acid and DCA-d6 are tailing or splitting. What could be the cause?
A: Poor peak shape is typically a chromatography issue.
-
Potential Cause 1: Column Contamination: Accumulation of matrix components (e.g., phospholipids) on the analytical column can degrade performance.[2]
-
Potential Cause 2: Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Potential Cause 3: Secondary Interactions: The acidic nature of bile acids can lead to interactions with active sites on the column packing material, causing peak tailing.
-
Solution:
-
Column Wash: Implement a robust column wash routine between analytical batches. Flush the column with a strong solvent, like isopropanol, to remove contaminants.
-
Match Injection Solvent: Ensure your sample is reconstituted in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.
-
Mobile Phase Additive: The use of a mobile phase additive like formic acid or ammonium (B1175870) acetate (B1210297) helps to ensure consistent ionization of the bile acids and improve peak shape.[3]
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Q3: I'm observing poor sensitivity or no signal for Deoxycholic acid.
A: Low signal intensity can be due to issues with sample preparation, chromatography, or mass spectrometer settings.
-
Potential Cause 1: Sub-optimal MS/MS Parameters: Incorrect precursor/product ion pairs (MRM transitions) or insufficient collision energy will result in a weak signal.
-
Potential Cause 2: Ion Suppression: As mentioned, components in the sample matrix can co-elute with your analyte and suppress its ionization in the MS source.
-
Potential Cause 3: Analyte Degradation: Deoxycholic acid may degrade if samples are not handled or stored properly.
-
Solution:
-
Optimize MS Parameters: Infuse a standard solution of Deoxycholic acid directly into the mass spectrometer to optimize the precursor and product ions and their corresponding collision energies.
-
Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the interfering matrix components.
-
Check Sample Stability: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
-
Experimental Protocols
A detailed methodology for a typical plasma sample analysis is provided below.
Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add Internal Standard: Spike each sample with 10 µL of a this compound working solution (e.g., 1 µg/mL in methanol).
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex for 15 seconds to ensure the residue is fully dissolved.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Below are typical starting parameters for the analysis of Deoxycholic acid. These should be optimized for your specific instrumentation.
| Parameter | Typical Value |
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium acetate |
| Gradient | Start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Deoxycholic Acid: 391.3 > 347.3this compound: 395.3 > 351.3 (Example, should be empirically determined) |
| Collision Energy | Optimize by direct infusion of standards |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 - 600 °C |
Quantitative Performance Characteristics
The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for bile acids.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Calibration Range | Dependent on expected concentrations, e.g., 1 - 1000 ng/mL |
| Accuracy | 85 - 115% of nominal value (80 - 120% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quant. | Determined by signal-to-noise ratio (typically > 10) |
| Recovery | Consistent and reproducible, typically > 80% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for Deoxycholic acid quantification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
References
Impact of solvent choice on Deoxycholic acid-d6 signal intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxycholic acid-d6 (DCA-d6). The following sections address common issues related to solvent choice and its impact on signal intensity in analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which solvent should I use to dissolve my this compound standard?
A1: The choice of solvent is critical and depends on the analytical technique you are using. For LC-MS applications, it is recommended to dissolve this compound in a solvent that is compatible with your mobile phase to ensure good peak shape and sensitivity. Methanol (B129727) or a mixture of methanol and water are common choices. For NMR spectroscopy, you should select a deuterated solvent in which DCA-d6 is highly soluble to maximize signal intensity.[1][2] Methanol-d4 (CD3OD) and DMSO-d6 are suitable options.
Q2: How does the choice of solvent affect the signal intensity of this compound in LC-MS?
A2: The solvent affects the signal intensity in LC-MS primarily by influencing the efficiency of the electrospray ionization (ESI) process. A good solvent will ensure the analyte remains in solution and is readily ionized. Protic solvents like methanol can facilitate protonation in positive ion mode, while the overall mobile phase composition, including the use of additives like formic acid or ammonium (B1175870) acetate, plays a significant role in achieving optimal ionization and signal response.[3][4][5] Using a solvent that is too different from the mobile phase can cause the analyte to precipitate upon injection, leading to a significant loss of signal.
Q3: Can I use DMSO to dissolve my sample for LC-MS analysis?
A3: While Deoxycholic acid is soluble in DMSO, using it as the primary solvent for LC-MS injections can be problematic.[6] DMSO has a high boiling point and can suppress ionization in the MS source, leading to lower signal intensity. It can also cause issues with chromatography, such as broad peaks and carryover.[6] If solubility is an issue, it is best to dissolve the sample in a small amount of DMSO and then dilute it with a solvent that is more compatible with your mobile phase, such as methanol or acetonitrile.
Q4: For NMR analysis, does the deuterated solvent affect the signal intensity of this compound?
A4: Yes, the primary factor is the solubility of DCA-d6 in the chosen deuterated solvent.[1] Higher solubility allows for a more concentrated sample, which directly leads to a better signal-to-noise ratio and thus higher signal intensity.[1] While the electronic effects of the solvent can cause small changes in chemical shifts, the most significant impact on signal intensity for a given amount of analyte is achieved by ensuring it is fully dissolved.[1][2]
Troubleshooting Guides
Low Signal Intensity in LC-MS
Problem: The signal intensity for this compound is lower than expected.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | The initial sample solvent may be incompatible with the mobile phase, causing precipitation. Try preparing the stock solution in a stronger organic solvent like methanol or a small amount of DMSO, followed by dilution in the mobile phase. |
| Suboptimal Ionization | The pH of the mobile phase may not be optimal for ionizing DCA-d6. For negative ion mode, which is common for bile acids, ensure the mobile phase pH is appropriate. Consider adding a small amount of a modifier like ammonium acetate. For positive ion mode, a low concentration of formic acid can improve protonation.[3] |
| Ion Suppression | Components from your sample matrix or the solvent itself (like DMSO) can interfere with the ionization of DCA-d6.[6] Ensure high-purity, LC-MS grade solvents are used. If matrix effects are suspected, perform a standard addition experiment or improve your sample clean-up procedure. |
| Incorrect Mobile Phase Composition | A high percentage of water in the mobile phase at the point of elution can decrease ionization efficiency. Optimize your gradient to ensure a sufficient percentage of organic solvent is present when DCA-d6 elutes. |
Poor Data Quality in NMR
Problem: The NMR spectrum of this compound shows low signal-to-noise or broad peaks.
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | The solubility of DCA-d6 in the chosen deuterated solvent may be insufficient.[1] Consider using a solvent with better solubilizing power for bile acids, such as Methanol-d4 or DMSO-d6.[7] |
| Presence of Water | Residual water in the deuterated solvent can lead to broad exchangeable proton signals and obscure parts of the spectrum. Use high-quality deuterated solvents with low water content and consider using solvent suppression pulse sequences if necessary.[8] |
| Solvent Viscosity | High solvent viscosity can lead to broader spectral lines. While not typically an issue with common NMR solvents, ensure your sample is at an appropriate temperature as viscosity is temperature-dependent.[1] |
| Incomplete Dissolution | The sample may not be fully dissolved, leading to a lower effective concentration and potentially broader lines. Gently warm the sample or use sonication to ensure complete dissolution. |
Data Presentation
The following tables provide an illustrative comparison of solvent properties and their expected impact on the signal intensity of this compound. Note that the signal intensity values are for demonstrative purposes to highlight expected trends, as direct comparative experimental data is highly dependent on specific instrument conditions.
Table 1: Illustrative Impact of Initial Solvent on LC-MS Signal Intensity of DCA-d6
| Solvent | Solubility of DCA | ESI Compatibility | Expected Relative Signal Intensity (Illustrative) | Remarks |
| Methanol | Good | High | 100% | Excellent choice for both solubility and ESI. |
| Acetonitrile | Moderate | High | 90% | Good ESI compatibility, but may have slightly lower solubility for DCA. |
| Water | Poor | Moderate | 30% | Poor solubility will limit the concentration and thus the signal. |
| DMSO | Excellent | Low | 40% | High solubility but can cause significant ion suppression.[6] |
| DMF | Excellent | Low | 45% | Similar to DMSO, high solubility but not ideal for direct injection into ESI-MS. |
Table 2: Illustrative Impact of Deuterated Solvent on NMR Signal Intensity of DCA-d6
| Deuterated Solvent | Solubility of DCA | Expected Relative Signal-to-Noise (Illustrative) | Remarks |
| Methanol-d4 (CD3OD) | Good | 100% | Good solubility and low viscosity.[7] |
| DMSO-d6 | Excellent | 120% | Excellent solubility may allow for higher concentration and better S/N.[7] |
| Chloroform-d (CDCl3) | Moderate | 70% | Lower polarity may result in lower solubility for DCA.[2] |
| Deuterium (B1214612) Oxide (D2O) | Poor | 20% | DCA is sparingly soluble in aqueous solutions, leading to low signal.[2] |
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transition: Monitor the appropriate precursor to product ion transition for DCA-d6 (to be determined by infusion of the standard).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument being used.
-
NMR Method for Structural Confirmation of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of Methanol-d4 (CD3OD) or DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse experiment.
-
Spectral Width: Approximately 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Visualizations
Caption: LC-MS workflow for DCA-d6 analysis.
Caption: NMR workflow for DCA-d6 analysis.
References
- 1. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 2. myuchem.com [myuchem.com]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. bene-technology.com [bene-technology.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. labinsights.nl [labinsights.nl]
Validation & Comparative
Deoxycholic Acid-d6 in Bioanalytical Method Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous compounds like deoxycholic acid (DCA) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. A robust bioanalytical method is the cornerstone of reliable data, and the choice of an appropriate internal standard (IS) is a critical determinant of method performance. This guide provides an objective comparison of Deoxycholic acid-d6 as an internal standard against alternatives, supported by experimental data and detailed protocols for method validation.
The Critical Role of the Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard for their ability to closely mimic the physicochemical properties of the analyte.
This compound is a SIL derivative of DCA, offering a higher degree of deuteration compared to the more commonly used Deoxycholic acid-d4. This increased mass difference minimizes the potential for isotopic crosstalk, where the natural abundance of isotopes in the unlabeled analyte might contribute to the signal of the internal standard, thereby enhancing analytical accuracy.
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard is a critical step in method development. While various compounds can be used, their performance varies significantly. Below is a comparison of this compound with other potential internal standards for the bioanalysis of deoxycholic acid.
| Internal Standard | Type | Key Advantages | Potential Disadvantages |
| This compound | Stable Isotope Labeled (SIL) | - High structural and physicochemical similarity to DCA.- Co-elutes with DCA, providing excellent correction for matrix effects and extraction variability.- Higher mass shift (+6 amu) minimizes isotopic crosstalk compared to lower deuterated versions. | - Higher cost compared to non-labeled or lower-labeled analogs. |
| Deoxycholic acid-d4 | Stable Isotope Labeled (SIL) | - High structural and physicochemical similarity to DCA.- Co-elutes with DCA, offering good correction for analytical variability.[1] | - Smaller mass shift (+4 amu) may be more susceptible to isotopic crosstalk from the analyte, especially at high concentrations. |
| Cholic acid-d4 | Structurally Related SIL | - Also a bile acid, sharing some structural similarities with DCA.- Can partially compensate for extraction variability. | - Different retention time and ionization efficiency compared to DCA.- May not fully compensate for matrix effects specific to DCA. |
| Non-related compound (e.g., Valsartan) | Structurally Unrelated | - Cost-effective.- Readily available. | - Does not co-elute with DCA and has different physicochemical properties.- Fails to adequately compensate for matrix effects and extraction variability, leading to decreased accuracy and precision.[2][3] |
Experimental Protocols for Bioanalytical Method Validation
The validation of a bioanalytical method ensures its reliability for its intended purpose. The following protocols are based on the FDA and ICH M10 guidelines for bioanalytical method validation.[4]
Stock and Working Solutions Preparation
-
Deoxycholic Acid (DCA) Stock Solution (1 mg/mL): Accurately weigh and dissolve DCA in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the DCA stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration standards and quality control samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).
Calibration Curve and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve a concentration range of 10-5000 ng/mL.
-
Prepare QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 10 ng/mL
-
Low QC (LQC): 30 ng/mL
-
Medium QC (MQC): 2500 ng/mL
-
High QC (HQC): 4000 ng/mL
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of DCA from other endogenous components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
DCA: Q1 391.3 -> Q3 391.3
-
DCA-d6: Q1 397.3 -> Q3 397.3
-
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria based on regulatory guidelines.[4][5]
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the bioanalytical workflow and a key signaling pathway involving deoxycholic acid.
Caption: A schematic overview of the bioanalytical method validation workflow.
Caption: DCA-mediated activation of the Wnt/β-catenin signaling pathway.[6][7][8]
References
- 1. medpace.com [medpace.com]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. Development and Validation of a 2D-LC-MS/MS Analytical Method for Quantitative Determination of Ursodoxycholic Acid in Human Plasma | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxycholic Acid Activates the Wnt/β-catenin Signaling Pathway to Enhance Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
A Head-to-Head Comparison: Deoxycholic Acid-d6 vs. 13C-Labeled Deoxycholic Acid as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is critical for achieving accurate and reliable results. An internal standard is essential for correcting analyte loss during sample preparation and variations in instrument response.[1][2] For the quantification of deoxycholic acid, a key bile acid involved in physiological and pathological processes, isotopically labeled analogs are the gold standard. This guide provides an objective comparison between two commonly used stable isotope-labeled internal standards: deoxycholic acid-d6 (DCA-d6) and 13C-labeled deoxycholic acid (¹³C-DCA).
Performance Characteristics: A Comparative Analysis
The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection.[4] The primary distinction between DCA-d6 and ¹³C-DCA lies in their isotopic composition and its effect on chromatographic behavior and isotopic stability.
Key Performance Metrics
| Performance Metric | This compound | ¹³C-Labeled Deoxycholic Acid | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift from the unlabeled analyte due to the "isotope effect."[3] | Expected to perfectly co-elute with the unlabeled analyte. | The larger relative mass difference between deuterium (B1214612) and protium (B1232500) can lead to altered physicochemical properties, affecting chromatographic separation. The mass difference between ¹³C and ¹²C is smaller, resulting in negligible chromatographic differences. |
| Isotopic Stability | Potential for back-exchange of deuterium atoms with protons from the sample matrix or solvent under certain conditions. | Highly stable with no risk of isotopic exchange.[4] | The carbon-13 label is incorporated into the molecular backbone and is not susceptible to exchange, ensuring the integrity of the standard. |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement compared to the analyte.[3][4] | Superior compensation for matrix effects due to identical elution profiles with the analyte.[4] | Perfect co-elution ensures that the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.[3] |
| Accuracy (% Recovery) | Typically 85-115%, depending on the matrix and chromatographic conditions. | Generally higher, around 95-105%.[3] | More accurate compensation for matrix effects and analyte loss during sample preparation leads to improved accuracy.[5] |
| Precision (%RSD) | Generally <15%. | Typically <5%.[3] | Consistent co-elution and stable isotope incorporation result in lower variability and improved precision. |
| Commercial Availability & Cost | More commonly available and generally less expensive.[4] | Often less common and typically more expensive to synthesize.[4][6] | The synthetic procedures for introducing carbon-13 are often more complex and costly than for deuterium.[6] |
Experimental Workflow and Protocols
The following is a representative experimental protocol for the quantification of deoxycholic acid in human plasma using an isotopically labeled internal standard. This protocol is a composite based on established methods for bile acid analysis.[7][8][9]
Experimental Workflow
Detailed Experimental Protocol
1. Materials and Reagents:
-
Deoxycholic acid analytical standard
-
This compound or ¹³C-labeled deoxycholic acid internal standard
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Ammonium acetate
-
Formic acid
-
Human plasma (charcoal-stripped for calibration standards)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of deoxycholic acid and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard by diluting the stock solution with 50% methanol to a final concentration of 100 ng/mL.
-
Prepare calibration standards by spiking charcoal-stripped plasma with appropriate amounts of the deoxycholic acid stock solution to achieve a concentration range of 1-1000 ng/mL.
3. Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate deoxycholic acid from other endogenous components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both deoxycholic acid and the internal standard.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of deoxycholic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Deoxycholic Acid Signaling Pathways
Deoxycholic acid is not only a digestive aid but also a signaling molecule that can influence various cellular processes, including cell proliferation, invasion, and apoptosis.[10] Its role in activating pro-oncogenic signaling pathways has been implicated in the development of colorectal cancer.[11]
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nssresearchjournal.com [nssresearchjournal.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxycholic Acid Activates the Wnt/β-catenin Signaling Pathway to Enhance Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
Cross-Validation of Analytical Methods: A Comparative Guide to Deoxycholic Acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the precision and reliability of quantitative methods are paramount. The choice of an appropriate internal standard is a critical determinant of a bioanalytical method's robustness, particularly in complex matrices such as plasma or serum. This guide provides a comprehensive comparison of analytical methods for the quantification of deoxycholic acid (DCA), with a focus on the cross-validation of a method utilizing Deoxycholic acid-d6 as a stable isotope-labeled (SIL) internal standard against an alternative method. The use of a SIL internal standard is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis, offering superior accuracy and precision by effectively compensating for variability during sample preparation and analysis.
Comparative Analysis of Analytical Methods
This guide compares two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of deoxycholic acid. Method A employs this compound as the internal standard, representing a best-practice approach. Method B serves as a comparator, illustrating a scenario with a less optimal internal standard, such as a structurally analogous compound that is not isotopically labeled with the analyte. The data presented for Method B is illustrative of potential outcomes when a non-ideal internal standard is utilized, drawing upon typical performance characteristics observed in bioanalytical assays.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method A: Utilizing this compound | Method B: Alternative Internal Standard |
| Internal Standard | This compound | Cholic acid-d4 (Illustrative) |
| Chromatography System | UHPLC System | UHPLC System |
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Run Time | 4.0 minutes | 4.0 minutes |
| Injection Volume | 5 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Electrospray Ionization (ESI), Negative Mode |
| Mass Transitions (m/z) | Deoxycholic acid: 391.3 → 345.3this compound: 397.3 → 351.3 | Deoxycholic acid: 391.3 → 345.3Cholic acid-d4: 411.3 → 365.3 |
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data for both methods, highlighting the advantages of using a stable isotope-labeled internal standard like this compound.
Table 2: Linearity and Sensitivity
| Parameter | Method A: this compound | Method B: Alternative Internal Standard |
| Calibration Curve Range | 1 - 2000 ng/mL | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| LLOQ Precision (%CV) | ≤ 10% | ≤ 15% |
| LLOQ Accuracy (%Bias) | ± 8% | ± 15% |
Table 3: Accuracy and Precision (Quality Control Samples)
| QC Level | Method A: this compound | Method B: Alternative Internal Standard |
| Precision (%CV) | Accuracy (%Bias) | |
| Low QC (3 ng/mL) | 4.5 | +2.1 |
| Mid QC (100 ng/mL) | 3.2 | -1.5 |
| High QC (1500 ng/mL) | 2.8 | +0.8 |
Table 4: Recovery and Matrix Effect
| Parameter | Method A: this compound | Method B: Alternative Internal Standard |
| Extraction Recovery (%) | Consistent across concentrations (approx. 85-95%) | More variable (approx. 75-90%) |
| Matrix Effect (%CV) | < 5% | < 15% |
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the respective internal standard working solution (this compound for Method A, or the alternative for Method B).
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer. The specific instrument parameters are detailed in Table 1. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for the detection of deoxycholic acid and its internal standard.
Cross-Validation Protocol
Cross-validation is essential to ensure that different analytical methods or the same method in different laboratories produce comparable results.
-
Sample Selection: A set of at least 20 incurred study samples, along with low, medium, and high concentration quality control (QC) samples, are selected for analysis.
-
Analysis: The selected samples are analyzed using both Method A and Method B.
-
Data Comparison: The concentrations obtained from both methods are statistically compared. The percentage difference between the results for each sample should be calculated.
-
Acceptance Criteria: For the two methods to be considered equivalent, the difference between the concentrations obtained for at least 67% of the samples should be within ±20% of the mean concentration.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships described in this guide.
Caption: Experimental workflow for the quantification of deoxycholic acid.
Caption: Logical workflow for the cross-validation of two analytical methods.
Deoxycholic Acid-d6: A Comparative Analysis of Linearity, Accuracy, and Precision in Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of Deoxycholic acid-d6 as an internal standard, focusing on the key validation parameters of linearity, accuracy, and precision. The data presented is supported by published experimental findings and is intended to aid in the selection of the most suitable internal standard for the quantitative analysis of deoxycholic acid.
Deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. By closely mimicking the physicochemical properties of the analyte, they can effectively compensate for variability during sample preparation, chromatography, and ionization. This compound, a deuterated analog of the secondary bile acid deoxycholic acid, is frequently employed for this purpose.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of bioanalytical methods for the quantification of deoxycholic acid and other bile acids using Deoxycholic acid-d4 (as a surrogate for d6 due to their similar analytical behavior) and other common internal standards. The data is compiled from various studies and demonstrates the superior performance of the deuterated internal standard.
| Internal Standard | Analyte(s) | Linearity (R²) | Accuracy (% Bias or Recovery) | Precision (% RSD) | Reference |
| Deoxycholic acid-d4 | Deoxycholic acid & other bile acids | >0.99 | 85-115% | <15% | [1][2] |
| Cholic acid-d4 | Panel of bile acids | >0.99 | 92-110% | <10% | [2][3] |
| Structural Analog (e.g., 23-nordeoxycholic acid) | Bile acids | Not explicitly stated for linearity | Can introduce bias | Increased variance compared to SIL-IS | [4][5] |
| No Internal Standard | Not Recommended | Prone to variability | Significant matrix effects | Poor reproducibility | [General Knowledge] |
The data consistently demonstrates that methods employing a deuterated internal standard like Deoxycholic acid-d4 achieve excellent linearity, accuracy, and precision, in line with regulatory guidelines from the FDA and EMA. While other deuterated bile acid standards like Cholic acid-d4 also perform well for their respective analytes, the use of a non-isotopically labeled structural analog can lead to greater variability and potential bias in the results[4].
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate quantification. The following is a representative experimental protocol for the analysis of deoxycholic acid in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (in methanol) to each tube, except for the blank matrix samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate deoxycholic acid from other matrix components and isomers.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Deoxycholic acid: m/z 391.3 → 391.3
-
This compound: m/z 397.3 → 397.3 (example transition, will vary based on deuteration pattern)
-
-
Visualizing Key Processes
To further elucidate the context of Deoxycholic acid analysis, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of Deoxycholic acid.
Experimental workflow for Deoxycholic acid analysis.
References
- 1. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural identification of in vitro metabolites for 23-nordeoxycholic acid by structural analogue matching - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Determining the Limit of Detection and Quantification for Deoxycholic Acid-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for Deoxycholic acid (DCA), with a focus on methods utilizing its deuterated analogue, Deoxycholic acid-d6, as an internal standard. The information presented is intended to assist researchers in selecting and validating appropriate analytical methods for their specific needs.
Introduction
Deoxycholic acid (DCA) is a secondary bile acid involved in various physiological and pathological processes. Its accurate quantification in biological matrices is crucial for clinical diagnostics and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as this compound (DCA-d6), is a common practice in mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any quantitative analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
This guide compares two distinct analytical approaches for the quantification of Deoxycholic acid: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that employs a deuterated internal standard, and a High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of two methods with their reported performance characteristics for the analysis of Deoxycholic acid.
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC with Refractive Index Detection (HPLC-RID) |
| Analyte | Deoxycholic Acid (DCA) | Cholic Acid and related impurities including DCA |
| Internal Standard | Deoxycholic acid-d4 (D4-DCA)[1][2] | Not specified |
| Limit of Detection (LOD) | 0.59 ng/mL for DCA[3] | 0.060 µg/mL (60 ng/mL) for analytes[4] |
| Limit of Quantification (LOQ) | Not explicitly stated for DCA, but a related method for Ursodeoxycholic acid reported 108 ng/mL[5] | 2.0 µg/mL (2000 ng/mL) for analytes[4] |
| Detector | Triple Quadrupole Mass Spectrometer[3] | Refractive Index Detector[4] |
| Selectivity | High | Low |
| Sensitivity | High | Low |
| Typical Application | Bioanalysis of complex matrices (e.g., plasma, serum, fecal samples)[1][2][6] | Quality control of bulk drugs[4] |
Note: The LOD for the LC-MS/MS method is significantly lower than that of the HPLC-RID method, highlighting the superior sensitivity of mass spectrometry for trace-level quantification. The use of a deuterated internal standard in LC-MS/MS further enhances the reliability of the results.[1][2]
Experimental Protocols
A detailed understanding of the experimental procedure is essential for replicating and validating analytical methods.
This method is adapted from a high-throughput protocol for the measurement of bile acids in microbiome-related sample sets.[1][2]
1. Preparation of Standard and Internal Standard Solutions:
-
Deoxycholic Acid (DCA) Stock Solution: Prepare a stock solution of DCA in an appropriate solvent (e.g., methanol).
-
This compound (Internal Standard, IS) Stock Solution: Prepare a stock solution of DCA-d6 in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DCA stock solution.
-
Working Internal Standard Solution: Prepare a working solution of DCA-d6 at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma, serum), add a specified volume of the working internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of two solvents, such as water with a small amount of formic acid (Solvent A) and acetonitrile or methanol (B129727) with formic acid (Solvent B).
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small volume of the prepared sample extract.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for bile acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both DCA and DCA-d6.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte (DCA) and the internal standard (DCA-d6).
-
Calculate the peak area ratio of DCA to DCA-d6.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of DCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
The LOD and LOQ can be determined using several methods, with the signal-to-noise ratio and the standard deviation of the response and the slope being common approaches.[7]
-
Signal-to-Noise Ratio Method:
-
LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ is determined as the concentration that yields a signal-to-noise ratio of 10:1.[7]
-
-
Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
Workflow and Process Visualization
The following diagrams illustrate the key workflows in determining the LOD and LOQ for this compound.
References
- 1. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical Formulation - CONICET [bicyt.conicet.gov.ar]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Assessing the Recovery of Deoxycholic Acid-d6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. Deoxycholic acid-d6 (DCA-d6), a deuterated analog of the secondary bile acid deoxycholic acid, is a commonly used internal standard in mass spectrometry-based bioanalysis. Its recovery from the sample matrix during extraction is a critical parameter that directly impacts the accuracy and reliability of the analytical method. This guide provides a comparative assessment of DCA-d6 recovery in different biological matrices, supported by experimental data and detailed protocols.
The selection of an appropriate extraction method is crucial for achieving high and reproducible recovery of the analyte and its internal standard. The ideal internal standard, such as a stable isotope-labeled version of the analyte, should closely mimic the physicochemical properties of the analyte, ensuring it behaves similarly during sample preparation and analysis. This allows for effective compensation for variations in extraction efficiency and matrix effects.
Comparative Recovery of Deoxycholic Acid Analogs in Different Matrices
The following table summarizes the recovery of deoxycholic acid and similar compounds from various biological matrices using common extraction techniques. While specific recovery data for this compound is not always explicitly reported, the recovery of the non-labeled deoxycholic acid is a strong indicator of the expected performance of its deuterated counterpart due to their near-identical chemical properties.
| Biological Matrix | Extraction Method | Analyte/Internal Standard | Average Recovery (%) | Reference |
| Serum | Protein Precipitation | Deoxycholic Acid | 92 - 110 | [1] |
| Plasma | Protein Precipitation | Deoxycholic Acid-d4 | Not explicitly stated, but method widely used | [2][3] |
| Urine | Liquid-Liquid Extraction (LLE) | Organic Acids (as a proxy) | 77.4 | [4] |
| Urine | Solid-Phase Extraction (SPE) | Organic Acids (as a proxy) | 84.1 | [4] |
Note: The recovery data for urine is based on a study of general organic acids and serves as an estimation for what can be expected for deoxycholic acid. Actual recovery of DCA-d6 in urine should be validated for a specific method.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are protocols for the extraction methods cited in the comparison table.
Protocol 1: Protein Precipitation for Serum/Plasma
This method is widely used for its simplicity and effectiveness in removing proteins from serum and plasma samples prior to LC-MS/MS analysis.[2][3]
Materials:
-
Serum or plasma sample
-
Ice-cold acetonitrile (B52724) or methanol
-
Vortex mixer
-
Centrifuge
-
Pipettes and tubes
Procedure:
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (a 1:4 ratio).
-
Add the internal standard solution (this compound) to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte and internal standard, for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids.[4]
Materials:
-
Urine sample
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Hydroxylamine (B1172632) hydrochloride solution
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Take a volume of urine equivalent to 1 mg of creatinine (B1669602) and add it to a 10 mL test tube.
-
Add 40 µL of the internal standard solution.
-
Add 6 mL of ethyl acetate, 1 g of NaCl, and 500 µL of a 50 g/L aqueous hydroxylamine hydrochloride solution.
-
Adjust the pH of the mixture to 14 with 7.5 mol/L NaOH and incubate for 30 minutes at 60°C.
-
After cooling, acidify the mixture with 6 mol/L HCl.
-
Extract the sample three times with ethyl acetate.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Urine
SPE is a selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.[4]
Materials:
-
Urine sample
-
SPE columns
-
Methanol
-
Distilled water
-
Acetic acid
-
Barium hydroxide (Ba(OH)₂)
-
SPE manifold
Procedure:
-
Activate the SPE column by washing it sequentially with 2 mL of methanol, 2 mL of distilled water, and 2 mL of 1 mol/L acetic acid.
-
Wash the column with distilled water until the pH is neutral.
-
Prepare the urine sample by adding an equal volume of 0.01 mol/L Ba(OH)₂ to a urine volume containing 1 mg of creatinine and the internal standard.
-
Mix and centrifuge the sample. Take half of the supernatant, dilute it with three volumes of distilled water, and adjust the pH to 8-8.5.
-
Load the prepared sample onto the conditioned SPE column.
-
Wash the column to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute for analysis.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the recovery of this compound from a biological matrix.
Caption: Workflow for this compound Recovery.
Comparison with Alternative Internal Standards
While this compound is an excellent internal standard for deoxycholic acid analysis, other deuterated bile acids can also be employed, particularly when analyzing a panel of bile acids. The guiding principle is to use a stable isotope-labeled internal standard for each analyte to achieve the highest accuracy.[5] For instance, when analyzing other bile acids like ursodeoxycholic acid, a corresponding deuterated standard such as Ursodeoxycholic acid-d4 would be the preferred choice.[2][6] The use of a structurally analogous internal standard is crucial as it ensures similar behavior during extraction and ionization, leading to more reliable and reproducible results.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards: Deoxycholic Acid-d6 and Its Structural Analogs in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard corrects for variations in sample preparation, injection volume, and matrix effects.[1][2] For the analysis of deoxycholic acid (DCA), a key secondary bile acid involved in metabolic signaling, isotopically labeled Deoxycholic acid-d6 stands as a robust choice. However, understanding its performance in comparison to structural analogs is crucial for method development and validation. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate internal standard for their analytical needs.
The Gold Standard: Isotopically Labeled this compound
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry.[2][3] this compound, in which six hydrogen atoms are replaced with deuterium, is chemically identical to the endogenous analyte. This near-perfect analogy ensures that it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer as the unlabeled deoxycholic acid.[4] This mimicry allows it to effectively compensate for variations during sample processing and analysis, leading to highly accurate and precise quantification.[5][6]
The Alternative: Structural Analog Internal Standards
When a stable isotope-labeled version of an analyte is unavailable or cost-prohibitive, researchers may turn to structural analogs as internal standards.[7][8] These are compounds that are not isotopically labeled but have a chemical structure similar to the analyte of interest. For deoxycholic acid, common structural analogs used as internal standards include other bile acids like chenodeoxycholic acid or cholic acid.
While a cost-effective alternative, the use of structural analogs is not without its challenges. Differences in chemical structure, even if minor, can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency compared to the analyte.[9] These differences can result in incomplete correction for experimental variability and may introduce bias into the final quantitative results.
Head-to-Head Comparison: this compound vs. Structural Analogs
The following table provides a detailed comparison of the key physicochemical and analytical properties of this compound and its common structural analogs when used as internal standards for deoxycholic acid quantification.
| Feature | This compound | Chenodeoxycholic Acid (CDCA) | Cholic Acid (CA) |
| Molecular Formula | C₂₄H₃₄D₆O₄ | C₂₄H₄₀O₄ | C₂₄H₄₀O₅ |
| Molecular Weight | ~398.6 g/mol | 392.58 g/mol | 408.58 g/mol |
| Structural Similarity | Identical to Deoxycholic Acid | Isomer of Deoxycholic Acid (differs in the orientation of the hydroxyl group at C-7) | Differs by an additional hydroxyl group at C-7 |
| Chromatographic Behavior | Co-elutes with Deoxycholic Acid | Similar retention time, but baseline separation is often achievable and necessary.[4] | Typically elutes earlier than Deoxycholic Acid due to increased polarity. |
| Ionization Efficiency | Nearly identical to Deoxycholic Acid | Similar, but can differ slightly, leading to potential bias. | Can differ significantly due to the extra hydroxyl group. |
| Potential for Crosstalk | Minimal, especially with a mass shift of +6 amu. | No mass overlap, but potential for isobaric interference from endogenous CDCA. | No mass overlap. |
| Correction for Matrix Effects | Excellent, as it experiences the same ion suppression or enhancement. | Good, but may not perfectly mimic the matrix effects experienced by Deoxycholic Acid. | Moderate, as its different polarity can lead to different matrix effects. |
| Commercial Availability | Readily available from various chemical suppliers. | Readily available. | Readily available. |
Performance Data Summary
The following table summarizes typical performance data from validated LC-MS/MS methods for bile acid analysis, highlighting the effectiveness of deuterated internal standards.
| Parameter | Performance with Deuterated Internal Standards (e.g., Deoxycholic Acid-d4/d6) |
| Linearity (r²) | >0.99[5][6] |
| Precision (%CV) | Intra-day: 1.53% - 10.63% Inter-day: 3.01% - 13.98%[5] |
| Accuracy (% Recovery) | 85% - 115%[6] |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 5 ng/mL).[6] |
| Matrix Effect | Effectively compensated, with minimal ion suppression or enhancement observed.[5] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of deoxycholic acid in human serum using a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound in methanol).[5]
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]
LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 2:1, v/v) with 0.1% formic acid.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 40°C.[5]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
MRM Transitions:
-
Deoxycholic Acid: m/z 391.3 → 391.3
-
This compound: m/z 397.3 → 397.3
-
Visualizing Key Processes
To better understand the context of deoxycholic acid analysis, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Deoxycholic acid signaling pathway.
Caption: Bioanalytical workflow for quantification.
Conclusion and Recommendations
The experimental evidence strongly supports the use of this compound as the preferred internal standard for the accurate and precise quantification of deoxycholic acid. Its identical chemical nature ensures the most effective correction for analytical variability.
While structural analogs like chenodeoxycholic acid can be used, they should be employed with caution. Thorough validation is necessary to ensure that differences in extraction recovery, chromatography, and ionization do not compromise data quality. For regulated bioanalysis and studies requiring the highest level of accuracy, the investment in a stable isotope-labeled internal standard such as this compound is highly recommended.
References
- 1. Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications - MetwareBio [metwarebio.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Inter-laboratory Validation of Deoxycholic Acid Quantification Using Deuterated Internal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Deoxycholic acid (DCA), with a focus on inter-laboratory validation and the use of deuterated internal standards, such as Deoxycholic acid-d6. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic studies, clinical diagnostics, and drug development. This document summarizes data from inter-laboratory studies and single-laboratory validations to aid researchers in selecting and implementing appropriate analytical methodologies.
Executive Summary
The quantification of Deoxycholic acid in biological matrices is most commonly and reliably achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. While no specific inter-laboratory validation data for this compound was found in the public domain, this guide presents data from two significant inter-laboratory "ring trials" that assessed the quantification of Deoxycholic acid using other deuterated analogues, primarily Deoxycholic acid-d4. These studies demonstrate that with well-validated methods, consistent and reproducible results for Deoxycholic acid quantification can be achieved across multiple laboratories. This guide also compares various single-laboratory validated LC-MS/MS methods and discusses the selection of an appropriate deuterated internal standard.
Inter-laboratory Validation of Deoxycholic Acid Quantification
Inter-laboratory validation, often conducted as a "ring trial" or proficiency test, is the most stringent method for assessing the reproducibility and robustness of an analytical method. Below is a summary of two key inter-laboratory studies that included the quantification of Deoxycholic acid in human plasma/serum.
Table 1: Summary of Inter-laboratory "Ring Trial" Results for Deoxycholic Acid Quantification
| Parameter | Haange et al. (2022) | Pham et al. (2016) |
| Number of Participating Laboratories | 6 | 12 |
| Analytical Platform | Laboratory-developed LC-MS/MS methods | Standardized LC-MS/MS kit (Biocrates® Bile Acids Kit) |
| Internal Standard for DCA | Not specified for all labs, likely deuterated analogues | Included in the kit, likely a deuterated analogue |
| Matrix | Human and Murine Serum | Human and Mouse Plasma |
| Concentration Range | Low (150–3000 nM) and High (1500–40,000 nM) | Not explicitly stated, but covered physiological ranges |
| Inter-laboratory Precision (%RSD) | Generally <30% for DCA | Mean precision of 8.3% CV for all bile acids |
| Inter-laboratory Accuracy (% Recovery) | Generally within 70-130% of the target concentration | 94% of all reported values were within 70%-130% relative accuracy |
Workflow for a Typical Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Deoxycholic acid using a deuterated internal standard, adhering to regulatory guidelines.
Caption: A typical workflow for bioanalytical method development, validation, and application.
Comparison of Validated LC-MS/MS Methods for Deoxycholic Acid
Numerous single-laboratory validated methods for the quantification of Deoxycholic acid have been published. While the specific use of this compound is not always detailed, these methods provide a strong foundation for establishing a robust analytical procedure. The choice of sample preparation, chromatography, and mass spectrometry conditions can impact the method's performance.
Table 2: Comparison of Key Parameters in Validated LC-MS/MS Methods for Deoxycholic Acid
| Parameter | Method A (Representative) | Method B (Representative) | Method C (Representative) |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Chromatography Column | Reversed-Phase C18 | Reversed-Phase C18 | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile (B52724)/Water with Formic Acid | Methanol/Water with Ammonium Acetate | Acetonitrile/Methanol/Water with Formic Acid |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Mass Spectrometry | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (HRMS) |
| Internal Standard | Deoxycholic acid-d4 | Deoxycholic acid-d4 | A panel of deuterated bile acids |
| LLOQ (Lower Limit of Quantification) | ~0.5 - 5 ng/mL | ~1 - 10 ng/mL | ~0.1 - 2 ng/mL |
| Linear Range | ~1 - 1000 ng/mL | ~5 - 2000 ng/mL | ~0.5 - 500 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±10% |
Experimental Workflow for Sample Analysis
The following diagram outlines a typical experimental workflow for the quantification of Deoxycholic acid in a biological sample using a deuterated internal standard.
Caption: A typical experimental workflow for Deoxycholic acid analysis.
Comparison of Deuterated Internal Standards for Deoxycholic Acid Analysis
The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) version of the analyte. For Deoxycholic acid, several deuterated versions are available, with Deoxycholic acid-d4 being the most commonly cited in the literature. This compound is also commercially available and offers a higher degree of deuteration.
Table 3: Comparison of Deuterated Deoxycholic Acid Internal Standards
| Feature | Deoxycholic acid-d4 | This compound |
| Degree of Deuteration | 4 Deuterium Atoms | 6 Deuterium Atoms |
| Mass Difference from Analyte | +4 Da | +6 Da |
| Risk of Isotopic Overlap | Low | Very Low |
| Chromatographic Co-elution | Expected to co-elute with the analyte | May have a slight retention time shift, but generally co-elutes |
| Chemical & Physical Properties | Virtually identical to the analyte | Virtually identical to the analyte |
| Availability in Literature | Widely used and cited in validated methods | Less commonly cited in published validation studies |
| Suitability as an Internal Standard | Excellent | Excellent, with a theoretical advantage of lower isotopic overlap |
Experimental Protocols
The following are representative experimental protocols adapted from validated methods for the quantification of bile acids, including Deoxycholic acid, in human plasma or serum.
Protocol 1: Protein Precipitation Method
-
Sample Preparation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 20 µL of the working internal standard solution (e.g., this compound in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (v/v).
-
Gradient Elution: A suitable gradient to separate Deoxycholic acid from other bile acids and matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Deoxycholic acid and this compound.
-
Protocol 2: Solid-Phase Extraction (SPE) Method
-
Sample Preparation:
-
To 100 µL of plasma/serum, add 20 µL of the working internal standard solution.
-
Add 200 µL of a suitable buffer and vortex.
-
Load the mixture onto a conditioned SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
-
LC-MS/MS Conditions:
-
As described in Protocol 1.
-
Conclusion
The inter-laboratory validation data for Deoxycholic acid quantification, although not specific to the d6 analogue, demonstrates that LC-MS/MS methods can be highly reproducible and accurate when properly validated. The choice of a specific deuterated internal standard, such as this compound, is well-justified by its chemical similarity to the analyte, and it is expected to perform robustly. Researchers developing methods for Deoxycholic acid quantification can have a high degree of confidence in achieving reliable results by following established validation guidelines from regulatory bodies like the FDA and EMA, and by referencing the experimental conditions outlined in the numerous published single-laboratory and multi-laboratory studies.
A Comparative Guide to the Purity Validation of Deoxycholic Acid-d6 by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Deoxycholic acid-d6 purity using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It offers a comparison with alternative analytical methods, detailed experimental protocols, and the necessary visualizations to understand the workflow and data interpretation.
Introduction
Deoxycholic acid, a secondary bile acid, is a key component in various physiological processes and has gained significant attention in the pharmaceutical industry for its application in the localized reduction of subcutaneous fat.[1] The deuterated analogue, this compound, serves as an essential internal standard for mass spectrometry-based bioanalytical studies, enabling precise quantification in complex biological matrices. Given its critical role, ensuring the chemical and isotopic purity of this compound is paramount.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the accurate determination of purity for pharmaceutical compounds and reference standards.[2][3][4] Unlike chromatographic techniques such as HPLC or GC, qNMR does not typically require a reference standard of the analyte itself for quantification. Instead, it relies on the direct proportionality between the NMR signal integral and the number of nuclei, allowing for quantification against a certified internal standard of a different chemical structure.[2][5] This guide details the application of ¹H-qNMR for the purity validation of this compound.
Comparison of Analytical Methods
While various techniques can be employed for the analysis of bile acids, qNMR offers distinct advantages for purity assessment.
| Method | Principle | Advantages | Limitations |
| qNMR | Signal intensity is directly proportional to the number of nuclei. Quantification is performed against a certified internal standard. | - Primary ratio method, high accuracy and precision.- Does not require an identical reference standard for the analyte.- Provides structural information for impurity identification.- Non-destructive.[5] | - Lower sensitivity compared to MS-based methods.- Requires high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
| HPLC-UV/RID | Separation based on polarity, detection by UV absorbance or refractive index. | - Widely available.- Robust and reproducible for known impurities. | - Requires specific reference standards for each impurity for accurate quantification.- Response factors can vary between analyte and impurities.- Lower sensitivity for impurities lacking a chromophore. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | - High sensitivity and selectivity.- Provides structural information of impurities. | - Requires derivatization of the non-volatile bile acids.- Potential for thermal degradation of the analyte.- Can be time-consuming. |
| LC-MS | Separation by liquid chromatography and detection by mass spectrometry. | - High sensitivity and selectivity.- Applicable to a wide range of bile acids without derivatization. | - Requires expensive instrumentation.- Matrix effects can influence quantification.- Ionization efficiency can vary between compounds. |
Purity Comparison of this compound
The purity of this compound can vary between different suppliers due to differences in synthesis and purification processes. The primary impurities are often residual non-deuterated deoxycholic acid and other related bile acids such as cholic acid.[6][7][8] The following table presents illustrative purity data for this compound from three hypothetical suppliers, as determined by ¹H-qNMR.
| Supplier | Purity (%, w/w) | Isotopic Purity (% D) | Identified Impurities |
| Supplier A | 99.6 ± 0.2 | >98 | Cholic Acid (0.2%), Residual Solvents (0.1%) |
| Supplier B | 98.9 ± 0.3 | >98 | Cholic Acid (0.5%), Other Bile Acids (0.3%), Residual Solvents (0.2%) |
| Supplier C | 99.8 ± 0.1 | >99 | Cholic Acid (0.1%), Residual Solvents (0.1%) |
Note: This data is for illustrative purposes and represents typical values that might be obtained. Actual purity will vary by lot and supplier.
Experimental Protocol: qNMR Purity Determination of this compound
This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.
Materials and Reagents
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) of known purity (>99.5%)
-
Deuterated solvent (e.g., Dimethyl Sulfoxide-d6, Methanol-d4) of high purity
-
High-precision analytical balance (readability ± 0.01 mg)
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks and pipettes
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh a known amount of the certified internal standard and dissolve it in a precise volume of the deuterated solvent in a volumetric flask.
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample into a vial.
-
Dissolution: Add a precise volume of the internal standard stock solution to the vial containing the this compound. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer to NMR Tube: Transfer an appropriate volume (e.g., 600 µL) of the final solution into an NMR tube.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Key Parameters:
-
Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient.
-
Pulse Angle: A 30° or 90° pulse can be used. A 90° pulse provides better signal-to-noise but requires a longer relaxation delay.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[9]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, signals from the non-deuterated positions, such as the methyl protons, are typically used.
Purity Calculation
The purity of the this compound sample is calculated using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the analyte signal
-
N_analyte: Number of protons corresponding to the analyte signal
-
I_IS: Integral of the internal standard signal
-
N_IS: Number of protons corresponding to the internal standard signal
-
MW_analyte: Molecular weight of this compound
-
MW_IS: Molecular weight of the internal standard
-
m_analyte: Mass of the this compound sample
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard
Visualizations
Experimental Workflow
Caption: Workflow for qNMR Purity Validation.
Logical Relationship for Purity Calculation
Caption: qNMR Purity Calculation Logic.
References
- 1. Efficacy, safety, and potential industry bias in using deoxycholic acid for submental fat reduction ‒ A systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. benchchem.com [benchchem.com]
- 6. EP3002290A2 - Synthesis of deoxycholic acid (dca) - Google Patents [patents.google.com]
- 7. WO2012174229A2 - Methods for the synthesis and purification of deoxycholic acid - Google Patents [patents.google.com]
- 8. akjournals.com [akjournals.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
The Gold Standard for Robust Bioanalysis: Evaluating Deoxycholic Acid-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible analytical data is paramount. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of method robustness. This guide provides an objective comparison of Deoxycholic acid-d6, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data and detailed methodologies, to demonstrate its superiority in ensuring the reliability of analytical methods.
The consensus within the bioanalytical community strongly favors the use of stable isotope-labeled internal standards.[1] SILs, such as this compound, are chemically and physically almost identical to the analyte of interest, Deoxycholic acid. This near-perfect mimicry ensures they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization in the mass spectrometer.[2] This co-behavior allows the SIL internal standard to effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision in quantitative analysis.[1][2]
Superior Performance of Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to accurately correct for analytical variability. Because it behaves almost identically to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement from the sample matrix, has similar extraction recovery, and is affected similarly by any inconsistencies in sample handling or instrument performance.[1][3] In contrast, a structural analog internal standard, while chemically similar, may have different physicochemical properties, leading to variations in extraction efficiency and chromatographic retention, and may not experience the same matrix effects as the analyte.[1] This can result in less accurate and less precise quantification.
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., another bile acid) |
| Chemical Structure | Identical to Deoxycholic acid, with deuterium (B1214612) atoms replacing some hydrogen atoms. | Similar, but not identical, chemical structure. |
| Physicochemical Properties | Nearly identical to Deoxycholic acid. | May differ in polarity, pKa, and other properties. |
| Chromatographic Behavior | Co-elutes with Deoxycholic acid. | May have a different retention time. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement. | Variable and often incomplete. |
| Extraction Recovery | Tracks the recovery of Deoxycholic acid very closely. | May have a different extraction efficiency. |
| Accuracy and Precision | High accuracy and precision. | Can be compromised due to differential behavior. |
Experimental Protocols for Robust Analysis of Deoxycholic Acid
The following protocols are representative of methods used for the quantification of Deoxycholic acid in biological matrices, employing a deuterated internal standard to ensure robust and reliable results.
Sample Preparation: Protein Precipitation
This method is a rapid and straightforward technique for removing the majority of proteins from a plasma sample.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical conditions for the chromatographic separation and mass spectrometric detection of Deoxycholic acid and its deuterated internal standard.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Deoxycholic acid) | m/z 391.3 → 391.3 |
| MRM Transition (this compound) | m/z 397.3 → 397.3 (assuming d6) |
Note: The exact MRM transitions may vary depending on the specific deuterated standard and instrument.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.
References
Comparative Analysis of Deoxycholic Acid-d6 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Deoxycholic acid-d6 from various suppliers. The quality and consistency of stable isotope-labeled compounds are paramount in research and development, impacting the accuracy and reproducibility of experimental results. This comparison focuses on key quality attributes and provides the experimental methodologies used to assess them.
Data Summary
The following table summarizes the typical specifications for this compound available from prominent suppliers. The data presented is a synthesis of information gathered from publicly available Certificates of Analysis (CoA) and product descriptions.
| Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Cambridge Isotope Laboratories) | Supplier C (e.g., LGC Standards - Toronto Research Chemicals) |
| Chemical Purity (by HPLC) | ≥98% (CP) | ≥98%[1] | >95%[2] |
| Isotopic Purity (Atom % D) | ≥98 atom % D | Not explicitly stated, but implied high | >95%[2] |
| Isotopic Enrichment | Not explicitly stated | 98%[1] | 98.3%[2] |
| Molecular Formula | C₂₄D₆H₃₄O₄ | C₂₄H₃₄D₆O₄[1] | C₂₄H₃₆D₄O₄ (Note: d4 specified in this example)[2] |
| Molecular Weight | 398.61 | 398.61[1] | 396.6 (for d4)[2] |
| Storage Conditions | -20°C | Room Temperature (for shipping)[2] | 4°C, Inert atmosphere[2] |
Note: The information in this table is based on representative data and may not reflect the exact specifications of all batches from a given supplier. It is crucial to consult the lot-specific Certificate of Analysis for precise data.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the quality of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable reversed-phase column, such as a C18 column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
This compound standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and a dilute formic acid solution (pH 2.5).
-
Standard and Sample Preparation:
-
Prepare a stock solution of a known concentration of the this compound reference standard in a suitable diluent (e.g., 80:20 v/v methanol/water).
-
Prepare the sample solution of this compound from the supplier at the same concentration.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to determine the isotopic enrichment of a labeled compound by analyzing the mass-to-charge ratio of its ions.
Instrumentation:
-
High-Resolution Mass Spectrometer (HR-MS) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol).
-
MS Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.
-
Acquire the full scan mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Determine the isotopic distribution of the molecular ion peak.
-
The isotopic enrichment is calculated by comparing the relative intensities of the ion corresponding to the fully deuterated molecule (M+6) to the ions with fewer deuterium (B1214612) atoms (M+5, M+4, etc.) and the unlabeled molecule (M+0)[5]. This comparison should account for the natural abundance of isotopes.
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the positions of the deuterium labels and assess isotopic purity.
Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.
-
Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signals.
-
¹³C NMR can also be used to confirm the carbon skeleton.
-
-
Data Analysis:
-
The isotopic purity can be estimated by comparing the integration of the residual proton signals in the ¹H NMR spectrum with the integration of a known internal standard or a signal from an unlabeled portion of the molecule.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound from different suppliers.
Caption: Workflow for comparing this compound from different suppliers.
Conclusion
The selection of a suitable supplier for this compound should be based on a thorough evaluation of its chemical purity, isotopic enrichment, and batch-to-batch consistency. While the summarized data provides a general overview, it is imperative for researchers to request and scrutinize the lot-specific Certificate of Analysis for any purchased material. Furthermore, in-house verification of these critical parameters using the described experimental protocols is highly recommended to ensure the quality and reliability of experimental data.
References
- 1. labmix24.com [labmix24.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard in Regulated Bioanalysis: A Justification for Deoxycholic acid-d6
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity, accuracy, and regulatory compliance. This guide provides a comprehensive comparison of Deoxycholic acid-d6, a stable isotope-labeled (SIL) internal standard, against its non-deuterated and structural analog counterparts. Through an examination of supporting experimental data and established bioanalytical principles, this document will demonstrate the clear superiority of this compound for the quantitative analysis of deoxycholic acid in biological matrices.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is crucial for correcting variability throughout the entire analytical workflow, from sample preparation to detection.[1] The ideal IS co-elutes with the analyte and exhibits identical behavior in terms of extraction recovery and ionization response.[2] Stable isotope-labeled internal standards, such as this compound, are widely recognized by regulatory bodies like the FDA as the gold standard because they are chemically identical to the analyte, differing only in isotopic composition.[1] This near-perfect chemical mimicry allows for the most effective compensation for matrix effects and other sources of analytical variability.[3][4]
Unparalleled Performance: this compound vs. Alternatives
The primary advantage of using this compound lies in its ability to mitigate the unpredictable nature of biological matrices. Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of quantification.[4][5] While a structural analog internal standard may have similar chemical properties, it will not have the same retention time or ionization efficiency as the analyte, leading to inadequate compensation for matrix effects.[6]
Data-Driven Comparison
| Parameter | Performance with Deuterated Internal Standard (UDCA-d4)[7] | Typical Performance with Structural Analog Internal Standard | Justification for Superiority of this compound |
| Precision (%CV) | Within-batch and between-batch precision were "consistent and reproducible" and met regulatory acceptance criteria (typically <15%). | Can be variable and may exceed 15%, especially in the presence of significant matrix effects.[6] | The near-identical chemical and physical properties of this compound ensure it tracks the analyte's behavior more closely, leading to significantly better precision. |
| Accuracy (%Bias) | Within-batch and between-batch accuracy were "consistent and reproducible" and met regulatory acceptance criteria (typically within ±15%). | Can be compromised by differential matrix effects between the analyte and the IS, leading to significant bias.[6] | This compound experiences the same degree of ion suppression or enhancement as the native analyte, resulting in more accurate quantification. |
| Matrix Effect | The method "did not show any matrix effect."[7] The IS-normalized matrix factor CV is typically low (<15%). | Inconsistent compensation for matrix effects, with potential for significant differences between the analyte and IS.[6] | As a stable isotope-labeled analog, this compound co-elutes with deoxycholic acid, ensuring that any impact from the matrix is effectively normalized. |
| Recovery | Extraction recoveries were >85% for all analytes and their deuterated internal standards.[7] | Recovery can be more variable and may differ significantly between the analyte and a structural analog IS. | The identical physicochemical properties of this compound ensure that its extraction efficiency closely mirrors that of the endogenous analyte. |
In another instance, a study initially considered using ursodiol-D5 as an internal standard but opted for a structural analog (23-nordeoxycholic acid) due to the presence of impurities in the deuterated standard.[8] This highlights the critical importance of using a high-purity deuterated internal standard like this compound to avoid analytical interferences.
The Biological Context: Deoxycholic Acid Metabolism
Deoxycholic acid is a secondary bile acid formed in the intestines through the metabolic action of gut microbiota on the primary bile acid, cholic acid.[9][10] Understanding this pathway is crucial for interpreting bioanalytical results, as the concentration of deoxycholic acid can be influenced by the gut microbiome's composition and activity.
Experimental Protocols for Method Validation
To ensure a bioanalytical method is robust and reliable, rigorous validation is required. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard, in line with regulatory expectations.
Assessment of Matrix Effects
Objective: To evaluate the potential for matrix components to suppress or enhance the ionization of deoxycholic acid and this compound.
Protocol:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of deoxycholic acid and a separate solution of this compound in the final mobile phase composition at a concentration representative of the mid-point of the calibration curve.
-
Set B (Post-Extraction Spike): Obtain blank biological matrix (e.g., plasma) from at least six different sources. Process these blank samples using the established extraction procedure. Spike the resulting extracts with deoxycholic acid and this compound to the same final concentrations as in Set A.
-
-
Analysis: Inject and analyze all samples using the validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte/IS in Set B by the mean peak area of the analyte/IS in Set A.
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of deoxycholic acid by the MF of this compound.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF from the different matrix sources should be ≤15%.
Evaluation of Precision and Accuracy
Objective: To determine the closeness of repeated measurements (precision) and the agreement between the measured and nominal concentrations (accuracy).
Protocol:
-
Sample Preparation: Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Prepare at least five replicates for each level.
-
Analysis: Analyze the QC samples in at least three separate analytical runs on different days.
-
Calculation:
-
Precision (%CV): Calculate the standard deviation of the measured concentrations at each level and express it as a percentage of the mean concentration.
-
Accuracy (%Bias): Calculate the percentage difference between the mean measured concentration and the nominal concentration at each level.
-
-
Acceptance Criteria:
-
For LLOQ, %CV should be ≤20% and %Bias should be within ±20%.
-
For Low, Medium, and High QCs, %CV should be ≤15% and %Bias should be within ±15%.
-
Conclusion
The use of a stable isotope-labeled internal standard is a fundamental requirement for robust and reliable regulated bioanalysis. This compound, by virtue of its identical chemical nature to the endogenous analyte, provides superior performance in compensating for analytical variability, particularly matrix effects. The presented data, though for a structurally similar compound, strongly supports the expectation that methods employing this compound will exhibit enhanced precision and accuracy compared to those using structural analog internal standards. For researchers, scientists, and drug development professionals committed to the highest standards of data quality and regulatory compliance, this compound is the unequivocal choice for the quantitative bioanalysis of deoxycholic acid.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. A metabolic pathway for bile acid dehydroxylation by the gut microbiome [ideas.repec.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. nssresearchjournal.com [nssresearchjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Performance Evaluation of Deoxycholic Acid-d6 in Diverse LC-MS Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Deoxycholic acid-d6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) systems. The selection of a suitable internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key processes to aid researchers in making informed decisions for their analytical needs.
Introduction to Deoxycholic Acid and the Role of Internal Standards
Deoxycholic acid (DCA) is a secondary bile acid involved in fat digestion and absorption. It also acts as a signaling molecule, modulating pathways such as the farnesoid X receptor (FXR) pathway, which regulates bile acid, lipid, and glucose metabolism.[1][2][3] Accurate quantification of DCA in biological matrices is crucial for understanding its physiological and pathological roles.
LC-MS has become the preferred method for bile acid analysis due to its high sensitivity and selectivity.[4][5] However, the complexity of biological samples can lead to matrix effects, where co-eluting substances interfere with the ionization of the analyte, causing ion suppression or enhancement.[6][7] To compensate for these variations and ensure data reliability, a stable isotope-labeled (SIL) internal standard, such as this compound, is employed. A SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Ideally, it co-elutes with the analyte and experiences similar matrix effects, providing effective normalization.[7][8]
Comparative Performance Data
While direct head-to-head performance data for this compound against other deuterated variants (e.g., Deoxycholic acid-d4) across multiple LC-MS platforms is limited in publicly available literature, performance can be inferred from studies utilizing similar compounds and from comparisons of detector technologies.
One key aspect of performance is the sensitivity of the detection system. A comparison between a standard Charged Aerosol Detector (CAD) and a high-performance version (CAD HP) for the analysis of deoxycholic acid provides insights into achievable limits of detection (LOD) and quantification (LOQ).
Table 1: Comparison of Detector Performance for Deoxycholic Acid Analysis
| Parameter | Vanquish CAD | Vanquish CAD HP |
| Linearity (R²) | 1.000 | 1.000 |
| Signal-to-Noise Ratio (S/N) | ~695 | ~916 |
| Limit of Detection (LOD) (µg/mL) | 0.4 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.4 | 1.1 |
Data summarized from a study comparing Thermo Scientific Vanquish CAD and Vanquish CAD HP detectors.[9]
These results demonstrate that advancements in detector technology can significantly improve the sensitivity of deoxycholic acid analysis.[9] When using a deuterated internal standard like this compound, such sensitive detection allows for more accurate quantification, especially at low endogenous concentrations.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for sample preparation and LC-MS/MS analysis of deoxycholic acid using a deuterated internal standard.
1. Sample Preparation: Protein Precipitation
This is a common method for extracting bile acids from plasma or serum.
-
To 100 µL of human serum/plasma in a microcentrifuge tube, add the internal standard solution (e.g., this compound in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 35% methanol (B129727) in water).[6]
2. LC-MS/MS System Conditions
The following table outlines typical parameters for an LC-MS/MS system for deoxycholic acid analysis.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |
| Flow Rate | 0.4 - 0.8 mL/min |
| Column Temperature | 40 - 60°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for DCA | 391.3 |
| Product Ion (m/z) for DCA | 391.3 (or other fragments) |
| Precursor Ion (m/z) for DCA-d4 | 395.3 |
| Product Ion (m/z) for DCA-d4 | 395.3 (or other fragments) |
Parameters are compiled from various sources.[6][10][11] The specific MRM transitions for this compound would be adjusted based on its mass.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Deoxycholic Acid in a biological matrix using a deuterated internal standard.
Deoxycholic Acid Signaling Pathway
Deoxycholic acid is a key ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating gene expression related to bile acid homeostasis and metabolism.
Conclusion
This compound serves as a robust internal standard for the quantification of deoxycholic acid in complex biological matrices by LC-MS. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring the accuracy and precision of analytical data. While direct comparative studies with other deuterated analogs are not abundant, the principles of using SIL internal standards are well-established. The performance of an assay using this compound is also heavily dependent on the optimization of sample preparation, chromatographic separation, and the sensitivity of the mass spectrometer detector. The provided protocols and workflows offer a foundation for developing and evaluating high-performance bioanalytical methods for deoxycholic acid.
References
- 1. Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nssresearchjournal.com [nssresearchjournal.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medpace.com [medpace.com]
The Analytical Edge: A Comparative Guide to Deoxycholic Acid-d6 and Other Deuterated Bile Acids in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate quantification of bile acids is paramount. This guide provides a comparative analysis of Deoxycholic acid-d6 and other deuterated bile acids, focusing on their application as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS). The superior performance of deuterated standards over their non-deuterated counterparts in mitigating analytical variability is supported by experimental data from various studies.
Deuterated bile acids, such as this compound, serve as ideal internal standards in bioanalytical assays. By incorporating stable heavy isotopes, these compounds are chemically identical to the endogenous analytes but are distinguishable by their increased mass. This property allows for the precise correction of variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, ultimately leading to more accurate and reliable quantification.[1]
Performance Comparison: The Supremacy of Deuterated Internal Standards
The core advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the non-deuterated (endogenous) analyte during liquid chromatography. This co-elution ensures that both the analyte and the standard experience the same matrix effects—signal suppression or enhancement caused by other components in the biological sample. Because the deuterated standard behaves almost identically to the analyte, the ratio of their signals remains constant, even if the absolute signal intensity fluctuates. This normalization is critical for achieving high precision and accuracy in complex biological matrices such as plasma, serum, and tissue homogenates.[2]
While direct comparative studies quantifying the performance of this compound against other specific deuterated bile acids are not extensively published, the principles of isotope dilution mass spectrometry (IDMS) and data from methods utilizing various deuterated bile acids, such as Deoxycholic acid-d4 (DCA-d4) and Chenodeoxycholic acid-d4 (CDCA-d4), consistently demonstrate the robustness of this approach. For instance, studies have shown that using a specific deuterated analog for a target bile acid does not significantly alter the measured concentrations compared to using a non-analogous but still isotopically labeled standard.[3]
Key Performance Parameters of Deuterated Bile Acid Internal Standards
The effectiveness of a deuterated internal standard is assessed through several validation parameters during method development. The following table summarizes typical performance data for LC-MS/MS methods employing deuterated bile acids as internal standards.
| Parameter | Deoxycholic acid-d4 | Chenodeoxycholic acid-d4 | General Performance of Deuterated Standards | Reference |
| Linearity (r²) | >0.99 | >0.99 | High linearity over a wide concentration range is consistently achieved. | [4] |
| Accuracy (% Recovery) | 85-115% | 85-115% | Excellent accuracy, ensuring the measured value is close to the true value. | [4] |
| Precision (% CV) | <10% | <10% | High precision, indicating low variability between measurements. | [4] |
| Matrix Effect | Effectively compensated | Effectively compensated | Minimal impact on quantification due to co-elution with the analyte. | [2] |
| Lower Limit of Quantification (LLOQ) | ~5 ng/mL in serum | ~5 ng/mL in serum | High sensitivity allows for the detection of low-level endogenous bile acids. | [4] |
Experimental Protocols: A Glimpse into the Lab
The successful application of deuterated bile acids as internal standards relies on optimized and validated experimental protocols. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Bile Acid Extraction from Serum
-
Sample Preparation : To a 200 µL serum sample, add 780 µL of methanol (B129727) and 20 µL of an internal standard solution containing a mixture of deuterated bile acids (e.g., Deoxycholic acid-d4, Chenodeoxycholic acid-d4).[4]
-
Vortexing : Vortex the mixture for 20 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation : Centrifuge the samples at 18,000 x g for 5 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer : Transfer 200 µL of the clear supernatant to a 96-well plate.
-
Dilution : Add 200 µL of water to each well.[4]
-
Analysis : The plate is then ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Bile Acid Analysis
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column (e.g., Cortecs T3, 2.7 µm, 2.1 x 30 mm) is commonly used.[4]
-
Mobile Phase A : Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[4]
-
Mobile Phase B : A mixture of acetonitrile (B52724) and isopropanol (B130326) (1:1) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[4]
-
Gradient Elution : A gradient is employed to separate the various bile acid species.
-
Column Temperature : 60 °C.[4]
-
Injection Volume : 10 µL.[4]
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding deuterated internal standard. For example, for Deoxycholic acid, a transition of m/z 391.3 → 391.3 might be used, while for its d4-deuterated standard, the transition would be m/z 395.3 → 395.3.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of deoxycholic acid, the following diagrams are provided.
Experimental workflow for bioanalysis using an internal standard.
Deoxycholic acid (DCA), a secondary bile acid produced by gut bacteria, is not only a target for quantification but also a signaling molecule that can influence host physiology and pathophysiology. One of its key roles is the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that regulates bile acid homeostasis.
DCA activation of the FXR signaling pathway.
Conclusion
In the realm of quantitative bioanalysis of bile acids, deuterated internal standards like this compound are indispensable tools. Their ability to mimic the behavior of their endogenous counterparts ensures robust and accurate quantification by effectively correcting for analytical variability, particularly matrix effects. While a variety of deuterated bile acids are commercially available and have been successfully employed in numerous validated LC-MS/MS methods, the selection of a specific deuterated standard should be guided by its commercial availability, purity, and the specific requirements of the analytical method. The consistent performance of these standards across different studies underscores their critical role in advancing our understanding of bile acid metabolism in health and disease.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Deoxycholic acid (2,2,4,4,11,11-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9546-0.01 [isotope.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Deoxycholic Acid-d6
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Deoxycholic acid-d6, a deuterated form of a common bile acid used in various research applications.
Deuterated compounds, like this compound, should be handled with the same precautions as their non-deuterated counterparts.[1] The fundamental principle for disposal is to treat this compound as a chemical waste and ensure it is managed through an approved waste disposal program, preventing its release into the environment.[2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). A thorough risk assessment should inform the specific PPE required, but at a minimum, this should include:
| PPE Category | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols. |
All handling of the compound, especially during preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in collaboration with your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste: In the absence of specific data for the deuterated form, treat this compound with the same hazard profile as Deoxycholic acid. Safety Data Sheets (SDS) for Deoxycholic acid indicate it is harmful if swallowed and harmful to aquatic life with long-lasting effects.[2][3]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management plan. Proper segregation prevents unintended chemical reactions and ensures correct disposal pathways.[1]
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, leak-proof container.
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain. Collect the liquid waste in a sealable, leak-proof container. If applicable, segregate halogenated and non-halogenated solvent waste.
-
Step 2: Waste Containment and Labeling
-
Use Appropriate Containers: Collect waste in a designated and compatible waste container. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is generally recommended.[1]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1] Include the CAS number of the non-deuterated form (83-44-3) as a reference. Note the date when the first waste was added to the container.
Step 3: Storage of Waste
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]
-
Safe Storage Conditions: The SAA should be a secure area, away from general laboratory traffic. Ensure the container is kept tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
Step 4: Arranging for Disposal
-
Contact Your EHS Department: Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a waste pickup.[6]
-
Provide Documentation: Be prepared to provide any available information about the compound to the EHS personnel.
-
Maintain Records: Keep a record of the waste generated and its disposal for your laboratory's inventory and compliance purposes.[6]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Deoxycholic acid-d6
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Deoxycholic acid-d6, a deuterated form of Deoxycholic acid. While specific safety data for the deuterated compound is limited, the safety profile is expected to be comparable to its non-deuterated counterpart. Therefore, the following guidelines are based on the known hazards of Deoxycholic acid.
Deoxycholic acid is considered a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves are recommended. For prolonged contact, gloves with a breakthrough time greater than 60 minutes are advised.[1][2] | Prevents skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[3] A face shield may be necessary if there is a splash hazard.[2] | Protects eyes from dust particles and splashes.[4] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is recommended, especially when handling the powder form and when engineering controls such as a fume hood are not available.[1][5] | Prevents inhalation of fine particles. |
| Body Protection | A lab coat or a disposable gown should be worn over personal clothing.[1][4] A PVC apron may also be used.[1] | Protects against contamination of personal clothing. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory.[6] | Prevents injury from spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation and Planning :
-
Before beginning any work, review the Safety Data Sheet (SDS) for Deoxycholic acid.[7]
-
Ensure that all necessary PPE is available and in good condition.[6]
-
Designate a specific area for handling, preferably within a chemical fume hood to control dust and vapors.[3][8]
-
Have spill cleanup materials readily accessible.[8]
-
-
Handling the Compound :
-
Wash hands thoroughly before and after handling the chemical.[9]
-
Don the appropriate PPE as specified in the table above.
-
Avoid the formation of dust when handling the solid form.[9][10] If possible, use pre-made solutions to avoid handling powders.[8]
-
Measure and weigh the compound in a well-ventilated area, such as a fume hood.[3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
-
Post-Handling :
-
Clean all equipment and the work area thoroughly after use.
-
Remove and dispose of contaminated PPE properly.[11]
-
Wash hands and any exposed skin.[6]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[12] For long-term storage, refrigeration at 4°C or freezing at -20°C is often recommended for deuterated standards, stored in the dark.[12]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Liquid Waste :
-
Container Disposal :
-
General Guidelines :
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. chemfaces.com [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. carlroth.com [carlroth.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
